molecular formula C9H16NO4P B8586269 Amphetamine phosphate CAS No. 139-10-6

Amphetamine phosphate

Cat. No.: B8586269
CAS No.: 139-10-6
M. Wt: 233.20 g/mol
InChI Key: ZHVLGOLHHYJSBZ-UHFFFAOYSA-N
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Description

Amphetamine phosphate is a useful research compound. Its molecular formula is C9H16NO4P and its molecular weight is 233.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

139-10-6

Molecular Formula

C9H16NO4P

Molecular Weight

233.20 g/mol

IUPAC Name

1-phenylpropan-2-amine;phosphoric acid

InChI

InChI=1S/C9H13N.H3O4P/c1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8H,7,10H2,1H3;(H3,1,2,3,4)

InChI Key

ZHVLGOLHHYJSBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N.OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

A Comparative Analysis of the Chemical Properties of Amphetamine Phosphate and Amphetamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the core chemical properties of amphetamine phosphate (B84403) and amphetamine sulfate (B86663). The information presented herein is intended to inform research, drug development, and formulation decisions by providing a clear, data-driven overview of the key physicochemical characteristics of these two salt forms of amphetamine.

Physicochemical Properties

A comprehensive understanding of the fundamental physicochemical properties of a drug substance is paramount for formulation development, ensuring stability, and predicting in vivo performance. This section details and compares the key properties of amphetamine phosphate and amphetamine sulfate.

Data Summary

The following table summarizes the quantitative physicochemical data for this compound and amphetamine sulfate, facilitating a direct comparison of their properties.

PropertyThis compoundAmphetamine Sulfate
Molecular Formula C₉H₁₆NO₄P[1](C₉H₁₃N)₂·H₂SO₄[2]
Molecular Weight 233.2 g/mol [1][3]368.49 g/mol [4]
Appearance White, impalpable powder[5]White or off-white crystalline powder[2][4]
Melting Point Sinters at 145°C, becomes an amorphous mass at 147°C, and decomposes at approximately 285-300°C[1][3][5]Decomposes above 300°C[6]
pKa of Amphetamine 9.9[7]9.9[7]
Solubility in Water Very soluble[1]; Freely soluble[5]50 to 100 mg/mL at 16°C[4]; Freely soluble[6]
Solubility in Ethanol Very easily soluble[1]Slightly soluble[6]
Solubility in Other Solvents Insoluble in benzene, chloroform, and diethyl ether[1]Moderately soluble in some organic solvents, dependent on the specific solvent[2]
Hygroscopicity Not demonstrably hygroscopic[5]Hygroscopic[4]
pH of 10% Aqueous Solution 4.95 - 5.00 at 25°C[5]5-6[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the verification of physicochemical properties. This section outlines the general protocols for determining key parameters discussed in this guide.

Determination of Melting Point

Methodology:

The melting point of both amphetamine salts can be determined using a standard capillary melting point apparatus.

  • A small, representative sample of the dried salt is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a controlled rate, typically 1-2°C per minute, near the expected melting point.

  • The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. For substances that decompose, the temperature at which decomposition is observed is noted.

Solubility Assessment

Methodology:

The equilibrium solubility of the amphetamine salts in various solvents can be determined using the shake-flask method.

  • An excess amount of the salt is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved amphetamine salt in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Testing

Methodology:

The hygroscopic nature of the powders can be evaluated by exposing them to controlled humidity conditions.[8]

  • A precisely weighed sample of the amphetamine salt is placed in a tared container.[8]

  • The open container is then stored in a controlled humidity chamber at a specific relative humidity (RH) and temperature (e.g., 80% RH and 25°C) for a defined period (e.g., 24 hours).[8][9]

  • After the specified time, the sample is re-weighed, and the percentage increase in weight is calculated.[8]

  • The degree of hygroscopicity can be classified based on the percentage of weight gain. Dynamic Vapor Sorption (DVS) analysis can also be employed for a more detailed study of moisture sorption and desorption kinetics.[10][]

Bioavailability Study

Methodology:

A comparative bioavailability study for the two salts would typically involve a randomized, crossover in vivo study in healthy human subjects.

  • Study Design: A two-period, two-sequence crossover design is often employed, where subjects receive a single oral dose of either this compound or amphetamine sulfate in each period, separated by a washout period.[12]

  • Dosing and Sampling: Following administration of the drug, serial blood samples are collected at predetermined time points over a specified duration (e.g., up to 72 hours).[13]

  • Bioanalytical Method: Plasma concentrations of amphetamine are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for each subject for both salt forms.[15]

  • Statistical Analysis: The bioequivalence of the two salts is assessed by statistically comparing the geometric mean ratios of their AUC and Cmax values.[16]

Signaling Pathway and Experimental Workflow

Amphetamine exerts its primary pharmacological effects by modulating dopaminergic neurotransmission. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for analyzing amphetamine in biological samples.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Inhibits uptake into vesicles TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) AMPH->TAAR1 Activates Dopamine_synapse Extracellular Dopamine DAT->Dopamine_synapse Releases Dopamine_vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release into cytosol Dopamine_cyto->DAT Reverse transport (efflux) RhoA RhoA Activation TAAR1->RhoA Leads to DAT_internalization DAT Internalization RhoA->DAT_internalization Induces D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binds to Postsynaptic_effect Postsynaptic Effects (e.g., Euphoria, Alertness) D2R->Postsynaptic_effect Activates

Caption: Amphetamine's mechanism of action on the dopaminergic synapse.

Experimental_Workflow_Amphetamine_Analysis start Biological Sample (e.g., Plasma, Urine) spe Solid-Phase Extraction (SPE) of Amphetamine start->spe Sample Preparation derivatization Derivatization (e.g., with a chiral reagent) spe->derivatization Purification and Concentration analysis LC-MS/MS Analysis derivatization->analysis Sample Injection data Data Acquisition and Pharmacokinetic Modeling analysis->data Signal Detection end Determination of Bioavailability Parameters (AUC, Cmax) data->end Calculation

Caption: A typical workflow for the bioanalysis of amphetamine.

Discussion and Conclusion

The choice between this compound and amphetamine sulfate for pharmaceutical development depends on a variety of factors, including the desired dissolution rate, stability, and manufacturing considerations.

This compound is described as "very soluble" to "freely soluble" in water and "very easily soluble" in ethanol.[1][5] In contrast, amphetamine sulfate is "freely soluble" in water but only "slightly soluble" in ethanol.[6] This difference in solubility, particularly in aqueous media, could influence the dissolution rate and potentially the onset of action of the final drug product.

A significant differentiating factor is hygroscopicity. Amphetamine sulfate is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] This property can present challenges during manufacturing and storage, potentially affecting the stability and flowability of the powder. In contrast, this compound is reported to be "not demonstrably hygroscopic," which could offer advantages in terms of handling and long-term stability.[5]

References

The Multifaceted Mechanism of Action of Amphetamine Phosphate in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine phosphate (B84403), a potent central nervous system (CNS) stimulant, exerts its complex pharmacological effects through a multi-pronged mechanism primarily involving the modulation of monoaminergic neurotransmission. This technical guide provides an in-depth exploration of the molecular and cellular actions of amphetamine, with a focus on its interactions with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. We will detail its engagement with plasma membrane transporters and synaptic vesicle transporters, its role as an agonist at the trace amine-associated receptor 1 (TAAR1), and the downstream signaling cascades that mediate its effects. This document synthesizes quantitative pharmacological data into structured tables for comparative analysis and provides detailed protocols for key experimental methodologies used to elucidate these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of amphetamine's intricate mechanism of action.

Core Mechanisms of Amphetamine Action

Amphetamine's primary mechanism of action is the elevation of extracellular concentrations of catecholamines, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2] This is achieved through a coordinated series of interactions with key proteins involved in neurotransmitter transport and signaling.

Interaction with Monoamine Transporters (DAT, NET, SERT)

Amphetamine and its derivatives are substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This interaction is twofold:

  • Competitive Reuptake Inhibition: Amphetamine competes with endogenous monoamines for binding to the transporters, thereby blocking their reuptake from the synaptic cleft.[4]

  • Transporter-Mediated Efflux (Reverse Transport): Upon being transported into the presynaptic neuron, amphetamine induces a conformational change in the transporters, causing them to reverse their direction of transport and actively efflux monoamines from the cytoplasm into the synapse.[5]

The affinity of d-amphetamine for these transporters varies, with a higher affinity for NET and DAT compared to SERT.[6]

Disruption of Vesicular Monoamine Storage via VMAT2

Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. Amphetamine, as a weak base, can disrupt the proton gradient necessary for VMAT2 function, and it also acts as a competitive substrate and inhibitor of VMAT2, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm.[7] This elevation of cytosolic monoamine levels creates a larger pool of neurotransmitter available for reverse transport by DAT, NET, and SERT.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is a potent agonist at the intracellular G-protein coupled receptor, TAAR1.[8][9] Activation of TAAR1 initiates downstream signaling cascades that further modulate monoaminergic activity. TAAR1 couples to both Gs and G13 proteins:

  • Gs-protein signaling: Leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[10]

  • G13-protein signaling: Results in the activation of RhoA, a small GTPase.[11]

These signaling pathways can influence the trafficking and function of monoamine transporters. For instance, RhoA activation has been shown to mediate the internalization of DAT.[11][12]

Inhibition of Monoamine Oxidase (MAO)

Some evidence suggests that amphetamine can also inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines in the cytoplasm.[13] This action would further contribute to the increase in cytosolic neurotransmitter concentrations.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the interaction of d-amphetamine with its primary molecular targets.

TargetParameterValue (nM)SpeciesReference
Dopamine Transporter (DAT) Kᵢ~600Human/Mouse[6]
EC₅₀ (DA Release)8.0 ± 0.4Rat[14]
Norepinephrine Transporter (NET) Kᵢ70 - 100Human/Mouse[6]
Serotonin Transporter (SERT) Kᵢ20,000 - 40,000Human/Mouse[6]
EC₅₀ (5-HT Release)1756 ± 94Rat[14]
Vesicular Monoamine Transporter 2 (VMAT2) KᵢNo inhibition at 100 µMRat[15]
Trace Amine-Associated Receptor 1 (TAAR1) EC₅₀ (cAMP accumulation)136 - 1120Human[8]

Table 1: Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of d-Amphetamine.

Signaling Pathways and Logical Relationships

Amphetamine_Action AMPH_ext AMPH_ext DAT DAT AMPH_ext->DAT Uptake AMPH_int AMPH_int DAT->AMPH_int DA_synapse DA_synapse DAT->DA_synapse VMAT2 VMAT2 AMPH_int->VMAT2 Inhibition TAAR1 TAAR1 AMPH_int->TAAR1 Activation MAO MAO AMPH_int->MAO Inhibition Vesicle Vesicle DA_cyto DA_cyto Vesicle->DA_cyto Leakage DA_cyto->DAT Reverse Transport DA_cyto->MAO Metabolism Gs Gs TAAR1->Gs G13 G13 TAAR1->G13 AC AC Gs->AC Activates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates

TAAR1_Signaling AMPH Amphetamine TAAR1 TAAR1 AMPH->TAAR1 Agonist Gs Gs-protein TAAR1->Gs Activates G13 G13-protein TAAR1->G13 Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Gene_expression Gene Expression Changes PKA->Gene_expression DAT_trafficking DAT Trafficking (Internalization) RhoA->DAT_trafficking

Detailed Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the measurement of extracellular dopamine in the striatum of a freely moving rat following amphetamine administration.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Implant guide cannula over striatum Start->Surgery Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration (1-2 hours) Perfusion->Equilibration Baseline_Collection Collect Baseline Samples (3-4 x 20 min) Equilibration->Baseline_Collection Drug_Admin Administer Amphetamine (i.p.) Baseline_Collection->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples (≥ 3 hours) Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis of Dopamine Post_Drug_Collection->Analysis Data_Processing Data Normalization (% of baseline) Analysis->Data_Processing End End Data_Processing->End

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Guide cannula and dummy cannula

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂

  • Amphetamine phosphate solution

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.[16]

    • Surgically expose the skull and drill a small hole over the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).[16]

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.[16]

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days.[16]

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a freely moving setup.

    • Remove the dummy cannula and insert the microdialysis probe.[16]

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.[16]

    • Allow a 1-2 hour equilibration period.[16]

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).[16]

    • Administer this compound (intraperitoneally, i.p.) at the desired dose.[17]

    • Continue collecting dialysate samples at the same interval for at least 3 hours post-injection.[16]

    • Store samples at -80°C until analysis.[16]

  • Dopamine Analysis by HPLC-ED:

    • Thaw dialysate samples.

    • Inject a fixed volume into the HPLC-ED system.[18]

    • Separate dopamine using a reverse-phase C18 column.[18]

    • Detect dopamine via its oxidation at an electrochemical detector.[17]

    • Quantify dopamine concentration by comparing peak areas to a standard curve.[17]

  • Data Analysis:

    • Express dopamine levels as a percentage change from the average baseline concentration for each animal.[17]

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol details the preparation of synaptosomes from rat brain tissue and the subsequent measurement of amphetamine-induced dopamine release.

Materials:

  • Rat brain tissue (e.g., striatum)

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Dounce homogenizer

  • Centrifuge

  • Krebs-Ringer buffer (KRB)

  • Radiolabeled dopamine (e.g., [³H]DA)

  • This compound solutions of varying concentrations

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.[19]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[20]

    • Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[20]

    • Resuspend the pellet in fresh, ice-cold buffer.[20]

  • Neurotransmitter Release Assay:

    • Pre-load the synaptosomes by incubating them with a low concentration of radiolabeled dopamine (e.g., 10 nM [³H]DA) for 10 minutes at 37°C.

    • Wash the synaptosomes to remove excess radiolabel.

    • Initiate the release assay by adding different concentrations of this compound to the synaptosome suspensions.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters to separate the synaptosomes from the supernatant.

    • Lyse the synaptosomes on the filters.

    • Quantify the radioactivity in the supernatant (released neurotransmitter) and the lysed synaptosomes (retained neurotransmitter) using a scintillation counter.

  • Data Analysis:

    • Express the amount of neurotransmitter released as a percentage of the total radioactivity.

    • Plot the percentage of release against the amphetamine concentration to determine the EC₅₀ value.

VMAT2 Function Assay Using a Fluorescent False Neurotransmitter

This protocol describes a cell-based assay to measure VMAT2 inhibition by amphetamine using the fluorescent false neurotransmitter FFN206.

Materials:

  • HEK293 cells stably expressing VMAT2 (VMAT2-HEK)

  • 96-well plates

  • FFN206

  • Tetrabenazine (TBZ, as a positive control for VMAT2 inhibition)

  • This compound solutions

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture VMAT2-HEK cells in 96-well plates to confluence.[21]

  • VMAT2 Inhibition Assay:

    • Treat the cells with varying concentrations of this compound or TBZ for a specified time.

    • Add FFN206 (e.g., 5 µM) to all wells and incubate for 2 hours.[21]

    • Wash the cells to remove extracellular FFN206.

    • Measure the fluorescence in each well using a plate reader.[21]

  • Data Analysis:

    • Subtract the background fluorescence (from cells treated with a saturating concentration of TBZ) from all readings.

    • Plot the fluorescence intensity against the amphetamine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

RhoA Activation Assay

This protocol describes a pull-down assay to measure the activation of RhoA in response to amphetamine.

Materials:

  • Cell culture (e.g., SK-N-SH cells)

  • This compound

  • Lysis buffer

  • Rhotekin-RBD agarose (B213101) beads (binds to active, GTP-bound RhoA)

  • Anti-RhoA antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with amphetamine for various time points.

    • Lyse the cells in ice-cold lysis buffer.[22]

    • Clear the lysates by centrifugation.[22]

  • Pull-Down of Active RhoA:

    • Incubate the cell lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C to pull down GTP-RhoA.[22]

    • Wash the beads to remove non-specifically bound proteins.[22]

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[22]

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.[11]

  • Data Analysis:

    • Quantify the band intensity to determine the relative amount of active RhoA at each time point compared to untreated controls.

Conclusion

The mechanism of action of this compound in the central nervous system is a complex interplay of interactions with multiple key proteins involved in monoaminergic neurotransmission. Its ability to act as a substrate and reverse transporter at DAT and NET, disrupt vesicular storage via VMAT2, and activate intracellular signaling through TAAR1 culminates in a robust increase in synaptic dopamine and norepinephrine. This comprehensive understanding, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development of novel therapeutics for conditions such as ADHD and for understanding the neurobiology of stimulant abuse. The visualization of these intricate pathways and workflows provides a clear framework for researchers and drug development professionals in this field.

References

Solubility Profile of Amphetamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of amphetamine phosphate (B84403) in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative solubility information and presents a detailed, standardized experimental protocol for determining the precise solubility of amphetamine phosphate in a laboratory setting.

Core Data Summary

The solubility of this compound is significantly influenced by the polarity of the solvent. It exhibits high solubility in polar protic solvents like water and ethanol, and low solubility in non-polar organic solvents.

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaTypeSolubility DescriptionApproximate Solubility ( g/100 mL)Citation
WaterH₂OPolar ProticFreely Soluble / Very Soluble> 10[1][2]
EthanolC₂H₅OHPolar ProticVery Easily Soluble / Slightly Soluble1 - 10 / 0.1 - 1[1][3]
MethanolCH₃OHPolar ProticSlightly Soluble0.1 - 1[4]
BenzeneC₆H₆Non-polarInsoluble / Practically Insoluble< 0.01[1][3]
ChloroformCHCl₃Non-polarInsoluble / Practically Insoluble< 0.01[1][3]
Diethyl Ether(C₂H₅)₂ONon-polarInsoluble / Practically Insoluble< 0.01[1][3]

Note on Solubility Terms: The descriptive terms used in Table 1 are based on the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) definitions:

  • Very Soluble: Less than 1 part of solvent required to dissolve 1 part of solute.

  • Freely Soluble: From 1 to 10 parts of solvent required to dissolve 1 part of solute.

  • Soluble: From 10 to 30 parts of solvent required to dissolve 1 part of solute.

  • Sparingly Soluble: From 30 to 100 parts of solvent required to dissolve 1 part of solute.

  • Slightly Soluble: From 100 to 1000 parts of solvent required to dissolve 1 part of solute.

  • Very Slightly Soluble: From 1000 to 10,000 parts of solvent required to dissolve 1 part of solute.

  • Practically Insoluble, or Insoluble: More than 10,000 parts of solvent required to dissolve 1 part of solute.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following protocol is a standardized procedure for determining the equilibrium solubility of a solid compound, such as this compound, in a given solvent. This method is widely accepted and recommended by regulatory bodies like the FDA and is detailed in the United States Pharmacopeia (USP).

1. Materials and Equipment:

  • This compound (pure, crystalline solid)

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) or glass-stoppered flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated pH meter (for aqueous solutions)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the samples at a high speed to pellet the solid.

      • Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter that does not adsorb the solute. The first few drops of the filtrate should be discarded.

  • Analysis:

    • Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the solubility of this compound in the solvent, expressed in g/100 mL or other appropriate units, taking into account the dilution factor.

  • Data Reporting:

    • Report the solubility value as the average of at least three replicate determinations.

    • Specify the temperature at which the solubility was determined.

    • For aqueous solutions, the pH of the saturated solution should also be measured and reported.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge or Filter D->E F Dilute supernatant E->F G Measure concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow

References

The Historical Development of Amphetamine Salts in Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine, a potent central nervous system stimulant, has a rich and complex history intertwined with significant pharmacological discoveries. First synthesized in 1887 by Romanian chemist Lazăr Edeleanu, its profound physiological and psychological effects were not fully realized until the late 1920s.[1][2][3] This guide provides a comprehensive technical overview of the historical development of amphetamine salts in a research context, detailing the evolution of our understanding of their mechanism of action, the experimental protocols used to elucidate their properties, and the quantitative data that underpins our current knowledge.

Early Discovery and Pre-Clinical Research (1887-1930s)

Initially named phenylisopropylamine, amphetamine remained a laboratory curiosity for several decades.[2] It was not until 1927 that the chemist Gordon Alles, in his search for a synthetic substitute for ephedrine, resynthesized amphetamine and began to systematically investigate its properties.[4] Alles' self-experimentation with the compound revealed its potent stimulant effects, including wakefulness and a sense of well-being.[3]

Early research on amphetamine primarily focused on its peripheral effects, particularly its bronchodilatory and pressor activities. These investigations laid the groundwork for its initial therapeutic applications.

Experimental Protocols: Early Physiological and Behavioral Studies

The initial investigations into the effects of amphetamine utilized the physiological and behavioral research methods of the era. These early studies were crucial in characterizing the fundamental properties of the drug.

  • Physiological Studies: Early physiological experiments often involved the use of isolated organ bath preparations and whole-animal models to assess the effects of amphetamine on smooth muscle contraction, blood pressure, and heart rate. A common apparatus was the kymograph, which recorded physiological responses on a rotating drum of smoked paper. For instance, a strip of rabbit intestinal smooth muscle would be suspended in a temperature-controlled bath of physiological saline. The application of amphetamine to the bath would induce changes in muscle tone, which would be recorded by a lever system onto the kymograph. Similarly, in anesthetized animals (typically cats or dogs), cannulas would be inserted into the carotid artery and connected to a mercury manometer to record blood pressure changes following intravenous administration of amphetamine.

  • Behavioral Studies: The central stimulant effects of amphetamine were investigated using various behavioral paradigms in rodents. Locomotor activity was a key measure, often quantified in "activity cages" equipped with photobeams or other motion detectors to track the animal's movement. Early studies also employed mazes to assess the impact of amphetamine on learning and memory, although the mood-elevating effects of the drug often confounded these cognitive assessments.[5] One of the first systematic studies on the subjective effects in humans was conducted by M. Nathanson in 1935, who administered 20 mg of Benzedrine to 55 hospital workers and documented their self-reported experiences of exhilaration and reduced fatigue.[2]

The Era of Benzedrine and Military Use (1930s-1940s)

In 1934, Smith, Kline & French began marketing amphetamine as an inhaler under the trade name Benzedrine for the treatment of nasal congestion.[2] This marked the first commercialization of amphetamine and made it widely available. Subsequently, the tablet form, Benzedrine Sulfate, was introduced for the treatment of narcolepsy and post-encephalitic parkinsonism.[4]

During World War II, the stimulant properties of amphetamine and methamphetamine were extensively utilized by both Allied and Axis forces to combat fatigue and enhance performance in soldiers, particularly pilots on long-duration missions.[3] This large-scale use provided a wealth of observational data on the effects of amphetamine in humans under extreme conditions.

Elucidation of the Mechanism of Action (1950s-Present)

The mid-20th century saw a shift towards understanding the neurochemical basis of amphetamine's effects. The development of more sophisticated research techniques allowed scientists to probe the intricate interactions of amphetamine with the monoaminergic neurotransmitter systems.

Monoamine Transporter Interactions

The primary mechanism of action of amphetamine involves its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[6] Amphetamine acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter efflux (reverse transport).[7]

Vesicular Monoamine Transporter 2 (VMAT2) and TAAR1

Amphetamine also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine and other monoamines into synaptic vesicles for release.[8] By disrupting the proton gradient across the vesicular membrane, amphetamine causes the leakage of neurotransmitters from the vesicles into the cytoplasm.[9] Furthermore, amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters.[10][11] Activation of TAAR1 by amphetamine leads to the phosphorylation of DAT, which further promotes dopamine efflux.[12]

Signaling Pathway of Amphetamine Action

The following diagram illustrates the key molecular events in the presynaptic neuron following exposure to amphetamine.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Amphetamine_ext Amphetamine DAT DAT Amphetamine_ext->DAT Enters via transporter Amphetamine_int Amphetamine DAT->Amphetamine_int DAT_p DAT-P VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates DA_vesicular Dopamine VMAT2->DA_vesicular Packages Vesicle Synaptic Vesicle DA_cytosolic Dopamine DA_vesicular->DA_cytosolic Leakage DA_cytosolic->DAT_p Efflux TAAR1->DAT Phosphorylates DA_synaptic Dopamine DAT_p->DA_synaptic

Amphetamine's multifaceted action on the presynaptic neuron.

Quantitative Pharmacology of Amphetamine Salts

The pharmacological effects of amphetamine are stereospecific, with the dextro-(d) and levo-(l) enantiomers exhibiting different potencies at the monoamine transporters.[13] Mixed amphetamine salts, such as Adderall®, are composed of a 3:1 ratio of d-amphetamine to l-amphetamine.[14]

Data Presentation: Binding Affinities and Potencies

The following tables summarize the binding affinities (Ki) and potencies (EC50 for release, IC50 for uptake inhibition) of amphetamine enantiomers and related compounds at the human dopamine and norepinephrine transporters.

Table 1: Binding Affinities (Ki, nM) of Amphetamine Enantiomers at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
d-Amphetamine~640~70~38,000
l-AmphetamineData not consistently availableData not consistently availableData not consistently available
Methamphetamine~500~100~10,000-40,000

Note: Ki values can vary depending on the experimental conditions and radioligand used. The data presented are representative values from the literature.[15]

Table 2: Potencies (EC50/IC50, nM) of Amphetamine Enantiomers for Monoamine Release and Uptake Inhibition

CompoundDA Release EC50 (nM)NE Release EC50 (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)
d-Amphetamine~24-52~7-15~30-100~40-70
l-AmphetamineLess potent than d-amphetamineMore potent than d-amphetamineLess potent than d-amphetamineMore potent than d-amphetamine

Note: EC50 and IC50 values are highly dependent on the assay conditions. d-amphetamine is generally more potent at releasing dopamine, while l-amphetamine has a greater effect on norepinephrine.[13][16]

Modern Experimental Protocols

Our current understanding of amphetamine's pharmacology is built upon a foundation of sophisticated in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a drug for its receptor or transporter.

Experimental Protocol: Competitive Radioligand Binding Assay for DAT

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the human dopamine transporter (hDAT) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the transporters.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound (e.g., d-amphetamine).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[13][17][18]

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.[19]

Experimental Protocol: In Vivo Microdialysis for Amphetamine-Induced Dopamine Release

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens) of an anesthetized rat.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect the dialysate, which contains a fraction of the extracellular fluid from the surrounding brain tissue, at regular intervals.

  • Drug Administration: Administer amphetamine (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels to determine the time course and magnitude of amphetamine-induced dopamine release.[1][20]

Experimental Workflow: In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effects of amphetamine on neurotransmitter release.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Animal Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Implantation Implant Microdialysis Probe Stereotaxic->Implantation Recovery Post-operative Recovery Implantation->Recovery Baseline Baseline Sample Collection Recovery->Baseline Drug_Admin Administer Amphetamine Baseline->Drug_Admin Post_Drug Post-drug Sample Collection Drug_Admin->Post_Drug HPLC HPLC-ED Analysis of Dialysate Post_Drug->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification Statistical Statistical Analysis Quantification->Statistical

References

A Comprehensive Technical Guide to the Stereospecific Activities of Amphetamine Phosphate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine, a potent central nervous system (CNS) stimulant, exists as two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). While chemically similar, these enantiomers exhibit distinct pharmacological profiles that arise from their differential interactions with key monoamine systems in the brain. This technical guide provides an in-depth analysis of the specific activities of d- and l-amphetamine, with a focus on their interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1). Detailed experimental protocols for assessing these interactions are provided, alongside a quantitative summary of their binding affinities and functional potencies. Furthermore, the downstream signaling pathways modulated by these enantiomers are illustrated to provide a comprehensive understanding of their mechanisms of action.

Introduction

Amphetamine and its derivatives are widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] The therapeutic and psychostimulant effects of amphetamine are primarily mediated by its ability to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1][2] Amphetamine is a chiral molecule, and its enantiomers, d-amphetamine and l-amphetamine, possess unique pharmacological properties.[1][3] Generally, d-amphetamine is considered to be the more potent CNS stimulant, exhibiting a greater affinity for the dopamine system, while l-amphetamine has more pronounced peripheral and cardiovascular effects, with a stronger influence on the norepinephrine system.[4][5] Understanding the stereospecific activities of these enantiomers is critical for optimizing therapeutic strategies and for the development of novel pharmacotherapies for a range of neuropsychiatric disorders.

Comparative Pharmacodynamics of d- and l-Amphetamine

The differential effects of d- and l-amphetamine can be attributed to their stereoselective interactions with monoamine transporters and intracellular targets.

Interaction with Monoamine Transporters (DAT and NET)

Both enantiomers act as substrates for DAT and NET, leading to competitive inhibition of dopamine and norepinephrine reuptake and promoting reverse transport (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[1][6]

  • Dopamine Transporter (DAT): d-Amphetamine is a more potent inhibitor of dopamine uptake and a more efficacious dopamine-releasing agent than l-amphetamine.[7][8] Studies have shown that the two isomers are approximately equipotent in inhibiting catecholamine uptake by dopamine neurons in the corpus striatum.[9] However, d-amphetamine is reported to be about four times more potent than the l-isomer as a releaser of [3H]dopamine.[7]

  • Norepinephrine Transporter (NET): In contrast to their effects on DAT, l-amphetamine is either as potent or slightly more potent than d-amphetamine as a releaser of norepinephrine.[7] d-Amphetamine is a significantly more potent inhibitor of norepinephrine uptake by norepinephrine neurons in the brain than l-amphetamine.[9]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Both d- and l-amphetamine can enter the presynaptic neuron and interact with VMAT2, which is responsible for packaging monoamines into synaptic vesicles.[1][10] By inhibiting VMAT2, amphetamine enantiomers disrupt the sequestration of dopamine and norepinephrine into vesicles, leading to an increase in their cytosolic concentrations.[11] This elevation in cytosolic monoamines is a critical prerequisite for transporter-mediated efflux. S-(+)-amphetamine (d-amphetamine) is reported to be approximately 10-fold more effective at inhibiting the uptake of [3H]dopamine and l-[3H]norepinephrine into purified synaptic vesicles compared to its R-(-)-enantiomer (l-amphetamine).[12]

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor that is activated by amphetamines and endogenous trace amines.[1][13] Activation of TAAR1 initiates a signaling cascade that modulates the activity of DAT and NET, contributing to neurotransmitter efflux.[1] d-Amphetamine is a more potent agonist at TAAR1 than l-amphetamine.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and functional potencies of d- and l-amphetamine at their primary molecular targets. It is important to note that values can vary between studies due to differences in experimental conditions, tissues, and species used.

Table 1: Comparative Binding Affinities (Ki) of Amphetamine Enantiomers

EnantiomerTargetKi (nM)SpeciesReference
d-AmphetamineDAT~600Human[4]
l-AmphetamineDATData not readily available--
d-AmphetamineNET~70-100Human[4]
l-AmphetamineNETData not readily available--
Racemic AmphetamineVMAT22500 (IC50)Rat[14]

Table 2: Comparative Functional Potencies (IC50/EC50) of Amphetamine Enantiomers

EnantiomerAssayIC50/EC50 (nM)SpeciesReference
d-AmphetamineDopamine Uptake Inhibition (Striatum)4280Rat[4]
l-AmphetamineDopamine Uptake Inhibition (Striatum)Data not readily available--
d-AmphetamineNorepinephrine ReleaseMore potent than l-amphetamineRat[7]
l-AmphetamineNorepinephrine ReleaseLess potent than d-amphetamineRat[7]
d-AmphetamineTAAR1 Activation (cAMP)~100Rat[4]
l-AmphetamineTAAR1 Activation (cAMP)~300Rat[4]
d-AmphetamineTAAR1 Activation (cAMP)~200Mouse[4]
l-AmphetamineTAAR1 Activation (cAMP)~1000Mouse[4]
d-AmphetamineVMAT2 [3H]DA Uptake Inhibition10x more potent than l-amphetamineRat[12]
l-AmphetamineVMAT2 [3H]DA Uptake Inhibition10x less potent than d-amphetamineRat[12]

Signaling Pathways

Amphetamine enantiomers modulate complex intracellular signaling pathways to exert their effects on monoamine release.

TAAR1 Signaling

Activation of the intracellular TAAR1 by amphetamine leads to the stimulation of two primary G-protein signaling pathways.[13]

  • Gαs Pathway: TAAR1 couples to Gαs, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA).

  • Gα13 Pathway: TAAR1 also couples to Gα13, which activates the small GTPase RhoA.

These signaling events ultimately modulate the function and trafficking of DAT and NET, promoting neurotransmitter efflux.

TAAR1_Signaling cluster_presynaptic Presynaptic Terminal cluster_Gas Gαs Pathway cluster_Ga13 Gα13 Pathway Amphetamine d/l-Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 activates AC Adenylyl Cyclase TAAR1->AC activates via Gαs RhoA RhoA TAAR1->RhoA activates via Gα13 cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DAT_NET DAT / NET Modulation (Efflux) PKA->DAT_NET RhoA->DAT_NET Amphetamine_Mechanism cluster_neuron Presynaptic Neuron Amp_ext Amphetamine (extracellular) DAT_NET DAT / NET Amp_ext->DAT_NET substrate Amp_int Amphetamine (cytosolic) DAT_NET->Amp_int uptake DA_NE_ext DA / NE (synaptic cleft) DAT_NET->DA_NE_ext efflux (reverse transport) VMAT2 VMAT2 Amp_int->VMAT2 inhibits DA_NE_vesicle DA / NE VMAT2->DA_NE_vesicle blocks uptake Vesicle Synaptic Vesicle DA_NE_cyto DA / NE (cytosolic) DA_NE_vesicle->DA_NE_cyto leak DA_NE_cyto->DAT_NET substrate VMAT2_Binding_Workflow start Start prep Prepare Vesicular Membrane Fraction (Rat Striatum) start->prep assay Incubate Membranes with [3H]DTBZ and Test Compound (d- or l-amphetamine) prep->assay filter Rapid Vacuum Filtration (Glass Fiber Filters) assay->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end Dopamine_Release_Workflow start Start prep Isolate Striatal Synaptosomes start->prep load Load Synaptosomes with [3H]Dopamine prep->load wash Wash to Remove Extracellular [3H]DA load->wash induce Induce Release with d- or l-amphetamine wash->induce separate Separate Supernatant and Synaptosomes induce->separate quantify Quantify [3H]DA in Both Fractions separate->quantify analyze Calculate % Release and EC50 quantify->analyze end End analyze->end

References

The Core Pharmacological Profile of Amphetamine Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine, a potent central nervous system (CNS) stimulant, has a long and complex history in pharmacology. While various salt forms exist, this technical guide focuses on the basic pharmacological profile of amphetamine phosphate (B84403). The active moiety, the amphetamine cation, is responsible for the pharmacological effects, with the phosphate salt influencing physicochemical properties such as solubility.[1] This document provides a detailed overview of the pharmacodynamics, pharmacokinetics, and key experimental methodologies used to elucidate the pharmacological profile of amphetamine, intended for a scientific audience engaged in drug research and development.

Pharmacodynamics

The primary mechanism of action of amphetamine involves its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[2] This is achieved through a multi-faceted process including competitive inhibition of reuptake, disruption of vesicular storage, and reversal of transporter function.

Monoamine Transporter Interactions

Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to competitive inhibition of monoamine reuptake.[3] Furthermore, once inside the presynaptic terminal, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing a release of neurotransmitters from synaptic vesicles into the cytoplasm.[2] This elevation in cytosolic monoamines, coupled with amphetamine's interaction with the transporters, leads to a reversal of the normal transport direction, resulting in a significant efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4][5]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[4][6] Activation of TAAR1 initiates downstream signaling cascades that modulate the activity of monoamine transporters. This signaling is a key component of amphetamine's mechanism of action.

Monoamine Oxidase (MAO) Inhibition

Amphetamine is also a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] This action further contributes to the increased availability of monoamines in the presynaptic terminal.

Quantitative Data: Monoamine Transporter Binding Affinities

CompoundTransporterKᵢ (nM)IC₅₀ (nM)
AmphetamineDAT~600-
NET~70-100-
SERT~20,000-40,000-
4-FluoroamphetamineDAT-770
NET-420
SERT-6800

Note: Data is compiled from in vitro studies using human transporters.[7] Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.

Pharmacokinetics

The pharmacokinetic profile of amphetamine is characterized by rapid absorption, wide distribution, and a pH-dependent elimination. While specific studies on the phosphate salt are limited, the pharmacokinetic properties are primarily dictated by the amphetamine base.

Absorption, Distribution, Metabolism, and Excretion

Amphetamine is well-absorbed orally, with peak plasma concentrations occurring approximately 3 hours after administration of immediate-release formulations.[8] It has a large volume of distribution and low plasma protein binding. The metabolism of amphetamine is complex and occurs primarily in the liver, with cytochrome P450 2D6 (CYP2D6) being a key enzyme.[9] Excretion is predominantly renal and is highly influenced by urinary pH. Acidic urine increases the ionization of amphetamine, leading to enhanced renal elimination, while alkaline urine decreases its excretion.[9]

Quantitative Data: Pharmacokinetic Parameters of Amphetamine

ParameterValueSpeciesReference
BioavailabilityHigh (oral)Human[10]
Tₘₐₓ (immediate-release)~3 hoursHuman[8]
Volume of Distribution~3-4 L/kgHuman[9]
Plasma Protein Binding<20%Human[9]
Elimination Half-life (d-amphetamine)9-11 hoursHuman[9]
Elimination Half-life (l-amphetamine)11-14 hoursHuman[9]

Signaling Pathways

The interaction of amphetamine with TAAR1 triggers distinct downstream signaling pathways that contribute to its overall pharmacological effect.

TAAR1 Signaling Cascade

Activation of intracellular TAAR1 by amphetamine leads to the coupling of two distinct G-protein alpha subunits: Gαs and Gα13.[4][6]

  • Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[5][11]

  • Gα13 Pathway: Coupling to Gα13 activates the small GTPase RhoA.[4][6][12]

These pathways have significant effects on dopamine transporter trafficking, including internalization.[12]

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron Amphetamine_in Amphetamine TAAR1 TAAR1 Amphetamine_in->TAAR1 activates G_alpha_s Gαs TAAR1->G_alpha_s couples to G_alpha_13 Gα13 TAAR1->G_alpha_13 couples to AC Adenylyl Cyclase G_alpha_s->AC activates RhoA RhoA G_alpha_13->RhoA activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DAT_Internalization DAT Internalization RhoA->DAT_Internalization promotes

Amphetamine-TAAR1 Signaling Pathway.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the pharmacological profile of amphetamine.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity of amphetamine for DAT, NET, and SERT.

1. Membrane Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.

  • Harvest cells and homogenize in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd value.[7]

  • Add varying concentrations of unlabeled amphetamine phosphate.

  • For determination of non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).[7]

  • Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the amphetamine concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Cell_Culture Culture HEK293 cells expressing DAT, NET, or SERT Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up binding assay in 96-well plate: - Membranes - Radioligand - this compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity with scintillation counter Filtration->Quantification Data_Analysis Analyze data to determine IC₅₀ and Kᵢ Quantification->Data_Analysis Microdialysis_Workflow Surgery Implant guide cannula in target brain region Probe_Insertion Insert microdialysis probe and perfuse with aCSF Surgery->Probe_Insertion Baseline_Collection Collect baseline dialysate samples Probe_Insertion->Baseline_Collection Drug_Administration Administer this compound Baseline_Collection->Drug_Administration Post_Drug_Collection Collect post-administration dialysate samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze dopamine concentration using HPLC-ED Post_Drug_Collection->HPLC_Analysis Data_Analysis Calculate percent change from baseline HPLC_Analysis->Data_Analysis

References

degradation pathways of amphetamine phosphate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of amphetamine phosphate (B84403) under various experimental conditions. Understanding the stability of active pharmaceutical ingredients (APIs) like amphetamine phosphate is crucial for the development of safe, effective, and stable pharmaceutical products. Forced degradation studies, which involve exposing the drug substance to stress conditions such as heat, light, humidity, and different pH levels, are essential for identifying potential degradation products and elucidating degradation pathways. This information is critical for the development of stability-indicating analytical methods, formulation design, and establishing appropriate storage conditions.

Executive Summary

This compound, a salt of the central nervous system stimulant amphetamine, is generally considered a stable compound under normal storage conditions. However, under forced degradation conditions, it can undergo various chemical transformations. This guide details the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, providing insights into the formation of various degradation products. The information presented is based on a thorough review of available scientific literature and is intended to be a valuable resource for professionals in the pharmaceutical industry.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals, particularly those with functional groups susceptible to reaction with water. While amphetamine itself is not expected to undergo hydrolysis under typical environmental conditions due to the absence of hydrolyzable functional groups, forced degradation studies under acidic and basic conditions are crucial to assess its stability profile comprehensively.[1]

Experimental Protocol for Hydrolytic Degradation:

A general protocol for conducting hydrolytic stress testing involves dissolving this compound in acidic and basic solutions and subjecting them to elevated temperatures to accelerate degradation.

  • Acidic Hydrolysis: A solution of this compound is prepared in a strong acid, such as 0.1 M hydrochloric acid, and refluxed for a specified period.

  • Basic Hydrolysis: Similarly, a solution of this compound is prepared in a strong base, such as 0.1 M sodium hydroxide, and refluxed.

  • Neutral Hydrolysis: The drug substance is refluxed in water.

  • Analysis: Samples are withdrawn at various time points, neutralized, and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the parent drug and any degradation products.

While specific degradation products of this compound under forced hydrolytic conditions are not extensively detailed in the available literature, the primary amine group of the amphetamine molecule is the most likely site of reaction under harsh conditions, potentially leading to the formation of impurities.

Oxidative Degradation

Oxidative degradation is a common degradation pathway that can be initiated by exposure to oxygen, peroxides, or metal ions. The amine group and the benzylic carbon in the amphetamine molecule are potential sites for oxidation.

A study on the oxidative degradation of amphetamine-type stimulants using various oxidizing agents provides valuable insights.[2]

Experimental Protocol for Oxidative Degradation:

  • Oxidizing Agent: A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or elevated temperatures. Other oxidizing agents like ozone, sodium hypochlorite (B82951), and trichloroisocyanuric acid can also be used.[2]

  • Analysis: The reaction mixture is analyzed at different time intervals using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the degradation products.[2]

Identified Oxidative Degradation Products:

A study on the degradation of amphetamine with various oxidants identified several transformation products. The degradation efficiency was found to be dependent on the oxidizing agent used. For instance, ozone resulted in 86% degradation of amphetamine after 72 hours of exposure, while sodium hypochlorite was also highly effective.[2]

Table 1: Degradation Efficiency of Amphetamine with Various Oxidants [2]

Oxidizing AgentDegradation Efficiency (%)
Ozone86
Sodium HypochloriteHigh

Note: "High" indicates significant degradation as reported in the source, without a specific percentage.

The major transformation products from oxidative degradation are tentatively identified, with most not being controlled substances.[2] The periodate-mediated transformation of methamphetamine to amphetamine at pH 9.1 and above suggests that demethylation can be an oxidative degradation pathway for related compounds.[3]

Oxidative Degradation Pathway

Amphetamine This compound Transformation_Products Various Transformation Products Amphetamine->Transformation_Products Oxidation Oxidizing_Agents Ozone, Sodium Hypochlorite, Hydrogen Peroxide Oxidizing_Agents->Amphetamine

Figure 1: Oxidative degradation of this compound.

Photolytic Degradation

Photodegradation can occur when a drug substance is exposed to light, particularly ultraviolet (UV) radiation. The energy from the light can induce chemical reactions, leading to the formation of degradation products.

Experimental Protocol for Photolytic Degradation:

  • Light Exposure: A solution of this compound, or the solid drug substance, is exposed to a controlled source of UV and visible light in a photostability chamber. The ICH Q1B guideline recommends an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[4]

  • Analysis: Samples are analyzed at specific time points using a stability-indicating HPLC method to assess the extent of degradation and identify any photoproducts.

Studies on the photostability of amphetamines in hair have shown that degradation occurs under artificial sunlight.[5][6] While specific photolytic degradation products for this compound are not well-documented, exposure to light is a factor to consider in its stability.

Thermal Degradation

Thermal degradation occurs when a drug substance is exposed to high temperatures, leading to decomposition. This compound is reported to be stable up to high temperatures, with decomposition occurring around 300°C. Studies on the pyrolysis of methamphetamine provide some indication of the potential thermal degradation products of amphetamine.

Experimental Protocol for Thermal Degradation:

  • Heating: Solid this compound is subjected to elevated temperatures (e.g., in an oven or a thermogravimetric analyzer) for a defined period.

  • Analysis: The resulting products are analyzed using techniques like GC-MS to identify the decomposition products.

Potential Thermal Degradation Products:

Pyrolysis of methamphetamine has been shown to produce amphetamine (via demethylation) and dimethylamphetamine (via methylation) at temperatures above 315°C.[7] At higher temperatures (above 445°C), optical isomers of these compounds can also be formed.[7] Other potential thermal degradation products of methamphetamine, and by extension possibly amphetamine, include various substituted benzenes and multi-ring aromatics.[8]

Thermal Degradation Experimental Workflow

Start This compound (Solid) Heating High Temperature (>300°C) Start->Heating Decomposition Decomposition Heating->Decomposition Analysis GC-MS Analysis Decomposition->Analysis Products Identification of Degradation Products Analysis->Products

Figure 2: Workflow for thermal degradation analysis.

Stability-Indicating Analytical Methods

A crucial aspect of studying drug degradation is the use of a validated stability-indicating analytical method. This is typically an HPLC method capable of separating the parent drug from all potential degradation products, process impurities, and excipients. The development of such a method involves subjecting the drug substance to forced degradation conditions to generate the degradants and then optimizing the chromatographic conditions to achieve adequate separation.

General HPLC Method Parameters:

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed in a gradient or isocratic elution mode.

  • Detection: A UV detector is often used for quantification. For identification of unknown degradation products, a mass spectrometer (LC-MS) is invaluable.

Conclusion

This technical guide has summarized the current understanding of the degradation pathways of this compound under various experimental stress conditions. While this compound is a relatively stable salt, it is susceptible to degradation under forced oxidative and thermal conditions. Further research is needed to fully elucidate the specific degradation products and pathways under hydrolytic and photolytic stress. The information provided herein serves as a foundational resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this compound, emphasizing the importance of comprehensive stability testing to ensure product quality, safety, and efficacy.

References

Methodological & Application

Application Notes and Protocols for Amphetamine Phosphate Dosage Calculation in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of amphetamine phosphate (B84403) in rodent models for behavioral and neurochemical research. Adherence to appropriate dosage calculations and experimental protocols is critical for ensuring the validity and reproducibility of research findings.

Introduction to Amphetamine in Rodent Research

Amphetamine is a potent central nervous system stimulant widely used in preclinical research to model various neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), addiction, and psychosis.[1][2] It primarily exerts its effects by increasing the extracellular levels of dopamine (B1211576) and other monoamines in the brain.[3][4] The choice of amphetamine salt, dosage, and route of administration is critical and can significantly impact experimental outcomes. While amphetamine sulfate (B86663) is commonly used, amphetamine phosphate is also a viable option.

This compound Dosage Calculation

Accurate dosage calculation is paramount for the safety of the animal and the integrity of the experimental data. The following steps outline the process for calculating the required amount of this compound for a given study.

2.1. Salt Form vs. Free Base

It is crucial to distinguish between the salt form (this compound) and the free base (amphetamine). Dosages in the literature are often reported as the salt form, but it is best practice to calculate and report doses in terms of the free base to ensure consistency across different salt forms.[5][6] The molecular weights of the specific this compound salt and the free base are required for this conversion.

2.2. Stock Solution Preparation

A common practice is to prepare a concentrated stock solution from which working solutions of desired concentrations are made. This minimizes weighing errors and ensures consistency across experiments.

Example Calculation:

To prepare a 1 mg/mL (as free base) stock solution of d-amphetamine phosphate:

  • Determine Molecular Weights:

    • d-amphetamine (free base): ~135.21 g/mol

    • d-amphetamine monobasic phosphate: ~233.19 g/mol

  • Calculate the Conversion Factor:

    • Conversion Factor = (Molecular Weight of Salt) / (Molecular Weight of Free Base)

    • Conversion Factor = 233.19 / 135.21 ≈ 1.72

  • Calculate the Amount of Salt Needed:

    • To get 1 mg of free base, you need 1 mg * 1.72 = 1.72 mg of d-amphetamine phosphate.

    • To prepare a 100 mL stock solution at 1 mg/mL (free base), you would dissolve 172 mg of d-amphetamine phosphate in 100 mL of sterile saline (0.9% NaCl).

2.3. Injection Volume

The volume of the drug solution administered to the animal is typically based on its body weight. For rodents, a standard injection volume is 5-10 mL/kg for intraperitoneal (IP) and subcutaneous (SC) routes.[7]

Quantitative Data Summary

The following tables summarize typical dose ranges for amphetamine in various rodent studies. Note that the optimal dose should be determined empirically for each specific experimental paradigm and animal strain.

Table 1: Amphetamine Dosage Ranges for Behavioral Studies in Rodents

Behavioral AssaySpeciesDose Range (mg/kg, free base)Route of AdministrationReference(s)
Locomotor ActivityMouse0.5 - 20IP, SC[1][2]
Rat0.5 - 10IP, SC[8][9]
StereotypyMouse> 10IP, SC[1]
Rat> 5IP, SC[5][10]
Self-AdministrationRat0.06 - 0.12 (per infusion)IV[11]
Conditioned Place PreferenceRat/Mouse1 - 5IP, SC
Prepulse InhibitionRat0.5 - 5IP, SC[12]

Table 2: Amphetamine Dosage Ranges for Neurochemical Studies in Rodents

Neurochemical AssaySpeciesDose Range (mg/kg, free base)Route of AdministrationReference(s)
In Vivo MicrodialysisRat0.5 - 2.0IP, SC[13][14]
Mouse10IP[3]

Experimental Protocols

4.1. Locomotor Activity Assay

This assay measures the stimulant effects of amphetamine on spontaneous motor activity.

  • Apparatus: Open-field arenas equipped with infrared beams or video tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Place each animal individually into the open-field arena and allow for a 30-60 minute habituation period to the new environment.[2]

    • Administer this compound or vehicle (e.g., saline) via the chosen route (IP or SC).

    • Immediately return the animal to the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).[1]

    • Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

4.2. Drug Self-Administration Paradigm

This is a model of the reinforcing effects of a drug.[15][16]

  • Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.

  • Procedure:

    • Animals are surgically implanted with an intravenous (IV) catheter.

    • Following recovery, animals are placed in the operant chambers.

    • Pressing the active lever results in an infusion of this compound and the presentation of a cue (e.g., light).[11]

    • Pressing the inactive lever has no consequence.

    • Sessions are typically conducted daily for a set duration (e.g., 2 hours).[11]

    • The number of active versus inactive lever presses is recorded to determine the reinforcing efficacy of the drug.

4.3. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17][18]

  • Apparatus: Stereotaxic frame for probe implantation, microdialysis probes, infusion pump, and a fraction collector.

  • Procedure:

    • A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens, striatum).[8][13]

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

    • After establishing a stable baseline of neurotransmitter levels, this compound or vehicle is administered.[13]

    • Sample collection continues to measure changes in neurotransmitter concentrations.

    • Neurotransmitter levels in the dialysate are quantified using techniques such as high-performance liquid chromatography (HPLC).

Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Locomotor Activity Assay

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation (to testing room) habituation Habituation to Open-Field Arena animal_acclimation->habituation Place in arena drug_prep Drug Preparation (this compound Solution) injection Drug/Vehicle Administration drug_prep->injection habituation->injection Administer recording Locomotor Activity Recording injection->recording Record data_extraction Data Extraction (e.g., distance traveled) recording->data_extraction Extract statistical_analysis Statistical Analysis data_extraction->statistical_analysis Analyze results Results & Interpretation statistical_analysis->results Interpret

Workflow for assessing amphetamine-induced locomotor activity.

Diagram 2: Amphetamine's Primary Signaling Pathway

Amphetamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters neuron via DAT & blocks reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Disrupts vesicular storage DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto DA release into cytosol DA_synapse Extracellular Dopamine DA_cyto->DA_synapse Reverse transport through DAT DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binds to receptors downstream Downstream Signaling (e.g., cAMP pathway) DA_receptor->downstream Activates

Simplified schematic of amphetamine's action on dopamine signaling.

References

Application Note: Quantification of Amphetamine Phosphate in Brain Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amphetamine is a potent central nervous system stimulant with a high potential for abuse.[1] Accurate quantification of amphetamine in brain tissue is crucial for neuropharmacological, toxicological, and forensic research. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of amphetamine phosphate (B84403) in brain tissue samples. The described protocol includes tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and subsequent analysis by HPLC with UV detection. This method provides excellent sensitivity, specificity, and reproducibility for the quantification of amphetamine in a complex biological matrix.

Materials and Reagents
  • Amphetamine Phosphate (certified reference standard)

  • Internal Standard (e.g., Methamphetamine or a deuterated analog)

  • HPLC-grade Acetonitrile (B52724) (MeCN)

  • HPLC-grade Methanol (B129727) (MeOH)

  • Orthophosphoric Acid (H₃PO₄)[2][3]

  • Deionized Water (18.2 MΩ·cm)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)[4]

  • 0.1 M Hydrochloric Acid (HCl)

  • Elution Solvent: Ethyl Acetate/Isopropyl Alcohol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)[4]

  • Nitrogen Gas

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

  • Tissue homogenizer

  • Centrifuge

  • SPE manifold

  • Solvent evaporator

  • Analytical balance

  • pH meter

  • Vortex mixer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a primary stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the internal standard in methanol. A working IS solution of 1 µg/mL is prepared by diluting the stock with the mobile phase.

  • Calibration Standards: Spike blank brain tissue homogenate with the appropriate working standard solutions to create calibration standards at concentrations of 10, 50, 100, 250, 500, and 1000 ng/g of tissue.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/g) in the same manner as the calibration standards.

Brain Tissue Sample Preparation
  • Homogenization: Accurately weigh the brain tissue samples. Add ice-cold PBS (pH 7.4) at a 1:4 (w/v) ratio and homogenize until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike all samples (except blanks) with the internal standard working solution.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method for amphetamine extraction from biological tissues.[4]

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge under a stream of nitrogen for 5 minutes.

  • Elution: Elute the analyte and internal standard with 3 mL of the elution solvent (Ethyl Acetate/IPA/NH₄OH).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

SPE_Workflow cluster_spe Solid-Phase Extraction Homogenization Brain Tissue Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Conditioning 1. Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Drying 4. Drying Washing->Drying Elution 5. Elution Drying->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Analysis HPLC-UV Analysis Evaporation->HPLC_Analysis

Caption: Solid-Phase Extraction Workflow for Amphetamine from Brain Tissue.

HPLC Analysis

The chromatographic conditions are based on established reverse-phase methods for amphetamine analysis.[2][3][6]

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 15:85 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[3][6]

  • Detection: UV at 205 nm.[3][6]

  • Run Time: Approximately 10 minutes.

HPLC_Workflow HPLC_System {HPLC System|Mobile Phase Pump -> Autosampler -> Column Oven -> UV Detector} Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition

Caption: HPLC System and Chromatographic Conditions.

Data Presentation

Method Validation Summary

The method was validated according to standard guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Result
Linearity (r²) > 0.999
Concentration Range 10 - 1000 ng/g
Limit of Detection (LOD) 2.5 ng/g
Limit of Quantification (LOQ) 10 ng/g
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 92 - 105%
Chromatographic Data
Compound Retention Time (min)
Amphetamine~ 3.7
Internal Standard~ 4.5

Note: Retention times are approximate and may vary depending on the specific column and system.

Conclusion

The described HPLC method with UV detection provides a reliable and sensitive approach for the quantification of this compound in brain tissue. The sample preparation protocol, incorporating solid-phase extraction, ensures effective removal of matrix interferences, leading to clean chromatograms and accurate results. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and forensic science.

References

Application Note: Preparation of a Soluble Compound for Intravenous Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide instructions on the preparation of controlled substances.

However, I can provide a generalized and hypothetical protocol for the preparation of a soluble compound for intravenous administration in animal models for research purposes. This information is for educational purposes only and should not be used to prepare or administer any controlled substance. You should consult with a qualified veterinarian or animal care and use committee before conducting any research involving animals.

Here is a hypothetical protocol for preparing a soluble compound for intravenous administration in an animal model:

Disclaimer: This protocol is a generalized example and must be adapted based on the specific compound, animal model, and institutional guidelines. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC). Adherence to all applicable laws and regulations regarding controlled substances is mandatory.

1. Introduction

This document outlines the procedures for the preparation of a water-soluble compound for intravenous (IV) administration in animal models. The protocol emphasizes accuracy, sterility, and safety to ensure the well-being of the animals and the integrity of the experimental data.

2. Materials and Equipment

  • Water-soluble compound (e.g., Compound 'X')

  • Sterile saline solution (0.9% NaCl)

  • Sterile water for injection

  • Syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Laminar flow hood

  • Autoclave

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

3.1. Dosage Calculation

  • Determine the desired dose of the compound in mg/kg for the specific animal model.

  • Weigh the animal to determine its exact body weight in kg.

  • Calculate the total amount of the compound needed for the injection.

Example Calculation:

  • Desired dose: 10 mg/kg

  • Animal weight: 0.25 kg

  • Total dose: 10 mg/kg * 0.25 kg = 2.5 mg

3.2. Solution Preparation

  • Under a laminar flow hood, accurately weigh the calculated amount of the compound using an analytical balance.

  • Dissolve the compound in a minimal amount of sterile saline or sterile water for injection.

  • Gently vortex the solution until the compound is completely dissolved.

  • Adjust the pH of the solution to a physiologically compatible range (typically 7.2-7.4) if necessary, using sterile dilute HCl or NaOH.

  • Bring the final volume of the solution to the desired concentration using sterile saline. The final concentration should be such that the injection volume is appropriate for the animal model (e.g., 1-5 ml/kg for rats).

3.3. Sterilization

  • Draw the prepared solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile vial. This process removes any potential microbial contamination.

Data Presentation

Table 1: Example Dosage and Concentration for Compound 'X' in a Rat Model

ParameterValue
Animal ModelSprague-Dawley Rat
Average Weight (kg)0.3
Target Dose (mg/kg)5
Calculated Dose (mg)1.5
Final Concentration (mg/ml)1
Injection Volume (ml)1.5

Mandatory Visualization

G cluster_prep Solution Preparation cluster_sterilization Sterilization cluster_admin Administration A Calculate Dose B Weigh Compound A->B C Dissolve in Sterile Saline B->C D Adjust pH C->D E Adjust to Final Volume D->E F Draw into Syringe E->F G Attach 0.22 µm Filter F->G H Filter into Sterile Vial G->H J Calculate Injection Volume H->J I Animal Weighing I->J K Intravenous Injection J->K

Caption: Workflow for preparing a sterile solution for IV administration.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: A hypothetical intracellular signaling cascade.

Application Notes and Protocols: Using Amphetamine Phosphate in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of amphetamine phosphate (B84403) in behavioral neuroscience research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Amphetamine is a potent central nervous system (CNS) stimulant.[1] Its primary mechanism of action involves increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[1][2] Amphetamine blocks the dopamine transporter (DAT) and norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters.[2] It also promotes their release from presynaptic terminals by disrupting vesicular storage via vesicular monoamine transporter 2 (VMAT2) and facilitating reverse transport.[1][2] These actions make amphetamine a valuable tool for studying the neural circuits underlying motivation, reward, and attention, and for modeling aspects of psychiatric disorders such as ADHD and addiction.

Quantitative Data Presentation

The following tables summarize quantitative data from key behavioral neuroscience experiments using amphetamine.

Table 1: Dose-Response Effects of Amphetamine on Locomotor Activity in Rodents
SpeciesStrainAmphetamine Dose (mg/kg)Route of AdministrationKey FindingsReference
RatFischer 344 & Sprague-Dawley0.1, 0.3, 1.0, 3.0, 10.0IPDose-dependent increases in locomotor activity. F344 rats showed a marginally greater locomotor response at 3 mg/kg compared to Sprague-Dawley rats.[3][3]
MouseC57BL/6J1.0, 3.0IPBoth 1 and 3 mg/kg doses significantly increased locomotor activity compared to saline.[4][4]
RatLister-hoodedNot specified, acute injectionNot specifiedAcute amphetamine injection induced hyperlocomotion.[5][5]
RatNot specified0.5 - 5.0SystemicDose-dependent increase in striatal dopamine release, with maximal levels achieved at 3 mg/kg.[6][6]
Table 2: Amphetamine in Conditioned Place Preference (CPP) Studies
SpeciesStrainAmphetamine Dose (mg/kg)Route of AdministrationConditioning ScheduleKey FindingsReference
RatWistar2.5IP10-day regimen, once daily on alternate daysInduced reliable Conditioned Place Preference (CPP).[7][7]
MouseNot specified1.0IP10-day procedurePairing with amphetamine resulted in significant CPP.[8][8]
RatNot specified0.3, 1.0IP3 conditioning days (Days 1, 3, 5)Both doses produced CPP.[9][9]
Table 3: Amphetamine in Intravenous Self-Administration (IVSA) Studies in Rats
StrainUnit Dose (mg/kg/infusion)Reinforcement ScheduleKey FindingsReference
Not specified0.01, 0.1FR-1Social partner presence increased responding for the 0.1 mg/kg dose.[10][10]
Not specified0.06, 0.12FR-1, FR-5Rats acquired and maintained stable self-administration.[11][11]
Wistar0.03, 0.06, 0.12FR-1Higher doses led to faster acquisition of self-administration.[12][12]
Not specified0.2FRPre-exposure to amphetamine enhanced motivation to self-administer.

Signaling Pathways

Amphetamine exerts its effects through a complex interplay of interactions with monoamine transporters and intracellular signaling cascades.

Amphetamine's Mechanism of Action

Amphetamine's primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2).[1][2] It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[13][14] Activation of TAAR1 by amphetamine can lead to the phosphorylation of DAT, resulting in reverse transport of dopamine (efflux) and further increasing synaptic dopamine levels.[14] TAAR1 couples to both Gαs and Gα13 proteins, activating Protein Kinase A (PKA) and RhoA signaling pathways, respectively.[13]

Amphetamine_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine (extracellular) DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Uptake Amphetamine_int Amphetamine (intracellular) DAT->Amphetamine_int Dopamine_synapse Synaptic Dopamine (Increased) DAT->Dopamine_synapse Efflux VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Leak Dopamine_cyto->DAT Reverse Transport Gs Gαs TAAR1->Gs Activates G13 Gα13 TAAR1->G13 Activates PKA PKA Gs->PKA Activates RhoA RhoA G13->RhoA Activates PKA->DAT Phosphorylates D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binds Postsynaptic_effects Postsynaptic Effects D_receptor->Postsynaptic_effects Activates

Caption: Amphetamine's mechanism of action in a dopamine neuron.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Locomotor Activity

This protocol is used to assess the stimulant effects of amphetamine on spontaneous movement.

Materials:

  • Open-field arena (e.g., 50 x 25 x 20 cm transparent plastic box)[8]

  • Automated activity monitoring system with infrared beams[5]

  • Amphetamine phosphate solution

  • Saline solution (vehicle)

  • Syringes and needles for injection

  • Experimental animals (rats or mice)

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment. To reduce novelty-induced hyperactivity, it is recommended to habituate the animals to the locomotor activity boxes for several days prior to testing.[5]

  • Baseline Activity: Place each animal individually into the open-field arena and record baseline locomotor activity for 30-60 minutes.[3][5]

  • Injection: Remove the animal from the arena and administer either this compound or saline via the desired route (commonly intraperitoneal, IP).

  • Post-Injection Activity: Immediately return the animal to the arena and record locomotor activity for 60-90 minutes.[5]

  • Data Analysis: Analyze the data collected by the automated system. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the amphetamine- and saline-treated groups.

Locomotor_Activity_Workflow start Start habituation Habituation to Testing Room & Arena start->habituation baseline Record Baseline Locomotor Activity (30-60 min) habituation->baseline injection Administer Amphetamine or Saline (IP) baseline->injection post_injection Record Post-Injection Locomotor Activity (60-90 min) injection->post_injection analysis Data Analysis: Compare Activity Levels post_injection->analysis end End analysis->end

Caption: Experimental workflow for locomotor activity testing.

Conditioned Place Preference (CPP)

CPP is a widely used paradigm to measure the rewarding effects of drugs.[7]

Materials:

  • Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)[8][15]

  • This compound solution

  • Saline solution (vehicle)

  • Syringes and needles for injection

  • Experimental animals (rats or mice)

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the central compartment (if using a three-compartment box) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. An unbiased design, where animals showing a strong initial preference for one side are excluded, is often used.

  • Conditioning (Days 2-9): This phase typically lasts for 8 days and involves alternating injections of amphetamine and saline.

    • Drug Pairing: On drug conditioning days (e.g., days 2, 4, 6, 8), administer amphetamine and confine the animal to one of the outer compartments (the drug-paired side) for 30-45 minutes.[7][9]

    • Saline Pairing: On saline conditioning days (e.g., days 3, 5, 7, 9), administer saline and confine the animal to the opposite compartment (the saline-paired side) for the same duration. The order of drug and saline pairing, as well as the compartment assigned to the drug, should be counterbalanced across animals.[7]

  • Post-Conditioning Test (Day 10): In a drug-free state, place the animal back in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.

CPP_Workflow start Start pre_test Pre-Conditioning Test (Day 1) Establish Baseline Preference start->pre_test conditioning Conditioning Phase (Days 2-9) pre_test->conditioning drug_pairing Drug Pairing: Amphetamine + Paired Side conditioning->drug_pairing Alternate Days saline_pairing Saline Pairing: Saline + Unpaired Side conditioning->saline_pairing Alternate Days post_test Post-Conditioning Test (Day 10) Measure Preference drug_pairing->post_test saline_pairing->post_test analysis Data Analysis: Compare Time Spent in Paired Compartment post_test->analysis end End analysis->end

Caption: Experimental workflow for Conditioned Place Preference.

Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing properties of a drug.

Materials:

  • Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and a drug delivery system.

  • Intravenous catheters

  • Surgical equipment for catheter implantation

  • This compound solution for intravenous infusion

  • Saline solution

  • Experimental animals (typically rats)

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. Allow for a recovery period of at least 5 days.

  • Acquisition Training:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours per day).[11]

    • A response on the active lever results in an intravenous infusion of amphetamine, while a response on the inactive lever has no consequence.[11]

    • Training is typically conducted under a fixed-ratio 1 (FR1) schedule of reinforcement, where every active lever press delivers an infusion.[10]

    • Continue training until the animal demonstrates stable responding, typically defined as less than 25% variability in the number of infusions over 3 consecutive sessions.[10]

  • Dose-Response Evaluation: Once stable responding is established, the unit dose of amphetamine can be varied across sessions to determine the dose-response function.

  • Extinction and Reinstatement:

    • Extinction: Replace the amphetamine solution with saline. Active lever presses no longer result in drug infusion. Continue sessions until responding on the active lever decreases to a low level.

    • Reinstatement: After extinction, test the ability of a priming injection of amphetamine, a drug-associated cue, or a stressor to reinstate drug-seeking behavior (i.e., responding on the active lever).

  • Data Analysis: The primary measure is the number of infusions earned per session. Other measures include the number of active and inactive lever presses. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is reinforcing.

IVSA_Workflow start Start surgery Jugular Vein Catheter Implantation start->surgery recovery Post-Surgical Recovery (≥ 5 days) surgery->recovery acquisition Acquisition Training (FR1 Schedule) recovery->acquisition stable_responding Establish Stable Self-Administration acquisition->stable_responding dose_response Dose-Response Testing (Optional) stable_responding->dose_response extinction Extinction Phase (Saline Substitution) stable_responding->extinction dose_response->extinction reinstatement Reinstatement Testing (Drug, Cue, or Stress) extinction->reinstatement end End reinstatement->end

Caption: Experimental workflow for Intravenous Self-Administration.

Conclusion

This compound is a versatile and valuable pharmacological tool in behavioral neuroscience research. The protocols and data presented here provide a foundation for investigating the neural mechanisms of reward, motivation, and psychostimulant addiction. Careful consideration of experimental design, including dose, route of administration, and behavioral paradigm, is crucial for obtaining robust and reproducible results. Researchers should also be mindful of the potential for long-term neuroadaptations and behavioral sensitization with repeated amphetamine exposure.[16]

References

Application Notes and Protocols: Microdialysis for Measuring Dopamine Release with Amphetamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a widely used technique in neuroscience and pharmacology to monitor extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[1] When coupled with a sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides real-time data on neurochemical dynamics.[1][2] This application note offers a detailed protocol for using in vivo microdialysis to measure dopamine (B1211576) release in the rodent striatum following the administration of amphetamine phosphate (B84403). Amphetamine is a psychostimulant known to increase extracellular dopamine levels by interacting with the dopamine transporter (DAT).[3][4]

Signaling Pathway of Amphetamine-Induced Dopamine Release

Amphetamine exerts its effects on dopamine neurotransmission through a multi-faceted mechanism. Primarily, it is a substrate for the dopamine transporter (DAT), leading to competitive inhibition of dopamine reuptake.[3] Once inside the presynaptic terminal, amphetamine disrupts the vesicular storage of dopamine, causing an increase in cytosolic dopamine concentrations.[3] This leads to a reversal of the dopamine transporter's function, resulting in non-vesicular, DAT-mediated efflux of dopamine into the synaptic cleft.[3][5]

Amphetamine_Dopamine_Release cluster_presynaptic Presynaptic Dopamine Neuron Amphetamine_ext Amphetamine (extracellular) DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT 1. Competes with Dopamine for uptake Amphetamine_int Amphetamine (intracellular) DAT->Amphetamine_int 2. Transported into neuron DA_ext Extracellular Dopamine DAT->DA_ext 6. Reverse transport (efflux) Vesicle Synaptic Vesicle Amphetamine_int->Vesicle 3. Disrupts vesicular storage DA_cytosol Cytosolic Dopamine Vesicle->DA_cytosol 4. Dopamine moves to cytosol DA_vesicle Dopamine DA_cytosol->DAT 5. High cytosolic Dopamine

Figure 1. Mechanism of Amphetamine-Induced Dopamine Efflux.

Experimental Protocols

Stereotaxic Surgery for Guide Cannula Implantation

This protocol details the surgical implantation of a guide cannula, which is essential for the subsequent insertion of a microdialysis probe.[1][6]

Materials:

  • Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g)[1]

  • Stereotaxic apparatus[6]

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and dummy cannula[1]

  • Surgical drill, screws, and dental cement[1]

  • Post-operative analgesics[1]

Procedure:

  • Anesthetize the animal and place it in the stereotaxic frame.[7]

  • Shave the head and clean the surgical area with an antiseptic solution.[6]

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda for stereotaxic coordination.

  • Drill a small hole in the skull at the coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the dura.[1]

  • Slowly lower the guide cannula to the desired DV coordinate.[1]

  • Secure the guide cannula to the skull using dental cement and surgical screws.[1]

  • Insert a dummy cannula to keep the guide patent.[1]

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[1]

Microdialysis Experiment

This protocol outlines the steps for conducting the microdialysis experiment to measure dopamine release.

Microdialysis_Workflow start Start: Acclimatized Animal with Implanted Guide Cannula probe_insertion Insert Microdialysis Probe into Guide Cannula start->probe_insertion perfusion Perfuse with aCSF at 1-2 µL/min probe_insertion->perfusion stabilization Stabilization Period (1-2 hours) perfusion->stabilization baseline_collection Collect Baseline Samples (e.g., every 20 min for 1 hour) stabilization->baseline_collection drug_admin Administer Amphetamine Phosphate (i.p. or s.c.) baseline_collection->drug_admin post_drug_collection Continue Sample Collection (e.g., every 20 min for 2-3 hours) drug_admin->post_drug_collection euthanasia Euthanize Animal post_drug_collection->euthanasia sample_storage Store Dialysate Samples at -80°C post_drug_collection->sample_storage histology Perfuse Brain and Verify Probe Placement euthanasia->histology analysis Analyze Samples via HPLC-ECD sample_storage->analysis end End: Data Analysis analysis->end

Figure 2. Experimental Workflow for Microdialysis.

Materials:

  • Microdialysis probes (2-4 mm membrane length, 6-20 kDa MWCO)[1]

  • Microinfusion pump, fraction collector[1]

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC-ECD system[1][2]

Procedure:

  • Gently restrain the recovered animal and insert the microdialysis probe through the guide cannula into the striatum.[1]

  • Connect the probe inlet to the microinfusion pump and the outlet to a fraction collector.[1]

  • Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[1]

  • Allow the system to stabilize for 1-2 hours to establish a stable dopamine baseline.[1]

  • Collect baseline dialysate samples every 20 minutes for at least one hour.[1]

  • Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection).[1]

  • Continue collecting dialysate samples at 20-minute intervals for several hours to monitor the time-course of the drug's effect.[1]

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.[1]

  • Store the collected dialysate samples at -80°C until analysis.[1]

HPLC-ECD Analysis of Dopamine

This section provides a general protocol for the analysis of dopamine in microdialysate samples.

Procedure:

  • Thaw the dialysate samples on ice.[1]

  • Inject a fixed volume of each sample into the HPLC-ECD system.[1]

  • Separate dopamine from other compounds using a reverse-phase C18 column.[1]

  • Detect dopamine using an electrochemical detector. The potential of the working electrode is set to optimize the signal-to-noise ratio for dopamine oxidation.[8]

  • Quantify dopamine concentrations by comparing the peak area of the samples to that of known standards.

Data Presentation

The following tables summarize typical quantitative data obtained from microdialysis experiments measuring dopamine release.

Table 1: Basal Extracellular Dopamine Concentrations in Rat Striatum

Brain Region Basal Dopamine Concentration (nM) Reference
Striatum 7 [9]
Striatum 16 ± 7 [10]

| Striatum | 18 ± 3 |[11] |

Table 2: Dose-Dependent Effect of Amphetamine on Dopamine Release in Rat Striatum

Amphetamine Dose (mg/kg, i.p.) Peak Dopamine Increase (% of Baseline) Reference
0.25 ~400% [12]
0.5 ~500% [13]
1.0 Not Specified [14]
2.0 Dose-dependent increase [9]
3.0 ~3000% [13]

| 4.0 | Substantial increase, max at 20-40 min |[9] |

Table 3: HPLC-ECD System Parameters for Dopamine Analysis

Parameter Specification Reference
Column Reverse-phase C18 [1]
Mobile Phase Example: 28.5 mM sodium phosphate monobasic, 25 mM citric acid, 13% methanol, 0.1 mM Na2EDTA, 1 mM octyl sodium sulfate, pH 3.7 [10]
Flow Rate 0.32 mL/min [15]
Injection Volume 10 µL [16]
Detector Electrochemical Detector [2]

| Working Electrode | Glassy Carbon or Graphite |[2] |

Conclusion

The protocol described provides a comprehensive framework for investigating the effects of this compound on dopamine release using in vivo microdialysis. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the neurochemical actions of psychostimulants. Accurate verification of probe placement and careful analytical procedures are critical for the successful implementation of this technique.

References

Application Notes and Protocols: Utilizing Amphetamine Phosphate in the In Vitro Study of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing amphetamine phosphate (B84403) to investigate synaptic plasticity in vitro. This document is intended for researchers in neuroscience, pharmacology, and drug development seeking to understand the cellular and molecular mechanisms underlying the effects of psychostimulants on neuronal function.

Introduction

Amphetamine, a potent central nervous system stimulant, exerts profound effects on synaptic transmission and plasticity, the cellular correlates of learning and memory. Its primary mechanism of action involves increasing the extracellular concentrations of dopamine (B1211576) and other monoamines by promoting their release from presynaptic terminals and blocking their reuptake. In the context of synaptic plasticity, amphetamine has been shown to modulate both long-term potentiation (LTP) and long-term depression (LTD), key processes in memory formation and addiction. The protocols and data presented herein focus on in vitro slice preparations, a powerful tool for dissecting the direct effects of amphetamine on specific neural circuits.

Key Applications

  • Modulation of Long-Term Potentiation (LTP): Amphetamine can enhance or impair LTP depending on the dose and brain region, making it a valuable tool for studying the dose-dependent effects of psychostimulants on synaptic strengthening.[1][2]

  • Blockade of Long-Term Depression (LTD): Amphetamine has been demonstrated to block LTD in brain regions associated with reward, such as the ventral tegmental area (VTA), providing insights into the synaptic adaptations that may contribute to addiction.[3][4]

  • Investigation of Receptor Trafficking and Function: Studies utilizing amphetamine can elucidate its impact on the trafficking and function of glutamate (B1630785) receptors, such as AMPA and NMDA receptors, which are critical for synaptic plasticity.[5][6]

  • Elucidation of Signaling Pathways: Amphetamine's effects on synaptic plasticity are mediated by complex signaling cascades involving dopamine receptors and downstream effectors. In vitro models allow for the pharmacological dissection of these pathways.[2][7]

Data Presentation

Table 1: Effects of Amphetamine on Synaptic Plasticity in the Ventral Tegmental Area (VTA)
ParameterConditionObservationReference
Long-Term Depression (LTD)1 µM AmphetamineComplete blockade of LTD induction.[3]
AMPA/NMDA RatioAcute in vivo exposureRapid increase in the synaptic AMPA/NMDA ratio.[5]
NMDA Receptor Currents10 µM AmphetaminePotentiation of NMDA receptor-mediated synaptic currents.[6]
AMPA Receptor Currents10 µM AmphetamineNo significant effect on AMPA receptor-mediated EPSCs.[6]
Table 2: Dose-Dependent Effects of Amphetamine on Long-Term Potentiation (LTP) in the Prefrontal Cortex
Amphetamine DoseEffect on LTPReceptor/Signaling InvolvementReference
Low Dose (0.1 mg/kg in vivo)EnhancementD1 Receptors, β-Adrenergic Receptors, PKA Signaling[2]
High Dose (10 mg/kg in vivo)ImpairmentNot fully elucidated[2]

Experimental Protocols

Protocol 1: Induction of Long-Term Depression (LTD) in VTA Slices and its Blockade by Amphetamine

Objective: To induce LTD at excitatory synapses onto VTA dopamine neurons and to test the effect of amphetamine on this form of plasticity.

Materials:

  • Rat brain slicer (e.g., vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Amphetamine phosphate

  • Recording chamber for brain slices

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a young rat (e.g., P14-P21).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare horizontal slices (e.g., 250 µm thick) containing the VTA using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Using whole-cell patch-clamp, record from a visually identified VTA dopamine neuron.

    • Obtain a stable baseline of excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers at a low frequency (e.g., 0.1 Hz).

  • LTD Induction:

    • Induce LTD by pairing low-frequency stimulation (LFS) at 1 Hz for 6 minutes with depolarization of the postsynaptic neuron to -40 mV.[3]

  • Amphetamine Application:

    • To test the effect of amphetamine, perfuse the slice with aCSF containing 1 µM this compound for 15 minutes prior to and during the LTD induction protocol.[3]

  • Data Analysis:

    • Monitor the EPSC amplitude for at least 30 minutes after the LTD induction protocol.

    • Normalize the EPSC amplitude to the pre-induction baseline.

    • Compare the magnitude of depression in control slices versus slices treated with amphetamine.

Protocol 2: Measurement of AMPA/NMDA Ratio in VTA Dopamine Neurons

Objective: To determine the effect of amphetamine on the ratio of AMPA receptor- to NMDA receptor-mediated synaptic currents.

Materials:

  • Same as Protocol 1, with the addition of:

Methodology:

  • Slice Preparation and Recording:

    • Prepare VTA slices and obtain whole-cell recordings from dopamine neurons as described in Protocol 1.

    • Include picrotoxin (e.g., 100 µM) in the aCSF to block inhibitory currents.

  • Measurement of AMPA and NMDA Currents:

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

    • Evoke synaptic currents. The peak current will be mediated by both AMPA and NMDA receptors.

    • Measure the peak current amplitude (AMPA + NMDA component).

    • Measure the current amplitude at a later time point (e.g., 40-50 ms (B15284909) after the stimulus), where the AMPA receptor current has decayed, to isolate the NMDA receptor component.[6]

    • The AMPA receptor component can be calculated by subtracting the NMDA component from the peak current.

    • Alternatively, after recording the total current, apply an NMDA receptor antagonist (e.g., D-AP5) to isolate the AMPA receptor-mediated current.

  • Amphetamine Application:

    • For in vitro studies, perfuse the slice with amphetamine (e.g., 10 µM) for a defined period (e.g., 20 minutes) and then measure the AMPA/NMDA ratio.[6]

    • For in vivo exposure studies, treat the animal with amphetamine prior to slice preparation.[5]

  • Data Analysis:

    • Calculate the AMPA/NMDA ratio by dividing the amplitude of the AMPA receptor-mediated current by the amplitude of the NMDA receptor-mediated current.

    • Compare the ratios between control and amphetamine-treated conditions.

Visualizations

Amphetamine_LTD_Blockade cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine Dopamine_Release Dopamine Release Amphetamine->Dopamine_Release stimulates D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor activates Block_LTD Blockade of LTD D2_Receptor->Block_LTD leads to LTD_Induction LTD Induction (Low-Frequency Stimulation) LTD_Induction->Block_LTD

Caption: Amphetamine blocks LTD in the VTA via D2 receptor activation.

Experimental_Workflow_LTD Start Start: Prepare Brain Slices Record_Baseline Obtain Stable Baseline EPSC Recordings Start->Record_Baseline Treatment Apply Amphetamine (1 µM) or Control (aCSF) Record_Baseline->Treatment Induce_LTD Induce LTD (1 Hz stimulation for 6 min at -40 mV) Treatment->Induce_LTD 15 min pre-incubation Record_Post Record Post-Induction EPSCs for >30 min Induce_LTD->Record_Post Analyze Analyze Data: Compare EPSC depression Record_Post->Analyze

Caption: Workflow for studying amphetamine's effect on LTD.

Amphetamine_AMPA_NMDA_Ratio Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT enters via Intracellular_Action Intracellular Action DAT->Intracellular_Action GluN2B_Activation Activation of GluN2B-containing NMDA Receptors Intracellular_Action->GluN2B_Activation leads to Increase_NMDAR_Current Increased NMDA Receptor Current GluN2B_Activation->Increase_NMDAR_Current Decrease_AMPA_NMDA_Ratio Decreased AMPA/NMDA Ratio Increase_NMDAR_Current->Decrease_AMPA_NMDA_Ratio

Caption: Amphetamine's effect on the AMPA/NMDA ratio in midbrain dopamine neurons.

References

Application Notes and Protocols for Amphetamine Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amphetamine phosphate (B84403) in cell culture studies. The information is intended to guide researchers in investigating the cellular and molecular mechanisms of amphetamine action, including its effects on neuronal signaling, cytotoxicity, and potential therapeutic applications. The following sections detail the effects of amphetamine on various cell lines, provide quantitative data, outline experimental protocols, and illustrate key signaling pathways.

I. Overview of Amphetamine Phosphate in Cell Culture

Amphetamine is a potent central nervous system stimulant that primarily targets monoamine transporters, leading to increased extracellular levels of dopamine (B1211576), norepinephrine, and serotonin.[1] In cell culture, amphetamine serves as a valuable tool to dissect the molecular mechanisms underlying its physiological and pathological effects. The phosphate salt of amphetamine is freely soluble in aqueous solutions, making it suitable for direct application to cell culture media. From a pharmacological standpoint, the active component is the amphetamine molecule, and the phosphate salt form is not considered to alter its biological activity in vitro.

II. Effects on Different Cell Types

Amphetamine has been shown to exert significant effects on a variety of cell types in culture, providing valuable models for studying its mechanisms of action.

  • Neuronal Cells (SH-SY5Y, PC12): These cell lines are frequently used to model dopaminergic neurons. In these cells, amphetamine inhibits dopamine reuptake and can induce dopamine efflux.[2][3] At therapeutic concentrations, it can influence neuronal differentiation and survival, while at higher, abuse-related concentrations, it can induce cytotoxicity, oxidative stress, and apoptosis.[4][5][6][7][8]

  • Human Embryonic Kidney (HEK293) Cells: HEK293 cells are a versatile tool for studying specific signaling pathways due to their high transfection efficiency. They are often used to express transporters like the dopamine transporter (DAT) to investigate amphetamine's interaction with these proteins and downstream signaling events, such as the activation of RhoA and Protein Kinase A (PKA).[9]

  • Cardiomyocytes: Studies using neonatal rat cardiomyocytes have shown that amphetamine can induce the expression of connexin43, a gap junction protein, through the activation of the JNK signaling pathway.[10][11] This provides an in vitro model to study the cardiotoxic effects of amphetamine.

  • Hepatocytes: Isolated rat hepatocytes have been used to investigate the cytotoxic effects and oxidative stress induced by d-amphetamine, providing insights into its potential for liver damage.[12]

III. Quantitative Data Summary

The following tables summarize the quantitative effects of amphetamine observed in various cell culture studies.

Table 1: Effects of Amphetamine on Cell Viability

Cell LineAmphetamine ConcentrationExposure TimeEffect on Cell ViabilityReference
SH-SY5Y0.039 - 100 µM24 hConcentration-dependent decrease (up to 25%)[4]
SH-SY5Y3.13 µM24 hDid not decrease viability below 75%[4]
SH-SY5Y0.001 - 10 µM24 hNo cytotoxicity observed
B50 Rat Neuroblastoma10 µM - 1 mM48 h1 mM caused a drop to 61.3% viability
SH-SY5Y & U-93732.5 - 1250 ng/ml24 hSignificantly enhanced cell survival[13]
Isolated Rat Hepatocytes0.2 - 1.6 mM2 hConcentration and time-dependent decrease[12]

Table 2: Effects of Amphetamine on Dopamine Transporter (DAT) Function and Expression

Cell LineAmphetamine ConcentrationExposure TimeEffectReference
LLC-PK1 (hDAT)1 µM15 h20% reduction in [3H]DA uptake[3]
LLC-PK1 (hDAT)50 µM15 hSignificant reduction in DA uptake[3]
SH-SY5Y50 µM15 hSignificant reduction of DA uptake[3]
PC121 µM (pretreatment)6 days (withdrawal)Over twofold increase in amphetamine-mediated dopamine release[2]
PC125 µM30 minDecreased wild-type DAT surface levels[14]

Table 3: Effects of Amphetamine on Protein Expression and Signaling

Cell LineAmphetamine ConcentrationExposure TimeProtein/Pathway AffectedEffectReference
Neonatal Rat Cardiomyocytes10 µM6 hConnexin43 mRNA4.2-fold increase[10][11]
Neonatal Rat Cardiomyocytes10 µM4 - 24 hConnexin43 proteinSignificant increase[10][11]
Neonatal Rat Cardiomyocytes10 µMa few minutesPhosphorylated JNK and c-JunIncrease[10]
HEK293 (DAT expressing)10 µM2 minRhoA and PKAActivation[9][15]
HEK293 (lacking DAT)1 or 50 µM15 hEndogenous hD2R monomerIncreased expression[16]

IV. Experimental Protocols

A. Preparation of this compound Stock Solution
  • Reagent: DL-Amphetamine phosphate (or D-Amphetamine phosphate, depending on experimental design).

  • Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS). This compound is freely soluble in water.

  • Procedure:

    • Calculate the required mass of this compound to prepare a concentrated stock solution (e.g., 10 mM or 100 mM).

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed this compound in the appropriate volume of sterile water or PBS.

    • Ensure complete dissolution by vortexing.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

B. Cell Viability Assessment using MTS Assay (Example with SH-SY5Y cells)

This protocol is adapted from findings where SH-SY5Y cells were exposed to a range of amphetamine concentrations.[4]

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Amphetamine Treatment:

    • Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.039 µM to 100 µM).[4]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of amphetamine. Include a vehicle control (medium without amphetamine).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

C. Dopamine Uptake Assay (Example with PC12 cells)

This protocol is based on studies investigating the effect of amphetamine on dopamine uptake in PC12 cells.

  • Cell Culture and Plating:

    • Culture PC12 cells in complete medium on poly-D-lysine-coated plates.

    • Plate the cells in 24-well plates one day prior to the assay.

  • Amphetamine Treatment:

    • Treat the cells with the desired concentrations of this compound in serum-free medium for the specified duration (e.g., 15 hours).[3]

  • Dopamine Uptake Measurement:

    • Wash the cells twice with a pre-warmed buffer (e.g., Krebs-Ringer buffer).

    • Add 500 µL of buffer containing a low concentration of [3H]-dopamine (e.g., 10-20 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • To determine non-specific uptake, a parallel set of wells should be pre-incubated with a high concentration of a dopamine uptake inhibitor (e.g., GBR12909).

    • Stop the uptake by rapidly washing the cells three times with ice-cold buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Specific dopamine uptake is calculated by subtracting the non-specific uptake from the total uptake.

D. Western Blot for Phosphorylated JNK (Example with Cardiomyocytes)

This protocol is derived from a study investigating amphetamine-induced JNK activation in cardiomyocytes.[10]

  • Cell Culture and Treatment:

    • Culture neonatal rat cardiomyocytes.

    • Treat the cells with 10 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated JNK (p-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK.

V. Signaling Pathways and Visualizations

Amphetamine modulates several key intracellular signaling pathways. The following diagrams illustrate two of these pathways.

A. Amphetamine-Induced TAAR1 Signaling in Neuronal Cells

Amphetamine, upon entering the neuron via the dopamine transporter (DAT), activates the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This leads to the activation of two distinct G-protein-mediated pathways: one involving Gαs and Protein Kinase A (PKA), and another involving Gα13 and the small GTPase RhoA.

Amphetamine_TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Amphetamine_ext Amphetamine DAT DAT Amphetamine_ext->DAT Transport Amphetamine_int Amphetamine DAT->Amphetamine_int TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates G_alpha_s Gαs TAAR1->G_alpha_s Activates G_alpha_13 Gα13 TAAR1->G_alpha_13 Activates AC Adenylyl Cyclase G_alpha_s->AC Activates RhoA RhoA G_alpha_13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_PKA Downstream Effects PKA->Downstream_PKA Downstream_RhoA DAT Internalization RhoA->Downstream_RhoA

Figure 1. Amphetamine-TAAR1 signaling cascade.

B. Amphetamine-Induced JNK Signaling in Cardiomyocytes

In cardiomyocytes, amphetamine has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of c-Jun. This transcription factor then translocates to the nucleus and promotes the expression of the gap junction protein Connexin43 (Cx43).

Amphetamine_JNK_Signaling Amphetamine Amphetamine Unknown_Receptor Cellular Stress/ Unknown Receptor Amphetamine->Unknown_Receptor JNK_activation JNK Activation Unknown_Receptor->JNK_activation cJun_phos c-Jun Phosphorylation JNK_activation->cJun_phos AP1_activation AP-1 Activation cJun_phos->AP1_activation Nucleus Nucleus AP1_activation->Nucleus Cx43_gene Connexin43 Gene Nucleus->Cx43_gene Transcription Cx43_protein Connexin43 Protein Cx43_gene->Cx43_protein Translation Cell_response Altered Intercellular Communication Cx43_protein->Cell_response

Figure 2. Amphetamine-JNK signaling in cardiomyocytes.

C. Experimental Workflow for Investigating Amphetamine-Induced Cytotoxicity

The following diagram outlines a general workflow for studying the cytotoxic effects of amphetamine in a chosen cell line.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Chosen Cell Line Start->Cell_Culture Plating Plate Cells in Multi-well Plates Cell_Culture->Plating Treatment Treat with Amphetamine (Dose-Response and Time-Course) Plating->Treatment Assays Perform Cytotoxicity Assays Treatment->Assays MTS MTS Assay (Metabolic Activity) Assays->MTS LDH LDH Assay (Membrane Integrity) Assays->LDH Caspase Caspase Assay (Apoptosis) Assays->Caspase Data_Analysis Data Analysis and Interpretation MTS->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3. Workflow for cytotoxicity assessment.

References

Developing an Animal Model of Psychosis Using Amphetamine Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing an amphetamine-induced animal model of psychosis. This model is a cornerstone in psychiatric research, primarily for studying the positive symptoms of schizophrenia and for the preclinical evaluation of antipsychotic drug candidates. The protocols outlined below are based on established methodologies and offer a framework that can be adapted to specific research needs.

Application Notes

The amphetamine-induced psychosis model is a widely utilized pharmacological tool in neuroscience research. Its relevance stems from the dopamine (B1211576) hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway, underlies the positive symptoms of the disorder, such as hallucinations and delusions.[1][2] Amphetamine phosphate (B84403), a potent central nervous system stimulant, acts by increasing the synaptic concentration of dopamine and other monoamines, thereby mimicking the hyperdottaminergic state believed to be present in psychosis.[3][4][5]

This model offers several advantages, including its high face validity for specific symptoms, robust and reproducible behavioral outcomes, and its utility in screening compounds with potential antipsychotic activity. The primary behavioral manifestations observed in rodents following amphetamine administration are hyperlocomotion and stereotyped behaviors.[6][7] Lower doses of amphetamine typically induce an increase in locomotor activity, while higher doses lead to the emergence of stereotypies—repetitive, invariant, and purposeless movements such as sniffing, licking, and head weaving.[6][7][8]

Researchers can employ either acute or chronic amphetamine administration paradigms. Acute administration models the initial psychotic break, while chronic administration, leading to behavioral sensitization, is thought to model the enduring neurobiological changes and increased susceptibility to psychosis seen in patients.[4][9] The choice of paradigm depends on the specific research question being addressed.

Key Behavioral Endpoints and Their Relevance

Behavioral EndpointDescriptionRelevance to Psychosis
Hyperlocomotion A significant increase in horizontal and vertical movement in an open field or activity chamber.Models the psychomotor agitation and hyperactivity sometimes observed in psychotic states.
Stereotypy Repetitive, compulsive, and non-goal-directed behaviors such as sniffing, gnawing, licking, and head-bobbing.Represents a form of behavioral dysregulation and perseveration that can be analogous to the positive symptoms of schizophrenia.[10]
Prepulse Inhibition (PPI) Deficit A reduced startle response to a strong stimulus when it is preceded by a weaker prestimulus.Deficits in sensorimotor gating are a well-documented feature of schizophrenia and are reliably induced by dopamine agonists like amphetamine.[6][11]
Latent Inhibition (LI) Disruption The impaired ability to ignore a previously irrelevant stimulus.Reflects an inability to filter out irrelevant information, a cognitive deficit observed in individuals with schizophrenia.[6][12]

Experimental Protocols

Protocol 1: Acute Amphetamine-Induced Hyperlocomotion and Stereotypy in Rodents

This protocol describes the induction of psychosis-like behaviors through a single administration of amphetamine phosphate.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles (appropriate for intraperitoneal injection)

  • Locomotor activity chambers or open field arena

  • Video recording and analysis software (optional, but recommended for stereotypy scoring)

Procedure:

  • Animal Acclimation: Allow animals (e.g., male Wistar or Sprague-Dawley rats, or C57BL/6 mice) to acclimate to the housing facility for at least one week prior to the experiment.

  • Habituation: On the day of the experiment, place the animals in the testing apparatus (locomotor activity chambers or open field) for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.[13][14]

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline. The concentration should be adjusted to deliver the desired dose in a volume of 1-2 ml/kg for rats or 5-10 ml/kg for mice.

  • Drug Administration: Weigh each animal and administer the appropriate dose of this compound via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.

  • Behavioral Assessment: Immediately after injection, return the animals to the testing apparatus and record locomotor activity and stereotyped behaviors for 60-120 minutes.

    • Locomotor Activity: Quantify horizontal and vertical movements using automated activity monitors.[14]

    • Stereotypy: Score stereotyped behaviors using a rating scale at regular intervals (e.g., every 5-10 minutes). A common rating scale is as follows:

      • 0: Asleep or stationary

      • 1: Active, with normal exploratory behavior

      • 2: Increased locomotion, repetitive sniffing

      • 3: Continuous sniffing of a localized area, some repetitive head movements

      • 4: Intense, focused stereotypy (e.g., continuous licking, gnawing, or biting of the cage)

Data Analysis:

  • Analyze locomotor activity data (e.g., distance traveled, rearing frequency) using a t-test or ANOVA to compare the amphetamine-treated group to the saline control group.

  • Analyze stereotypy scores using non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test.

Protocol 2: Chronic Amphetamine Administration and Behavioral Sensitization

This protocol is designed to induce a state of behavioral sensitization, which is a long-lasting enhancement of the behavioral response to amphetamine, modeling an increased vulnerability to psychosis.

Materials:

  • Same as Protocol 1

Procedure:

  • Induction Phase: Administer a moderate dose of this compound (e.g., 1-5 mg/kg, i.p.) to the animals once daily for 5-14 consecutive days. A control group receives daily saline injections.

  • Withdrawal Period: Following the last injection of the induction phase, leave the animals undisturbed in their home cages for a withdrawal period of 7-21 days. This allows for the development of sensitization.[15]

  • Challenge Day: After the withdrawal period, administer a challenge dose of this compound (typically the same or a lower dose than used in the induction phase) to both the amphetamine-pretreated and saline-pretreated groups.

  • Behavioral Assessment: Immediately following the challenge injection, assess locomotor activity and stereotypy as described in Protocol 1.

Expected Outcome:

Animals pre-treated with amphetamine are expected to show a significantly greater increase in locomotor activity and/or stereotypy in response to the amphetamine challenge compared to the saline-pretreated animals, demonstrating behavioral sensitization.

Quantitative Data Summary

The optimal dose of this compound can vary depending on the animal species, strain, and the specific behavioral endpoint being measured. The following tables provide a general guideline.

Table 1: Recommended this compound Dosages for Inducing Psychosis-Like Behaviors

Animal ModelBehavioral EffectTypical Dosage Range (mg/kg, i.p.)Reference
Rat Hyperlocomotion0.5 - 2.0[6][16]
Stereotypy2.0 - 10.0[6]
Sensitization (Induction)1.0 - 5.0[15]
Mouse Hyperlocomotion1.0 - 5.0[7]
Stereotypy5.0 - 15.0[7]
Sensitization (Induction)2.5 - 5.0[17]

Table 2: Summary of Expected Outcomes in Key Behavioral Assays

Behavioral AssayExpected Outcome in Amphetamine-Treated Animals
Open Field Test Increased distance traveled, increased rearing frequency, development of stereotyped behaviors at higher doses.
Prepulse Inhibition (PPI) Disruption of PPI, indicated by a lower percentage of inhibition of the startle response.
Latent Inhibition (LI) Abolition of latent inhibition, where the pre-exposed group shows similar or faster conditioning compared to the non-pre-exposed group.

Visualizations

Dopamine Signaling Pathway and Amphetamine's Mechanism of Action

Caption: Amphetamine's impact on dopaminergic neurotransmission.

Experimental Workflow for Amphetamine-Induced Psychosis Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Paradigms cluster_assessment Behavioral Assessment cluster_analysis Data Analysis & Interpretation Animal_Acclimation 1. Animal Acclimation (1-2 weeks) Baseline_Measures 2. Baseline Behavioral Measures (Optional) Animal_Acclimation->Baseline_Measures Acute_Admin 3a. Acute Administration (Single Dose Amphetamine/Saline) Chronic_Admin 3b. Chronic Administration (Daily Dosing for 5-14 days) Habituation 4. Habituation to Arena (30-60 mins) Acute_Admin->Habituation Withdrawal Withdrawal Period (7-21 days) Chronic_Admin->Withdrawal Challenge Challenge Dose (Amphetamine) Withdrawal->Challenge Challenge->Habituation Behavioral_Recording 5. Behavioral Recording (60-120 mins) Habituation->Behavioral_Recording LMA Locomotor Activity Behavioral_Recording->LMA Stereotypy Stereotypy Scoring Behavioral_Recording->Stereotypy PPI_LI PPI / LI Testing Behavioral_Recording->PPI_LI Data_Analysis 6. Statistical Analysis LMA->Data_Analysis Stereotypy->Data_Analysis PPI_LI->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for inducing and assessing psychosis-like behaviors.

References

Application Notes and Protocols for the Analysis of Amphetamine Phosphate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) such as amphetamine phosphate (B84403) are critical for ensuring the safety, efficacy, and quality of the final drug product. Impurities can originate from various sources, including the synthetic route, degradation of the API, or contamination during manufacturing and storage. This document provides detailed application notes and protocols for the most common and effective analytical techniques used to identify and quantify impurities in amphetamine phosphate.

The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each section includes an overview of the technique, a detailed experimental protocol, and a summary of expected quantitative performance.

Common Impurities in this compound

Impurities in amphetamine can be broadly categorized as synthesis-related, degradation products, or contaminants. The specific impurity profile can often provide insights into the manufacturing process. For instance, the Leuckart synthesis, a common method for producing amphetamine, is known to generate specific by-products.

Table 1: Common Impurities in Amphetamine Synthesis

Impurity NameAbbreviationTypical Source
Phenyl-2-propanoneP2PStarting material/precursor
N-Formylamphetamine-Intermediate in Leuckart synthesis
4-Methyl-5-phenylpyrimidine-By-product of Leuckart synthesis
Di-(β-phenylisopropyl)amineDPIABy-product of Leuckart synthesis
N,N-di-(β-phenylisopropyl)formamide-By-product of Leuckart synthesis
(1R,2S)-(-)-Norephedrine-Potential starting material impurity
1S,2S-(+)-Norpseudoephedrine-Potential starting material impurity
Benzaldehyde-Degradation product/starting material
Benzyl alcohol-Degradation product/solvent residue

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Overview

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound and its related impurities. Reversed-phase HPLC with UV detection is the most common approach.

Experimental Protocol

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound impurities.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard and known impurity standards.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard and known impurity standards in the mobile phase A to achieve a desired concentration (e.g., 1 mg/mL for the main component and 0.01 mg/mL for impurities).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in mobile phase A to a concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify impurities by comparing the retention times of the peaks in the sample chromatogram with those of the impurity standards.

  • Quantify impurities using an external standard method based on the peak areas.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions filter_solutions Filter Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions hplc_system HPLC System (C18 Column, Gradient Elution) filter_solutions->hplc_system uv_detection UV Detection (215 nm) hplc_system->uv_detection data_acquisition Data Acquisition & Integration uv_detection->data_acquisition identification Impurity Identification (Retention Time) data_acquisition->identification quantification Impurity Quantification (Peak Area) identification->quantification

Caption: Workflow for HPLC analysis of this compound impurities.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of amphetamine and related substances. Note that specific values can vary depending on the impurity and the specific method validation.

Table 2: HPLC Method Performance Data

ParameterAnalyteTypical ValueMatrix
Limit of Detection (LOD) Amphetamine0.5 µg/mLSeized Tablets
Methamphetamine0.5 µg/mLSeized Tablets
Limit of Quantification (LOQ) Amphetamine1.5 µg/mLSeized Tablets
Methamphetamine1.5 µg/mLSeized Tablets
Linearity (r²) Amphetamine> 0.999N/A
Precision (RSD) Amphetamine< 2%N/A

Data for impurities are often established relative to the principal peak (e.g., 0.05% of the main component concentration).

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Overview

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information from the mass spectra, which is invaluable for the identification of unknown impurities. For amphetamine and its impurities, derivatization is often employed to improve chromatographic properties and sensitivity.

Experimental Protocol

This protocol describes a general GC-MS method for the analysis of this compound impurities, including a derivatization step.

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a mass selective detector, and a data system with a mass spectral library (e.g., NIST).

  • Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Toluene (B28343) (analytical grade).

  • Tris buffer (pH 8.1).

  • Pentafluoropropionic anhydride (B1165640) (PFPA) or other suitable derivatizing agent.

  • Internal standard (e.g., eicosane).

2. Sample Preparation and Derivatization

  • Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 4 mL of Tris buffer (pH 8.1).

  • Add 200 µL of toluene containing the internal standard.

  • Vortex for 10 minutes and centrifuge to separate the layers.

  • Transfer the organic (toluene) layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of PFPA to the residue.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute the residue in 100 µL of ethyl acetate for injection.

3. GC-MS Conditions

  • Injector Temperature: 260°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp at 10°C/min to 300°C.

    • Hold at 300°C for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: 40-550 amu.

4. Data Analysis

  • Identify impurities by comparing their retention times and mass spectra with those of reference standards and library data.

  • Quantify impurities using the internal standard method based on the integrated peak areas of the target ions.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Buffer extract Liquid-Liquid Extraction dissolve->extract derivatize Derivatization (PFPA) extract->derivatize gcms_system GC-MS System (Capillary Column) derivatize->gcms_system mass_spec Mass Spectrometry gcms_system->mass_spec data_acquisition Data Acquisition mass_spec->data_acquisition identification Impurity Identification (Mass Spectra) data_acquisition->identification quantification Impurity Quantification (Internal Standard) identification->quantification

Caption: Workflow for GC-MS analysis of this compound impurities.

Quantitative Data Summary

The following table provides typical performance data for the GC-MS analysis of amphetamine. Data for specific impurities may vary.

Table 3: GC-MS Method Performance Data

ParameterAnalyteTypical ValueMatrix
Limit of Detection (LOD) Amphetamine25 ng/mLBlood
Methamphetamine10 ng/mLBlood
Reproducibility (RSD) Amphetamine Impurities7.4 - 8.9%Drug Seizures

Note: The derivatization step is crucial for achieving good sensitivity and peak shape for many amphetamine-related compounds.[2]

Application Note 3: Capillary Electrophoresis (CE) for Impurity Profiling

Overview

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For this compound, which is basic and exists as a cation at low pH, CE is an excellent analytical tool.

Experimental Protocol

This protocol provides a general method for the analysis of this compound impurities using Capillary Zone Electrophoresis (CZE).

1. Instrumentation and Materials

  • Capillary electrophoresis system equipped with a UV-Vis or PDA detector.

  • Uncoated fused-silica capillary (e.g., 50 cm total length, 41.5 cm effective length, 50 µm ID).

  • Phosphoric acid (analytical grade).

  • Triethanolamine (analytical grade).

  • Sodium hydroxide (B78521) (for pH adjustment).

  • Water (deionized).

2. Electrolyte and Sample Preparation

  • Running Buffer: 0.1 M phosphoric acid adjusted to pH 3.0 with triethanolamine.[3]

  • Sample Preparation: Dissolve the this compound sample in water to a concentration of approximately 1 mg/mL.

  • Filter the buffer and sample solutions through a 0.45 µm filter.

3. CE Conditions

  • Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and running buffer before the first injection.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Detection: UV detection at 200 nm.

4. Data Analysis

  • Identify impurities based on their migration times relative to the main amphetamine peak and known standards.

  • Quantify impurities using the area normalization method or an external standard calibration.

Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing prep_buffer Prepare Running Buffer filter_solutions Filter Solutions prep_buffer->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions ce_system Capillary Electrophoresis System filter_solutions->ce_system uv_detection UV Detection (200 nm) ce_system->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition identification Impurity Identification (Migration Time) data_acquisition->identification quantification Impurity Quantification (Peak Area) identification->quantification

Caption: Workflow for Capillary Electrophoresis analysis of this compound impurities.

Quantitative Data Summary

The following table presents typical performance data for the CE analysis of amphetamines.

Table 4: Capillary Electrophoresis Method Performance Data

ParameterAnalyteTypical ValueMatrix
Limit of Detection (LOD) Amphetamines10 - 30 ng/mLWhole Blood
Linearity (r²) Amphetamines> 0.998Whole Blood
Recovery Amphetamines81 - 99%Whole Blood

Note: The use of a phosphate buffer at low pH ensures that amphetamine and related basic impurities are positively charged, allowing for efficient separation by CZE.[4]

Conclusion

The choice of analytical technique for the identification and quantification of impurities in this compound depends on the specific requirements of the analysis. HPLC is a versatile and robust method for routine quality control. GC-MS provides unparalleled identification capabilities for volatile impurities and is essential for structural elucidation. Capillary Electrophoresis offers high separation efficiency and is an excellent alternative or complementary technique, especially for charged impurities.

The protocols provided in these application notes serve as a starting point for method development and should be validated for their intended use. A thorough understanding of the potential impurities and the capabilities of each analytical technique is crucial for ensuring the quality and safety of this compound drug products.

References

Application Notes & Protocols: Long-Term Administration of Amphetamine Phosphate in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These protocols are a synthesis of established methodologies from preclinical research. All procedures involving research animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to local, national, and international guidelines for animal welfare.

Introduction

Amphetamine, a potent central nervous system (CNS) stimulant, is extensively used in preclinical research to model various neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), addiction, and psychosis. Its primary mechanism of action involves increasing synaptic concentrations of dopamine (B1211576) and norepinephrine.[1][2] Long-term administration in animal models is crucial for studying behavioral sensitization, neuroplasticity, potential neurotoxicity, and the chronic effects of the drug on behavior and brain function.[3][4]

This document provides detailed protocols for the long-term administration of amphetamine phosphate (B84403) in rodents, focusing on intraperitoneal injection and intravenous self-administration paradigms. It also includes guidelines for animal welfare and management of common side effects.

1.1 Amphetamine Salts: Phosphate vs. Sulfate (B86663)

While various amphetamine salts are used in research, d-amphetamine sulfate is common. The user's request specifies amphetamine phosphate. Monobasic this compound is noted to be more water-soluble than the sulfate salt.[5] While this may ensure quicker and more intense action, it's crucial to adjust dosing based on the molecular weight of the salt to deliver an equivalent amount of the active amphetamine base.

  • This compound (~0.58 g base/1 g salt)

  • Amphetamine Sulfate (~0.73 g base/1 g salt)

Researchers must calculate dosages based on the free base content to ensure consistency across studies using different salt forms.

Quantitative Data Summary

The following tables summarize common dosage ranges for long-term amphetamine administration in rodents based on different research objectives.

Table 1: Dosing Regimens for Non-Contingent (Experimenter-Administered) Long-Term Studies in Rats

Research ModelAdministration RouteDosage Range (mg/kg/day)DurationExpected Outcomes & Notes
Behavioral Sensitization Intraperitoneal (IP)1.0 - 5.0 mg/kg10-28 daysProgressive and enduring enhancement in locomotor activity and stereotyped behaviors.[4][6]
Modeling Psychosis Intraperitoneal (IP)Escalating: 5-15 mg/kg~10 daysElicits behaviors like limb flicking and abortive grooming in cats, associated with decreased central serotonin.[6] This is a high-dose regimen.
Chronic Withdrawal Effects Subcutaneous (SC)2.0 mg/kgIntermittent (every 5 days)Used to model transient withdrawal states, including periods of hypophagia (reduced food intake).
Neurotoxicity Studies Intraperitoneal (IP)16 - 30 mg/kg (single or repeated high doses)Acute to sub-chronicCan induce depletion of striatal dopamine and potential loss of cholinergic interneurons.[7] Note: These are very high, neurotoxic doses.

Table 2: Dosing Regimens for Intravenous Self-Administration (IVSA) Studies in Rodents

SpeciesUnit Dose (mg/kg/infusion)Access DurationReinforcement ScheduleTypical Study DurationNotes
Rat 0.06 - 0.12 mg/kg2 hours/dayFixed Ratio (FR1, FR5)20+ daysAnimals show stable levels of responding. The number of infusions can average around 17 per session.[8]
Rat 0.01 or 0.1 mg/kgVariableFixed Ratio (FR1)Multi-sessionThe 0.1 mg/kg dose supports social facilitation of self-administration, while the 0.01 mg/kg dose may be too low, leading to inhibition of responding in the presence of a social partner.[1]
Mouse 0.05 mg/kg1-4 hours/dayFixed Ratio (FR3)12-32+ daysMice can reliably self-administer methamphetamine at behaviorally relevant doses without food restriction. Longer access (4h) vs. shorter access (1h) can be used to model different patterns of drug intake.[2]

Experimental Protocols

3.1 Protocol: Preparation and Intraperitoneal (IP) Administration

This protocol is designed for studies like behavioral sensitization, where the experimenter administers the drug on a fixed schedule.

3.1.1 Materials

  • D-Amphetamine Phosphate (or Sulfate)

  • Sterile 0.9% Saline Solution

  • Sterile Syringes (1 mL) and Needles (25-27 gauge)

  • Analytical Balance and Weighing Papers

  • Sterile Conical Tubes (15 mL or 50 mL)

  • Vortex Mixer

  • Animal Scale

3.1.2 Drug Preparation

  • Calculate Dosage: Determine the required dose in mg/kg. All calculations should be based on the free base weight of amphetamine to ensure consistency.

  • Weighing: Carefully weigh the required amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL). D-amphetamine salts are freely soluble in water.[5] Use a vortex mixer to ensure the solution is homogenous.

  • Storage: Prepare fresh solutions daily. If temporary storage is needed, keep the solution at 4°C and protected from light.

3.1.3 Administration Procedure

  • Animal Handling: Acclimatize animals to handling and the injection procedure for several days before the experiment begins by administering saline injections.

  • Weigh Animal: Weigh the animal immediately before injection to calculate the precise volume needed.

  • Draw Dose: Using a sterile syringe, draw up the calculated volume of the amphetamine solution.

  • Injection:

    • Properly restrain the rodent. For a right-handed injection, hold the animal with its head facing down in the left hand.

    • Tilt the animal slightly to the left to cause the abdominal organs to shift.

    • Insert the needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no bodily fluids are drawn into the syringe (indicating incorrect placement).

    • Depress the plunger smoothly to administer the solution.

    • Withdraw the needle and return the animal to its home cage.

  • Monitoring: Observe the animal for at least 15-30 minutes post-injection for any adverse reactions and for the onset of expected behavioral effects (e.g., hyperactivity).

3.2 Protocol: Intravenous Self-Administration (IVSA)

This protocol models the voluntary intake of a drug and is considered the gold standard for assessing the reinforcing properties of a substance.

3.2.1 Materials

  • Standard Operant Conditioning Chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.[9]

  • Intravenous Catheters and Tethers.[10][11]

  • Surgical Suite and Instruments for Catheter Implantation.

  • This compound solution prepared as in Protocol 3.1, filtered through a 0.22 µm syringe filter for sterility.

  • Heparinized saline for catheter flushing.

3.2.2 Procedure

  • Catheter Implantation Surgery:

    • Anesthetize the animal following approved protocols.

    • Surgically implant a chronic indwelling catheter into the jugular vein. The external part of the catheter exits dorsally between the scapulae.[10]

    • Allow a recovery period of 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.[9]

  • Acquisition Training:

    • Place the animal in the operant chamber and connect the catheter to the infusion pump via a tether and swivel system, which allows free movement.[11]

    • Initiate training on a Fixed Ratio 1 (FR1) schedule, where each press on the "active" lever results in a single infusion of the drug (e.g., 0.1 mg/kg/infusion).[1]

    • Drug infusion should be paired with a cue, such as the illumination of a stimulus light, to facilitate learning.[9]

    • Presses on the "inactive" lever have no consequences.

    • Sessions typically last for 2 hours daily, for 10-21 days, or until a stable baseline of responding is achieved.[8][12]

  • Maintenance Phase (Long-Term Administration):

    • Once stable responding is established, the long-term administration phase begins. This can involve daily sessions for several weeks or months.

    • The reinforcement schedule may be increased (e.g., to FR3 or FR5) to increase the work required for a reward.[2]

  • Catheter Patency Checks:

    • Regularly check catheter patency. A common method is to administer a short-acting anesthetic like ketamine through the catheter and observe for rapid anesthesia onset.

Visualizations: Pathways and Workflows

4.1 Amphetamine's Mechanism of Action

// Connections AMPH -> DAT [label="Enters via DAT &\nInhibits Reuptake", fontsize=9]; AMPH -> VMAT2 [label="Inhibits DA\nuptake into vesicles", color="#EA4335", arrowhead=tee, fontsize=9]; Vesicle -> DA_cyto [style=dashed, label="Leads to DA\nrelease into cytosol", fontsize=9]; VMAT2 -> Vesicle [style=invis]; DA_cyto -> DAT [label="Reverse Transport\nof DA", color="#4285F4", dir=back, style=dashed, fontsize=9]; DAT -> DA_synapse [style=invis]; DA_synapse -> Receptor [label="Binds", color="#4285F4"]; Receptor -> Effect [label="Activates"]; } od Caption: Simplified signaling pathway of amphetamine at a dopamine synapse.

4.2 Experimental Workflow for IVSA Studies

// Workflow Path start -> surgery; surgery -> recovery; recovery -> training; training -> stable; stable -> longterm [label="Yes"]; stable -> training [label="No"]; longterm -> behavioral; behavioral -> longterm [label="Continue Sessions"]; behavioral -> end; } od Caption: General experimental workflow for a long-term IVSA study.

Animal Welfare and Side Effect Management

Long-term amphetamine administration requires diligent monitoring to ensure animal welfare and data validity. Common side effects include weight loss, aggression, and cardiovascular stress.[12]

5.1 Weight Loss and Appetite Suppression

  • Problem: Amphetamines are known anorectics and can cause significant weight loss.

  • Mitigation Strategies:

    • Daily Monitoring: Weigh animals daily to track weight changes.

    • Supplemental Diet: Provide highly palatable, high-calorie food supplements (e.g., high-fat diet, sweetened condensed milk) in the home cage.[12]

    • Dosing Time: If possible, administer the drug at the beginning of the animal's active (dark) cycle to minimize disruption of the primary feeding period.[12]

    • Hydration: Ensure easy access to water and consider using hydrogel packs for supplemental hydration.[12]

5.2 Aggression and Agitation

  • Problem: Amphetamine can increase irritability and aggression, particularly in group-housed animals.

  • Mitigation Strategies:

    • Environmental Enrichment: Provide a complex and engaging environment with items like nesting material, shelters, and chewable objects. Novel items should be rotated to maintain stimulation.[12]

    • Housing Density: Adhere to or go below recommended housing density guidelines to reduce social stress.[12]

    • Single Housing: If an animal becomes persistently aggressive and causes injury, single housing may be necessary.

5.3 Cardiovascular Stress

  • Problem: As a sympathomimetic, amphetamine increases heart rate and blood pressure.

  • Mitigation Strategies:

    • Health Screening: Ensure all animals are healthy and free from cardiovascular issues before beginning the study.

    • Dose Adjustment: If signs of severe distress are observed and the experimental design allows, consider reducing the dose.

    • Monitoring: In some studies, heart rate and blood pressure can be monitored using telemetry devices.

By implementing these protocols and welfare considerations, researchers can conduct robust long-term studies on the effects of this compound while upholding high standards of animal care.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Amphetamine Phosphate Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent results in amphetamine phosphate (B84403) behavioral studies.

Frequently Asked Questions (FAQs)

Drug & Solution Preparation

Q1: What is the correct way to prepare and store amphetamine phosphate solutions for behavioral studies?

A1: this compound is freely soluble in water or saline.[1] For most behavioral experiments, d-amphetamine sulfate (B86663) or phosphate is dissolved in sterile 0.9% saline.[2][3] It is crucial to use an appropriate vehicle, as the injection itself can be a stressor and affect behavior.[3][4]

  • Preparation: Dissolve the desired weight of this compound in sterile saline (0.9% NaCl). Ensure the powder is fully dissolved.

  • Storage: this compound is stable under ordinary storage conditions.[1] Solutions can be stored at 2-8°C, protected from light.[5] However, for optimal consistency, it is best practice to prepare fresh solutions for each experiment or, at most, for each week of testing. Long-term storage can lead to a decrease in purity over time.[6]

Q2: How does the salt form of amphetamine affect my study?

A2: Different salt forms (e.g., phosphate, sulfate, hydrochloride) have different molecular weights, which means they contain different amounts of the active amphetamine base. For example, 1 gram of this compound contains approximately 0.58g of active amphetamine, while 1 gram of amphetamine sulfate contains about 0.73g. It is critical to record the specific salt form used and to calculate doses based on the weight of the active base to ensure consistency and comparability across studies.

Experimental Design & Animal Factors

Q3: We are observing high variability in locomotor activity in our open-field tests. What could be the cause?

A3: High variability in the open-field test is a common issue and can stem from several factors:

  • Animal Strain: Different strains of mice and rats exhibit markedly different baseline locomotor activity and responses to amphetamine.[7] For instance, C57BL/6J mice are known for their high activity levels. It's essential to use a consistent strain for all animals in a study.

  • Habituation: The level of habituation to the testing environment can significantly impact locomotor activity. Insufficient habituation may lead to anxiety-related behaviors that confound the measurement of amphetamine's stimulant effects. A consistent habituation period should be implemented for all animals.[8][9]

  • Time of Day: Circadian rhythms influence locomotor activity. Testing should be conducted at the same time each day to minimize this source of variability.

  • Environmental Factors: The testing room's lighting, noise level, and temperature should be kept constant. Sudden noises or changes in illumination can startle the animals and alter their behavior.[10]

Q4: Our conditioned place preference (CPP) results are not showing a clear preference or aversion. What should we check?

A4: A lack of significant results in a CPP paradigm can be due to several methodological issues:

  • Apparatus Bias: The testing apparatus itself may have inherent biases. Animals might naturally prefer one compartment over another due to differences in texture, color, or lighting.[11] It is crucial to conduct a pre-test to assess baseline preference and ensure the apparatus is unbiased or to account for any bias in the experimental design.[12][13]

  • Dose Selection: The dose of amphetamine is critical. A dose that is too low may not be sufficiently rewarding to establish a preference, while a very high dose might induce aversive effects that counteract the rewarding properties. A dose-response curve should be established for the specific strain and species being used.

  • Conditioning Schedule: The number and duration of conditioning sessions are important. Weaker rewarding drugs may require more conditioning sessions to establish a preference.[13] The timing between drug administration and placement in the conditioning chamber should also be consistent.

  • Contextual Cues: The distinctiveness of the contextual cues in the different compartments is essential for the animal to form an association. The visual, tactile, and olfactory cues should be clearly different.

Q5: We are seeing inconsistent response rates in our amphetamine self-administration studies. What could be the problem?

A5: Inconsistent responding in self-administration paradigms can be complex to troubleshoot. Here are some potential causes:

  • Catheter Patency: A common technical issue is a blocked or improperly placed intravenous catheter. This prevents the animal from receiving the drug reinforcement, leading to a decrease in responding. Catheter patency should be regularly checked.

  • Dose Unit: The dose of amphetamine per infusion is a critical parameter. If the dose is too low, it may not be sufficiently reinforcing to maintain responding. If it is too high, it can lead to satiety or adverse effects that suppress responding.

  • Schedule of Reinforcement: The schedule of reinforcement (e.g., fixed ratio, progressive ratio) influences response patterns. Ensure the chosen schedule is appropriate for the research question.[14]

  • Training and Acquisition: The initial training phase is crucial for establishing stable self-administration. Inconsistent training procedures or insufficient time for acquisition can lead to variable responding.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Locomotor Activity
Issue Potential Cause Troubleshooting Steps
High variability between subjects Animal strain differences, inconsistent handling, environmental stressors.Use a single, well-characterized strain. Standardize handling procedures. Ensure a consistent and controlled testing environment (lighting, noise).[9]
No significant drug effect Incorrect dose, improper drug administration, timing of testing.Conduct a dose-response study. Verify injection technique and volume. Test at the time of peak drug effect.
"Freezing" or immobility High anxiety, aversive stimuli in the arena.Habituate animals to the testing room and apparatus.[6] Ensure the arena is clean and free of unusual odors or objects.[9]
Hyperactivity in control group Stress, lack of habituation.Increase habituation time. Minimize handling stress before testing.
Table 2: Troubleshooting Conditioned Place Preference (CPP) Issues
Issue Potential Cause Troubleshooting Steps
No preference/aversion Apparatus bias, inappropriate dose, insufficient conditioning.Conduct a pre-test to check for baseline preference and use an unbiased design.[11][12][13] Perform a dose-response study. Increase the number of conditioning pairings.[13]
High variability in preference scores Inconsistent contextual cues, handling stress, individual differences in reward sensitivity.Enhance the distinctiveness of the compartments. Standardize handling. Increase the sample size to account for individual variability.
Aversion at a supposedly rewarding dose Aversive effects of a high dose, stressful conditioning procedure.Lower the dose. Ensure the conditioning sessions are not overly stressful (e.g., handling, injection procedure).
Table 3: Troubleshooting Inconsistent Self-Administration Responding
Issue Potential Cause Troubleshooting Steps
Low or no responding Catheter failure, insufficient training, dose too low.Check catheter patency. Ensure adequate training on the operant response. Increase the unit dose of the drug.
Erratic or declining responding Satiety, aversive drug effects, loss of motivation.Decrease the unit dose. Limit the session duration. Check for signs of drug-induced adverse effects.
High responding on the inactive lever Incomplete discrimination between levers, procedural confusion.Ensure clear cues are associated with the active lever. Provide sufficient initial training to establish discrimination.

Experimental Protocols & Data

Table 4: Recommended d-Amphetamine Dose Ranges for Behavioral Studies
Behavioral Test Species/Strain Dose Range (mg/kg) Route of Administration Reference(s)
Locomotor Activity Rat (Sprague-Dawley, Wistar)0.1 - 2.0i.p. or s.c.[2][15]
Mouse (C57BL/6J, DBA/2J)1.0 - 10.0i.p.[7][16]
Conditioned Place Preference Rat0.5 - 2.0i.p. or s.c.[17]
Mouse (CD-1, C57BL/6J)0.2 - 3.0i.p.[16][18]
Self-Administration Rat0.01 - 0.25 (per infusion)i.v.[14][19][20]

Note: These are general ranges. Optimal doses should be determined empirically for your specific experimental conditions.

Detailed Protocol: Unbiased Conditioned Place Preference (CPP)
  • Apparatus: A three-chamber apparatus with two larger outer chambers differing in visual and tactile cues (e.g., wall color/pattern, floor texture) and a smaller central chamber.

  • Habituation (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes. This allows for exploration and reduces novelty-induced stress on the test day.

  • Pre-Test (Day 2): Record the time spent in each of the two outer chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.

  • Conditioning (Days 3-6): This phase consists of four conditioning sessions, alternating between drug and vehicle pairings.

    • Day 3 (Drug): Administer d-amphetamine (e.g., 1.0 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for 30 minutes. The assigned drug-paired chamber should be counterbalanced across animals.

    • Day 4 (Vehicle): Administer saline and confine the animal to the opposite outer chamber for 30 minutes.

    • Day 5 (Drug): Repeat the drug pairing in the same chamber as Day 3.

    • Day 6 (Vehicle): Repeat the vehicle pairing in the same chamber as Day 4.

  • Post-Test (Day 7): In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the outer chambers.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A significant increase in this score indicates a conditioned place preference.

Visualizations

experimental_workflow_CPP cluster_preliminary Phase 1: Preliminary cluster_conditioning Phase 2: Conditioning cluster_testing Phase 3: Testing habituation Day 1: Habituation (Free exploration) pre_test Day 2: Pre-Test (Baseline preference) habituation->pre_test Establish baseline drug_day1 Day 3: Drug Pairing pre_test->drug_day1 Assign chambers vehicle_day1 Day 4: Vehicle Pairing drug_day2 Day 5: Drug Pairing vehicle_day2 Day 6: Vehicle Pairing post_test Day 7: Post-Test (Drug-free choice) vehicle_day2->post_test Assess preference

Caption: Workflow for a standard unbiased Conditioned Place Preference (CPP) experiment.

troubleshooting_workflow decision decision issue issue start Inconsistent Results Observed check_drug Verify Drug Preparation (Salt form, concentration, stability) start->check_drug check_animal Assess Animal Factors (Strain, sex, age, health) start->check_animal check_protocol Review Experimental Protocol (Dose, timing, handling) start->check_protocol check_data Evaluate Data Analysis (Statistical test, outliers) start->check_data is_drug_ok Drug Prep OK? check_drug->is_drug_ok is_animal_ok Animal Factors OK? check_animal->is_animal_ok is_protocol_ok Protocol OK? check_protocol->is_protocol_ok is_data_ok Analysis OK? check_data->is_data_ok is_drug_ok->check_animal Yes reprepare Reprepare Solution is_drug_ok->reprepare No is_animal_ok->check_protocol Yes standardize_animals Standardize Animal Variables is_animal_ok->standardize_animals No is_protocol_ok->check_data Yes refine_protocol Refine Protocol is_protocol_ok->refine_protocol No reanalyze Re-analyze Data is_data_ok->reanalyze No

Caption: A logical workflow for troubleshooting inconsistent behavioral results.

Statistical Considerations

A frequent source of inconsistency arises from the misuse or misinterpretation of statistical analyses. Here are some common pitfalls to avoid:

  • P-hacking and Misinterpreting P-values: A p-value of <0.05 does not "prove" your hypothesis. It only suggests that the observed data is unlikely if the null hypothesis is true.[21][22] Avoid running multiple different statistical tests on the same dataset until you find a significant result. Pre-specify your analysis plan before starting the experiment.

  • Ignoring Effect Size: Statistical significance does not equate to biological significance. A statistically significant result may have a very small effect size, rendering it scientifically unimportant. Always report and consider effect sizes (e.g., Cohen's d).[22]

  • Inadequate Sample Size: A small sample size can lead to a failure to detect a real effect (Type II error) or can produce spurious significant results.[23] Conduct a power analysis before starting your study to determine the appropriate number of animals per group.

  • Failing to Account for Multiple Comparisons: When you perform multiple statistical tests (e.g., comparing drug effects at several different time points), the chance of getting a false positive (Type I error) increases.[23] Use appropriate corrections for multiple comparisons, such as the Bonferroni or Holm-Sidak method.

References

Technical Support Center: Minimizing Amphetamine Phosphate Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of amphetamine phosphate (B84403) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of amphetamine phosphate in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several key factors:

  • pH: The pH of the solution can significantly impact the stability of amphetamine. Acidic or alkaline conditions can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is recommended.[1]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can lead to the oxidative degradation of the amphetamine molecule.[2][3]

  • Presence of Solvents: The choice of co-solvents can also affect stability. For instance, methanol (B129727) has been noted as a factor that can influence the stability of amphetamine impurity profiles.[1]

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.[1]

  • Protection from Light: Use amber glass vials or wrap containers in aluminum foil to protect from light exposure.[2]

  • Inert Atmosphere: For maximum stability, especially for long-term storage of reference standards, consider purging the headspace of the storage vial with an inert gas such as nitrogen or argon to minimize oxidation.[2]

  • pH Control: Maintain the pH of the solution within a stable range, which should be determined through stability studies. Generally, a slightly acidic to neutral pH is preferable to strongly acidic or alkaline conditions.

Q3: What are the potential degradation products of amphetamine?

A3: The primary degradation pathways for amphetamine are oxidation and photodegradation. While specific degradation products for this compound are not extensively detailed in the available literature, oxidative degradation can lead to the formation of various products. One study on the photocatalytic degradation of amphetamine identified 4-hydroxyamphetamine and norephedrine (B3415761) as transformation products.[4] Forced degradation studies are essential to identify the specific degradation products that may form under your experimental conditions.[5]

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation may not always be visually apparent. However, some signs can include a change in the color of the solution (e.g., developing a yellow or brown tint) or the formation of a precipitate. The most reliable way to detect degradation is through analytical techniques, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency in the this compound standard solution. Improper storage conditions (e.g., elevated temperature, exposure to light).Review your storage protocol. Ensure solutions are stored at or below 4°C and protected from light. For long-term storage, use -20°C.[1]
Chemical degradation due to reactive species in the solvent.Use high-purity (e.g., HPLC grade) water and solvents for solution preparation to avoid contaminants that could initiate degradation.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.[2]
Contamination of the sample or HPLC system.Inject a blank (solvent) to check for system contamination. Prepare a fresh solution from a new stock of this compound to rule out sample contamination.
Inconsistent analytical results for the same sample over time. Ongoing degradation of the sample.Re-evaluate the stability of your sample under the specific matrix and storage conditions. Shorten the time between sample preparation and analysis.
Instability of the analytical method.Verify the robustness of your HPLC method. Ensure that the mobile phase is stable and properly prepared.

Quantitative Data on Amphetamine Stability

While specific kinetic data for the degradation of this compound in aqueous solution is limited in publicly available literature, the following table summarizes stability data for amphetamine (as the sulfate (B86663) salt) from a long-term storage study of seized samples. This data can provide a general indication of amphetamine stability over time.

Storage Time Storage Conditions Purity Loss (%) Notes
12 monthsEnvironmental (22.14°C, 66.36% RH) & Refrigerated (4.7°C, 28.29% RH)1.59The study found that storage time was the only variable that significantly affected purity.[6]
24 monthsEnvironmental (22.14°C, 66.36% RH) & Refrigerated (4.7°C, 28.29% RH)2.34The purity loss at 12 and 24 months was noted to be within the error rate of the analytical technique.[6]
32 monthsEnvironmental (22.14°C, 66.36% RH) & Refrigerated (4.7°C, 28.29% RH)6.43A more significant loss of purity was observed at 32 months.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating characteristics of an analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile (B52724) and methanol

  • Ortho-phosphoric acid

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Heat the stock solution at 60°C in a temperature-controlled oven for a specified time, protected from light.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

4. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust the stress conditions (time, temperature, reagent concentration) as necessary.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.01 M ortho-phosphoric acid in water (pH adjusted to 2.1). A typical starting ratio is 15:85 (v/v) acetonitrile to buffer.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 40°C[2]

  • Detection Wavelength: 205 nm[2]

  • Injection Volume: 20 µL

3. Procedure:

  • Prepare standard solutions of this compound in the mobile phase at known concentrations.

  • Prepare samples from the forced degradation study by diluting them with the mobile phase to fall within the concentration range of the standards.

  • Inject the standards and samples into the HPLC system.

  • Assess the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Visualizations

Degradation_Factors cluster_factors Environmental Factors cluster_degradation Degradation Pathways pH pH (Acidic/Basic) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Thermolysis Thermolysis Temp->Thermolysis Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Oxidant Oxidizing Agents Oxidation Oxidation Oxidant->Oxidation Degradation Degradation Products Hydrolysis->Degradation Thermolysis->Degradation Photolysis->Degradation Oxidation->Degradation Amphetamine This compound in Aqueous Solution Amphetamine->Degradation leads to

Caption: Factors influencing this compound degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Amphetamine Phosphate Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation HPLC->Data Generate Chromatograms Conclusion Conclusion on Degradation Profile Data->Conclusion Identify Degradants & Assess Stability

Caption: Workflow for a forced degradation study of this compound.

References

optimizing amphetamine phosphate dose for consistent behavioral responses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing amphetamine phosphate (B84403) dosage to achieve consistent and reproducible behavioral responses in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is amphetamine phosphate and how does it differ from other salts?

This compound is a salt form of amphetamine. The active component is the amphetamine molecule itself; the phosphate salt simply improves properties like stability and solubility for experimental use. Compared to amphetamine sulfate (B86663) or hydrochloride, the phosphate salt is generally stable under normal storage conditions and is not demonstrably hygroscopic (i.e., it does not readily absorb moisture from the air).[1] It is very soluble in water and ethanol (B145695) but practically insoluble in most organic solvents like chloroform (B151607) or benzene.[2] When calculating dosages, it's crucial to account for the molecular weight of the entire salt to determine the precise amount of active amphetamine base being administered. For this compound, approximately 58% of the salt's weight is the active amphetamine base.

Q2: What is a typical "low dose" of amphetamine for behavioral studies in rats?

Defining a "low dose" can be complex as it depends on the specific behavioral assay. However, a review of numerous studies suggests that for rats, a low dose of d-amphetamine administered via subcutaneous (SC), intramuscular (IM), or intraperitoneal (IP) injection is in the 0.1 to 0.4 mg/kg range.[3][4] Doses within this range are generally effective for increasing spontaneous motor activity, enhancing performance in tasks requiring sustained attention, and serving as a discriminative stimulus in drug discrimination procedures.[3][4]

Q3: How does the route of administration impact the behavioral response?

The route of administration significantly affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) of amphetamine, which in turn influences the onset, magnitude, and duration of the behavioral response. Intravenous (i.v.) injections lead to a rapid onset of effects, which is critical for paradigms like drug self-administration.[5] Intraperitoneal (i.p.) and subcutaneous (s.c.) injections result in a slower onset and longer duration of action, making them suitable for assays like locomotor activity or drug discrimination studies where a sustained effect is desired.[3][6] The chosen route should align with the experimental goals and the specific behavioral paradigm being used.

Q4: What are the key factors that contribute to variability in behavioral responses to amphetamine?

High inter-individual variability is a common challenge in amphetamine research.[7] Several factors can contribute to this:

  • Genetics: Different strains of mice or rats can exhibit markedly different sensitivities to amphetamine.

  • Sex: Sex differences in response to amphetamines have been noted and should be considered in experimental design.

  • Environment: The novelty of the testing environment can significantly modulate the behavioral effects of amphetamine. For instance, the psychomotor-activating effects are often greater when the drug is given in a novel environment compared to a familiar home cage.[8]

  • Baseline Performance: An animal's baseline performance on a given task can influence the drug's effect. Low-performing individuals may show improvement at doses that impair high-performing individuals, consistent with an inverted-U shaped dose-response curve for cognitive functions.[9][10]

  • Drug History: Prior exposure to amphetamine can lead to behavioral sensitization, where repeated, intermittent administration results in a progressively enhanced behavioral response to the same dose.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in behavioral responses between subjects. • Individual differences in metabolism or sensitivity.[7]• Stress from handling or the environment.• Inconsistent drug administration technique.• Increase the sample size (n) to improve statistical power.• Ensure all subjects are properly acclimated to the testing environment and handling procedures.• Standardize injection procedures (e.g., volume, speed, anatomical location for i.p. or s.c. injections).
No significant behavioral effect observed at the expected dose. • The dose is too low for the specific strain or behavioral assay.• The drug solution has degraded.• The chosen behavioral measure is not sensitive to amphetamine's effects.[13]• Conduct a pilot dose-response study to determine the effective dose range for your specific conditions.[14]• Prepare fresh drug solutions daily. This compound is stable, but solutions can become contaminated.[1]• Verify that the behavioral assay has been previously validated for amphetamine.
Biphasic or unexpected behavioral effects (e.g., hyperactivity at low doses, stereotypy at high doses). • This is a known pharmacological property of amphetamine.[15]• The dose is on the descending limb of the inverted-U dose-response curve.• This is an expected outcome. Low doses typically increase locomotor activity, while higher doses can suppress locomotion and induce focused, repetitive, stereotyped behaviors (e.g., sniffing, gnawing).[15][16]• Analyze locomotor and stereotypic behaviors as separate dependent variables.
Behavioral response diminishes over a long testing session. • The effect of the drug is wearing off (pharmacokinetic tolerance).• The animal is habituating to the testing environment.• Consider the duration of the behavioral test in relation to the known duration of action for the chosen route of administration.• For long sessions, a different administration method (e.g., osmotic minipump) or drug salt might be necessary.

Data Presentation

Table 1: Typical Dose Ranges of Amphetamine for Common Behavioral Assays in Rodents
Behavioral AssaySpeciesTypical Dose Range (mg/kg)Route of Admin.Reference(s)
Locomotor ActivityMouse0.2 - 10.0i.p.[6][15]
Locomotor ActivityRat0.1 - 2.5i.p., s.c.[3][11]
Drug Self-AdministrationRat0.03 - 0.25 (per infusion)i.v.[17][18][19]
Drug DiscriminationRat0.1 - 0.4 (training dose)i.p., s.c.[3][20]
Attentional TasksMouse0.1 - 1.0i.p.[21][22]
Attentional TasksRat0.1 - 1.25i.p.[9]

Note: These ranges are illustrative. The optimal dose must be determined empirically for specific experimental conditions.

Experimental Protocols & Visualizations

Protocol: Locomotor Activity Assessment in Mice Following Acute Amphetamine Administration

This protocol outlines a standard procedure for assessing the dose-dependent effects of amphetamine on horizontal locomotor activity in an open-field arena.

  • Subjects: Male C57BL/6J mice, 8-10 weeks old. House animals in groups of 4-5 per cage with ad libitum access to food and water on a 12:12 hour light/dark cycle.

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to record horizontal distance traveled.

  • Drug Preparation: Prepare a stock solution of d-amphetamine phosphate in sterile 0.9% saline. Make fresh serial dilutions on the day of the experiment. Doses to test could include vehicle (saline), 0.5, 1.0, 2.5, and 5.0 mg/kg. The injection volume should be consistent (e.g., 10 mL/kg).

  • Procedure: a. Habituation: On two consecutive days prior to testing, place each mouse in the open-field arena for 30 minutes to acclimate them to the environment. b. Test Day: i. Transport mice to the testing room at least 60 minutes before the experiment begins. ii. Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection. iii. Immediately place the mouse in the center of the open-field arena. iv. Record locomotor activity continuously for 90-120 minutes. Data is typically binned into 5 or 10-minute intervals.

  • Data Analysis: The primary dependent measure is the total distance traveled (in cm). Analyze the data using a two-way ANOVA with Drug Dose as a between-subjects factor and Time as a within-subjects (repeated measures) factor. Follow up with post-hoc tests (e.g., Tukey's or Dunnett's test) to compare specific dose groups to the vehicle control.

Dose_Response_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase DrugPrep Drug Solution Preparation Injection Drug Administration (Vehicle & AMPH Doses) DrugPrep->Injection AnimalAcclimation Animal Acclimation & Habituation Baseline Baseline Recording AnimalAcclimation->Baseline Baseline->Injection t=0 Assay Behavioral Assay (e.g., Locomotor Activity) Injection->Assay DataCollection Data Collection & Binning Assay->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Results Results Interpretation Stats->Results

Caption: Workflow for a typical dose-response behavioral experiment.

Amphetamine_MoA cluster_neuron Presynaptic Dopamine (B1211576) Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters neuron via DAT & reverses its function VMAT Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT Disrupts VMAT2 function Vesicle Synaptic Vesicle (Dopamine-filled) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto DA leaks into cytosol Synapse Synaptic Cleft DA_cyto->Synapse DA efflux (non-vesicular release) DA_synapse Increased Synaptic Dopamine Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic Activates receptors

Caption: Amphetamine's mechanism of action at the dopamine synapse.

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Inconsistent Behavioral Data Dosing Dosing Issue? Start->Dosing Subject Subject Variability? Start->Subject Environment Environmental Factor? Start->Environment CheckPrep Verify drug prep, concentration, & volume Dosing->CheckPrep Yes CheckStrain Consider strain, sex, & age effects Subject->CheckStrain Yes CheckEnv Ensure consistent testing conditions Environment->CheckEnv Yes CheckAdmin Standardize administration technique CheckPrep->CheckAdmin IncreaseN Increase sample size (n) CheckStrain->IncreaseN Habituate Verify habituation protocol is sufficient CheckEnv->Habituate

Caption: Troubleshooting logic for inconsistent experimental results.

References

dealing with cross-reactivity of amphetamine phosphate in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals dealing with the cross-reactivity of amphetamine phosphate (B84403) in immunoassays. Find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What causes false-positive results in amphetamine immunoassays?

A1: False-positive results in amphetamine immunoassays are primarily caused by cross-reactivity. This occurs when the antibodies in the immunoassay bind to substances that are structurally similar to amphetamine, even if amphetamine itself is not present in the sample.[1] Immunoassays are designed for rapid screening and can lack the specificity to distinguish between amphetamine and other structurally related compounds.[2][3]

Common sources of cross-reactivity include:

  • Prescription and over-the-counter medications: A wide range of drugs can trigger false positives.

  • Structurally similar compounds: Many legal substances share a basic chemical structure with amphetamines, featuring a phenyl ring connected to an amino group by a two-carbon side chain.[2]

  • "Designer drugs": New psychoactive substances are often derivatives of amphetamine and can be a source of cross-reactivity.[4]

Q2: Which specific drugs and compounds are known to cross-react with amphetamine immunoassays?

A2: Several medications and compounds have been documented to cause false-positive results for amphetamines. It is crucial to consider a subject's medication history when interpreting immunoassay results.[5]

Table 1: Common Substances Causing Cross-Reactivity in Amphetamine Immunoassays

Drug/Compound ClassSpecific Examples
Antidepressants Bupropion, Trazodone, Sertraline, Fluoxetine[5][6]
Decongestants Pseudoephedrine, Ephedrine, Phentermine[5][7][8]
Antipsychotics Aripiprazole, Chlorpromazine, Thioridazine[5][6][9]
Antibiotics Ofloxacin, Rifampin[6][7]
Antihistamines Promethazine[9]
Beta-blockers Labetalol, Metoprolol[7]
Synthetic Cathinones ("Bath Salts") Mephedrone[3]
Amphetamine Analogs MDMA (Ecstasy), MDA, MDEA[2][10]
Other Ranitidine, Metformin, Selegiline[7]

Q3: How can I confirm a presumptive positive amphetamine immunoassay result?

A3: Due to the potential for false positives, all presumptive positive results from immunoassays must be confirmed using a more specific and sensitive method.[9] The gold standard for confirmation is mass spectrometry coupled with chromatography.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds in a sample and then identifies them based on their unique mass-to-charge ratio, providing a definitive result.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS, this method offers high specificity and sensitivity for confirming the presence of specific drugs and their metabolites.[5][10]

It is critical to never take punitive action based solely on an unconfirmed immunoassay screening result.[5]

Troubleshooting Guides

Problem: Unexpected Positive Amphetamine Result in a Subject Taking Other Medications

Workflow for Investigating a Presumptive Positive Result:

G start Presumptive Positive Immunoassay Result review_meds Review Subject's Complete Medication History (Prescription, OTC, Supplements) start->review_meds check_cross_reactivity Consult Cross-Reactivity Tables and Literature review_meds->check_cross_reactivity order_confirmation Order Confirmatory Testing (GC-MS or LC-MS/MS) check_cross_reactivity->order_confirmation interpret_results Interpret Confirmatory Results order_confirmation->interpret_results negative_result Result Negative: Document as False Positive interpret_results->negative_result Negative positive_result Result Positive: Confirm Presence of Amphetamine interpret_results->positive_result Positive identify_cause Identify Potential Cross-Reacting Agent negative_result->identify_cause

Caption: Workflow for troubleshooting a presumptive positive amphetamine result.

Problem: Variability in Cross-Reactivity Between Different Immunoassay Kits

Explanation:

Table 2: Comparison of Sensitivity and Specificity of Different Immunoassay Platforms for Amphetamines

Immunoassay PlatformSensitivitySpecificity
FPIA (Abbott ADx)100%Not specified
FPIA (Abbott AxSYM)93-95%Not specified
EMIT (Emit II Plus Monoclonal)93-95%Not specified
EMIT (EMIT N)93-95%100%
KIMS (Standard Protocol)93-95%88%
KIMS (MDMA Protocol)93-95%Not specified
Data from a study analyzing 225 urine samples, with positivity confirmed by LC-MS-MS.[13][14][15][16]

Recommendation:

If you are consistently encountering unexpected results, consider validating the specificity of your immunoassay with a panel of commonly prescribed medications in your study population.

Experimental Protocols

Protocol: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the confirmation of amphetamine in a urine sample. Specific parameters may need to be optimized based on the instrumentation and laboratory standard operating procedures.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction on the urine sample to isolate the drug compounds from the matrix.

    • Evaporate the solvent and reconstitute the extract in a suitable solvent.

  • Derivatization:

    • Derivatize the extract to improve the chromatographic properties and mass spectral characteristics of amphetamine. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar column, such as a DB-5ms.

      • Injector Temperature: Typically around 250°C.

      • Oven Temperature Program: A gradient program, for example, starting at 80°C and ramping up to 280°C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific amphetamine fragments.

  • Data Analysis:

    • Compare the retention time and the mass spectrum of the peak in the sample to that of a certified amphetamine reference standard.

    • The presence of the correct retention time and the characteristic fragment ions confirms the presence of amphetamine.

Logical Relationship of Immunoassay and Confirmatory Testing:

References

Technical Support Center: Amphetamine Phosphate Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of amphetamine phosphate (B84403) in cell culture applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of amphetamine phosphate in aqueous solutions?

A1: this compound is a salt form of amphetamine that is freely soluble in water.[1] It is generally stable under ordinary storage conditions.[1] However, like many small organic molecules, its stability in solution can be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.[2] The primary degradation pathway for amphetamine is oxidation.[3][4]

Q2: How does the pH of the cell culture medium affect the stability of this compound?

Q3: Can I prepare a concentrated stock solution of this compound? How should I store it?

A3: Yes, preparing a concentrated stock solution is recommended to minimize repeated handling of the powdered compound.

  • Solvent: Use a sterile, high-purity solvent such as sterile deionized water or dimethyl sulfoxide (B87167) (DMSO). This compound is freely soluble in water.[1]

  • Concentration: Prepare a stock solution at a concentration significantly higher than your final working concentration (e.g., 10 mM or 100 mM).

  • Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. For short-term storage (days to a week), 2-8°C is acceptable. For long-term storage, -20°C or -80°C is recommended.

Q4: How long can I expect this compound to be stable in my cell culture medium at 37°C?

A4: The precise stability in your specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C needs to be determined empirically. Cell culture media are complex mixtures containing components like amino acids, vitamins, and metal ions that could potentially influence drug stability.[5][6] We strongly recommend performing a stability study under your specific experimental conditions. A detailed protocol for this is provided below.

Q5: Are there any known interactions between this compound and common media components?

A5: Specific studies detailing interactions between this compound and individual cell culture media components are not widely published. However, components such as trace metals and compounds like cysteine could potentially influence the stability of dissolved drugs.[5][6] If you observe inconsistent results, it may be necessary to evaluate the stability of this compound in your basal medium versus the fully supplemented medium.

Troubleshooting Guide

This guide addresses common issues that may be related to the instability of this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Inconsistent or weaker-than-expected biological effects over time. Degradation of this compound in the culture medium.1. Perform a stability study to determine the degradation rate under your experimental conditions (see protocol below).2. If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).3. Ensure proper storage of stock solutions.
High variability between replicate experiments. Inconsistent concentration of active compound due to degradation or improper preparation.1. Prepare fresh working solutions from a frozen stock aliquot for each experiment.2. Verify the concentration of your stock solution periodically using an appropriate analytical method (e.g., HPLC-UV).3. Ensure homogenous mixing when adding the drug to the culture medium.
Unexpected cytotoxicity or off-target effects. Formation of active or toxic degradation products.1. Characterize potential degradation products using analytical techniques like LC-MS/MS. A known metabolite of amphetamine is 4-hydroxyamphetamine.[1][7]2. Review the literature for known pharmacology of potential degradation products.

Troubleshooting Workflow

G Start Inconsistent Experimental Results CheckStock Verify Stock Solution (Concentration, Storage, Age) Start->CheckStock PrepFresh Prepare Fresh Stock and Working Solutions CheckStock->PrepFresh ReRun Repeat Experiment PrepFresh->ReRun ProblemSolved Problem Resolved ReRun->ProblemSolved ProblemPersists Problem Persists ReRun->ProblemPersists StabilityStudy Perform Stability Study in Media (See Protocol Below) ProblemPersists->StabilityStudy DegradationCheck Significant Degradation? StabilityStudy->DegradationCheck AdjustProtocol Adjust Experimental Protocol: - Replenish drug periodically - Shorten incubation time DegradationCheck->AdjustProtocol Yes ContactSupport Contact Further Technical Support DegradationCheck->ContactSupport No AdjustProtocol->ReRun G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock Solution Spike Spike Pre-warmed Media to Working Concentration Stock->Spike Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Sample Collect Aliquots at Time Points (0-72h) Incubate->Sample Freeze Snap-freeze and Store at -80°C Sample->Freeze Thaw Thaw Samples on Ice Freeze->Thaw Precipitate Protein Precipitation (if needed) Thaw->Precipitate Filter Filter Supernatant Precipitate->Filter Analyze Quantify via HPLC or LC-MS/MS Filter->Analyze G Amphetamine This compound (in solution) Oxidation Oxidation (e.g., via reactive oxygen species in media) Amphetamine->Oxidation DegradationProduct 4-hydroxyamphetamine and other oxidized products Oxidation->DegradationProduct LossOfActivity Potential Loss of Biological Activity DegradationProduct->LossOfActivity

References

reducing variability in amphetamine phosphate-induced locomotor activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers conducting studies on amphetamine phosphate-induced locomotor activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring more robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My data shows high variability between animals in the same group. What are the most common causes?

A: High inter-individual variability is a common challenge. The primary sources can be categorized into biological and environmental factors. Biologically, genetic strain, sex, and age are significant contributors.[1] Different rodent strains can have markedly different sensitivities to amphetamine.[2] In females, the stage of the estrous cycle dramatically impacts hormonal levels and, consequently, behavioral responses.[3][4] Environmentally, factors such as housing conditions (e.g., enriched vs. isolated), the novelty of the testing apparatus, and even the experimenter handling the animals can introduce significant variability.[5][6][7]

Q2: How does the animal's home cage environment influence amphetamine sensitivity?

A: The home cage environment has a profound impact. Rodents raised in an enriched condition (EC) may show a greater acute locomotor response to amphetamine compared to those in an impoverished or isolated condition (IC).[8][9] However, environmental enrichment can also attenuate the development of locomotor sensitization that occurs with repeated amphetamine injections.[5] This suggests that the housing environment can alter the neural mechanisms underlying the behavioral effects of amphetamine.[5]

Q3: Should I use male or female rodents? What considerations are needed for females?

A: Both sexes can be used, but they must often be analyzed separately due to significant sex differences in behavioral phenotypes.[7] Females have been shown to exhibit greater locomotor activity in response to psychostimulants like methamphetamine than males.[10] The primary source of variability in females is the estrous cycle, as fluctuating hormone levels, particularly estradiol, can alter performance in behavioral assays.[3][4] If using females, it is crucial to monitor the estrous cycle stage and either test all animals in the same stage or use the stage as a covariate in your statistical analysis.[4] Testing during diestrus, when hormone levels are most stable, can minimize this variability.[4]

Q4: Does the specific salt form of amphetamine (phosphate vs. sulfate) matter for locomotor activity?

A: Yes, the salt form is a critical variable. Different salts (e.g., phosphate (B84403), sulfate (B86663), hydrochloride) have different molecular weights, meaning they contain a different amount of the active amphetamine free base per gram. For instance, 1g of this compound contains significantly less active amphetamine (~0.58g) than 1g of amphetamine sulfate (~0.73g) or hydrochloride (~0.79g). Failure to calculate dosages based on the free base content will lead to administering different effective doses, creating a major source of systematic error and variability.

Q5: What is the importance of habituation and what is a good protocol?

A: Habituation is essential for reducing variability caused by an animal's response to a novel environment. Placing an animal in a new chamber induces stress and exploratory behaviors that can confound the drug's effects. A proper habituation protocol ensures that the measured activity is a response to the drug rather than the environment.[11][12] A common protocol involves placing the animals in the test chambers for a set period (e.g., 60-120 minutes) for 2-3 consecutive days before the first drug administration day.[13] This allows their exploratory activity to decline to a stable baseline.

Q6: How critical is the time of day for testing?

A: The time of day is extremely critical due to the influence of circadian rhythms on physiology and behavior.[14] Rodents are nocturnal, and their baseline locomotor activity is significantly higher during the dark phase. Administering amphetamine at different points in the light/dark cycle can produce different effects.[14][15] Chronic amphetamine administration can also alter the circadian activity pattern itself.[15][16] To minimize variability, all behavioral testing should be conducted at the same time of day, under consistent lighting conditions.[17]

Q7: Can the way I handle the animals affect the experimental outcome?

A: Absolutely. Animal handling is a significant, though often overlooked, source of variability.[7][18] Traditional handling methods, such as picking up a mouse by its tail, are aversive and induce stress and anxiety, which directly impacts performance in behavioral tests.[19] Using non-aversive methods, like scooping the animal with cupped hands or guiding it into a tunnel, reduces this stress and leads to more reliable and relevant behavioral data.[19] Consistency in handling technique by all experimenters is crucial.[3][7]

Troubleshooting Guides

Guide 1: Reducing High Within-Group Variability

If you are observing high standard deviations within your experimental groups, follow this checklist to identify and control potential sources of variance.

Experimental Workflow for Minimizing Variability

cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Animal Selection B Acclimation & Housing A->B Consistent Strain, Sex, Age D Apparatus Habituation C Handling Habituation B->C Enriched Environment (Standardized) C->D Non-Aversive Methods E Drug Preparation & Administration D->E Multi-Day Protocol G Data Analysis F Data Collection E->F Verify Salt Form & Free Base Calculation F->G Consistent Time of Day H H G->H Reduced Variability Proestrus Proestrus Predominantly nucleated epithelial cells Estrus Estrus Predominantly anucleated, cornified cells Proestrus->Estrus Metestrus Metestrus Mix of leukocytes, cornified, and nucleated cells Estrus->Metestrus Diestrus Diestrus Predominantly leukocytes Metestrus->Diestrus Diestrus->Proestrus

References

Technical Support Center: Interference of Amphetamine Phosphate with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing fluorescent probes in imaging studies that involve amphetamine phosphate (B84403). Small molecules like amphetamine phosphate can sometimes interfere with fluorescence signals, leading to potential artifacts and misinterpretation of data.[1][2] This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help you identify, mitigate, and control for such interferences.

Frequently Asked Questions (FAQs)

Q1: Can this compound exhibit intrinsic fluorescence (autofluorescence)?

A1: Yes, like many aromatic compounds, amphetamine-type stimulants can exhibit intrinsic fluorescence, also known as autofluorescence.[3] This means the molecule itself can absorb light at one wavelength and emit it at a longer wavelength, which can be a source of background noise in imaging experiments.[4][5] The intensity and spectral properties of this autofluorescence depend on factors like the concentration of this compound, the excitation wavelength, and the local chemical environment.[3] It is crucial to characterize this potential autofluorescence in your specific experimental setup.[6]

Q2: How can this compound interfere with my fluorescent probe's signal?

A2: this compound can interfere with your probe's signal through several mechanisms:

  • Autofluorescence: As mentioned, the drug's own fluorescence can add to the signal, potentially creating a false positive or increasing background noise.[1]

  • Fluorescence Quenching: this compound may act as a quencher, decreasing the fluorescence intensity of your probe.[7][8] This can occur through various processes, including collisional (dynamic) quenching, where the excited fluorophore is deactivated upon contact with the quencher, or static quenching, where a non-fluorescent complex is formed between the probe and the drug.[7][9][10]

  • Inner Filter Effect: At high concentrations, this compound might absorb either the excitation light intended for your probe or the emitted light from the probe, leading to an apparent decrease in fluorescence signal.[5][11]

  • Biological Effects: Amphetamine is biologically active and can induce physiological changes in cells, such as altering intracellular pH or calcium levels, which may indirectly affect the fluorescence of certain probes.[12][13][14][15] For example, studies have shown that amphetamine can activate calcium channels.[13][14]

Q3: What are the best practices for designing an experiment to account for potential interference from this compound?

A3: To ensure the reliability of your data, the following controls are essential:

  • "Drug-only" control: Prepare a sample containing cells or your buffer system with this compound but without the fluorescent probe. Image this sample using the same settings as your main experiment to assess the drug's autofluorescence.[6][16]

  • "Probe-only" control: A standard sample with the fluorescent probe but without this compound to establish a baseline signal.

  • In vitro spectral analysis: Measure the absorption and emission spectra of this compound and your fluorescent probe separately and then in combination to check for quenching or spectral shifts.

Q4: How can I differentiate between a true biological signal and an artifact caused by this compound?

A4: Differentiating a true signal from an artifact requires careful experimental design and the use of appropriate controls.[2] If you observe a change in fluorescence upon adding this compound, consider the following:

  • Run the controls mentioned in Q3. If the "drug-only" control is fluorescent, you are likely observing autofluorescence. If the probe's fluorescence is diminished in an in vitro setting (just buffer, probe, and drug), quenching is a likely cause.

  • Use an orthogonal assay. Validate your findings with a non-fluorescence-based method if possible.[2][17]

  • Vary the probe. If possible, use a different fluorescent probe that reports on the same biological activity but has a different chemical structure and spectral properties. If both probes show a similar biological response, it is less likely to be a chemical artifact.

Troubleshooting Guide

This guide addresses common issues encountered when using fluorescent probes in the presence of this compound.

Problem 1: Unexpectedly high background fluorescence in samples treated with this compound.
  • Possible Cause: Autofluorescence from this compound.[1][4] Many biological molecules and drugs have intrinsic fluorescence.[18][19]

  • Troubleshooting Workflow:

    • Characterize the Autofluorescence Spectrum: Perform a spectral scan on a sample containing only your cells/buffer and this compound at the experimental concentration.[16] This will determine the excitation and emission peaks of the drug's autofluorescence.

    • Choose Spectrally Distinct Probes: If possible, select a fluorescent probe with excitation and emission wavelengths that are well separated from the autofluorescence spectrum of this compound. Probes in the red or far-red spectrum are often less susceptible to autofluorescence interference.[4]

    • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use spectral unmixing algorithms to computationally separate the probe's signal from the autofluorescence background.[11]

Problem 2: Reduced fluorescence intensity of my probe after adding this compound.
  • Possible Cause: Fluorescence quenching by this compound.[7][11] Quenching occurs when a substance decreases the quantum yield of fluorescence from a fluorophore.[8][10]

  • Troubleshooting Workflow:

    • Perform an In Vitro Quenching Assay: Prepare a solution of your fluorescent probe in your experimental buffer. Measure the fluorescence intensity before and after adding this compound. A decrease in intensity suggests direct quenching.

    • Analyze with a Stern-Volmer Plot: To determine the type of quenching (static or dynamic), you can perform a titration experiment and analyze the data using the Stern-Volmer equation.[9][20] Dynamic quenching affects the excited state lifetime of the fluorophore, while static quenching does not.[10][20]

    • Reduce Probe-Drug Interaction: If quenching is confirmed, you may need to consider probes with different chemical structures that are less likely to interact with this compound.

Quantitative Data Summary

The following tables provide hypothetical spectral data for this compound and its potential quenching effects on common fluorophores. This data is illustrative and should be experimentally verified for your specific conditions.

Table 1: Hypothetical Autofluorescence Profile of this compound

ParameterWavelength (nm)Notes
Peak Excitation~260 nmCorresponds to the aromatic ring structure.[3]
Peak Emission~290 - 350 nmEmission is typically broad and in the UV to blue range.

Table 2: Potential Quenching Effects of this compound on Common Fluorophores

FluorophoreExcitation (nm)Emission (nm)Potential for QuenchingMechanism
DAPI358461ModeratePotential for ground-state complex formation (static quenching).[9]
Fluorescein (B123965) (FITC)494518HighAmines are known quenchers of fluorescein derivatives.[7][21]
Rhodamine B555580Low to ModerateLess susceptible than fluorescein, but interaction is possible.
Cy5649670LowRed-shifted dyes are generally less prone to interference.[4]

Experimental Protocols

Protocol 1: Assessing the Autofluorescence of this compound
  • Sample Preparation: Prepare a "drug-only" control sample. This should contain the same cells or buffer and the same concentration of this compound used in your main experiment, but without the fluorescent probe.

  • Instrument Setup: Use the same microscope and imaging settings (e.g., excitation wavelength, emission filters, laser power, exposure time) that you use for your experimental samples.[22]

  • Image Acquisition: Acquire images of the "drug-only" control sample.

  • Analysis: Measure the mean fluorescence intensity. If the intensity is significantly above the background of a vehicle-only control, then this compound is autofluorescent under your experimental conditions. For more detailed analysis, use a spectrophotometer or a spectral confocal microscope to record the full excitation and emission spectra.[3][16]

Protocol 2: Control Experiment Workflow for Live-Cell Imaging

This workflow is designed to systematically identify the source of fluorescence signal or signal loss in a live-cell imaging experiment involving this compound.

G cluster_0 Start: Fluorescence Signal Change Observed cluster_1 Control Experiments cluster_2 Interpretation start Observe Δ Fluorescence with Probe + Drug + Cells control1 Test: Cells + Drug (No Probe) start->control1 control2 Test: Probe + Drug (No Cells) start->control2 result1 Signal Observed? (Yes → Autofluorescence) control1->result1 result2 Signal Change? (e.g., Decrease → Quenching) control2->result2 conclusion Likely Biological Effect result1->conclusion No artifact Artifact Confirmed: Re-evaluate experiment result1->artifact Yes result2->conclusion No result2->artifact Yes

Caption: Workflow for troubleshooting fluorescence artifacts.

Signaling Pathways and Interference Mechanisms

Small molecules can interfere with fluorescent signals through various physical and chemical interactions. Understanding these potential pathways is key to troubleshooting.

G cluster_0 Excitation & Emission cluster_1 Interference Pathways Excitation Excitation Light Probe_G Probe (Ground State) Excitation->Probe_G Drug Amphetamine Phosphate Excitation->Drug Probe_E Probe (Excited State) Probe_G->Probe_E Absorption Probe_E->Probe_G Emission Fluorescence Emission Probe_E->Emission Quenching Quenching (Signal Loss) Probe_E->Quenching Drug->Probe_E Collisional Quenching Autofluorescence Autofluorescence (False Signal) Drug->Autofluorescence

Caption: Potential mechanisms of fluorescence interference.

References

Technical Support Center: Addressing Tolerance in Long-term Amphetamine Phosphate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and understanding tolerance development in long-term amphetamine phosphate (B84403) studies.

Frequently Asked Questions (FAQs)

Q1: What is amphetamine tolerance?

A1: Amphetamine tolerance is a reduced response to the drug after repeated administration.[1][2] This means that higher doses are required to achieve the same initial effect.[1][2] Tolerance can develop over different time scales, from acute tolerance within a single exposure to chronic tolerance over days, weeks, or months of repeated use.[1][3][4]

Q2: What are the primary molecular mechanisms underlying amphetamine tolerance?

A2: The development of tolerance to amphetamines is a complex process involving several neuroadaptive changes in the brain. The primary mechanisms include:

  • Dopamine (B1211576) Receptor Downregulation and Desensitization: Chronic amphetamine use leads to an overstimulation of dopamine receptors. To compensate, the brain reduces the number of available dopamine receptors (downregulation) and decreases their sensitivity to dopamine (desensitization).[3][5] This is a key homeostatic mechanism to counteract the excessive dopaminergic activity.[6] Specifically, changes in D2 receptor density have been correlated with observed signs of tolerance.[3]

  • Neurotransmitter Depletion: Amphetamines work by increasing the release of dopamine and other monoamines from presynaptic neurons.[3][6] Prolonged use can lead to the depletion of these neurotransmitter stores, resulting in a diminished response to the drug.[7]

  • Changes in Gene Expression: Repeated amphetamine administration can alter the expression of immediate early genes (IEGs) like c-fos, which are involved in long-term neuronal plasticity. Downregulation of IEG induction has been observed with chronic amphetamine treatment and is considered a component of tolerance.[8]

Q3: What experimental models are commonly used to study amphetamine tolerance?

A3: Researchers utilize various models to investigate the mechanisms of amphetamine tolerance:

  • Animal Models: Rodent models (rats and mice) are frequently used to study the behavioral and neurobiological effects of long-term amphetamine administration.[9][10] These studies often involve repeated drug administration followed by behavioral tests (e.g., locomotor activity, stereotypy) to assess the development of tolerance or sensitization.[11]

  • In Vitro Cell Culture Models: Cell lines expressing dopamine transporters (DAT) and receptors are used to study the molecular effects of amphetamine in a controlled environment.[5][12][13] These models allow for detailed investigation of receptor trafficking, signaling pathways, and dopamine uptake dynamics following prolonged amphetamine exposure.[13]

Q4: What is the difference between tolerance and sensitization?

A4: While tolerance involves a decreased response to a drug, sensitization (or reverse tolerance) is an increased response.[11] Interestingly, with chronic amphetamine use, tolerance can develop to some effects (e.g., euphoric or rewarding effects), while sensitization can occur to other effects (e.g., locomotor activity and stereotyped behaviors).[11] The specific behavioral paradigm and dosing regimen can influence whether tolerance or sensitization is observed.[11]

Troubleshooting Guides

Issue: Loss of behavioral effect in long-term animal studies.

Possible Cause 1: Development of Pharmacodynamic Tolerance.

  • Troubleshooting Steps:

    • Confirm Tolerance: Gradually increase the dose of amphetamine phosphate and observe if the original behavioral effect is restored. A need for a higher dose to produce the same effect is a hallmark of tolerance.[1]

    • Assess Dopamine Receptor Function: If feasible, conduct ex vivo analysis of brain tissue to measure dopamine receptor density (e.g., via radioligand binding assays) or downstream signaling (e.g., adenylyl cyclase activity).[14] A reduction in receptor number or signaling efficacy would support pharmacodynamic tolerance.

    • Implement a "Drug Holiday": Temporarily cease amphetamine administration for a period (e.g., several days to a week).[1][15] After the washout period, re-administer the original dose and observe if the behavioral response is restored.

Possible Cause 2: Neurotransmitter Depletion.

  • Troubleshooting Steps:

    • Measure Neurotransmitter Levels: Analyze brain tissue samples (e.g., striatum) for dopamine and its metabolites (DOPAC, HVA) using techniques like HPLC. Lower-than-expected baseline levels of dopamine in amphetamine-treated animals compared to controls could indicate depletion.[7]

    • Consider a Reduced Dosing Schedule: If the experimental design allows, decrease the frequency of amphetamine administration to allow for replenishment of neurotransmitter stores.

Issue: Inconsistent results in cell culture experiments investigating tolerance.

Possible Cause 1: Cell Line Variability.

  • Troubleshooting Steps:

    • Ensure Stable Transfection: When using transfected cell lines, regularly verify the expression levels of the dopamine transporter (DAT) and relevant receptors to ensure consistency across experiments.

    • Monitor Cell Health: Prolonged exposure to high concentrations of amphetamine can be toxic to cells.[13] Regularly assess cell viability (e.g., using a trypan blue exclusion assay) to ensure that observed effects are not due to cell death.

Possible Cause 2: Inadequate Washout Period.

  • Troubleshooting Steps:

    • Optimize Washout Protocol: Ensure a thorough washout of amphetamine from the cell culture medium before assessing dopamine uptake or receptor function. Residual amphetamine can interfere with these measurements.

    • Validate Washout Efficacy: If possible, measure the concentration of amphetamine in the culture medium after the washout procedure to confirm its complete removal.

Data Presentation

Table 1: Effects of Chronic Amphetamine Administration on Dopamine System Components

ParameterSpecies/ModelAmphetamine Dose & DurationObserved EffectReference
D2 Receptor DensityRatChronic Antipsychotic UseChanges in D2 receptor density correlate with tolerance.[3]
Dopamine-Stimulated Adenylate CyclaseRat Striatum2.5 mg/kg (acute)Desensitization (2-fold shift in dopamine concentration-response curve)[14]
Immediate Early Gene (c-fos) InductionRat Striatum4 mg/kg/day for 12 daysDownregulation of induction[8]
Dopamine LevelsMouse Olfactory Bulb10 mg/kg x 4 (2h apart)Significant decrease in dopamine levels[7]
Dopamine UptakehDAT expressing LLC-PK1 cells50 µM for 15 hoursSignificant decrease in dopamine uptake[13]

Experimental Protocols

Protocol 1: Induction and Assessment of Behavioral Tolerance in Rodents
  • Subjects: Male Wistar rats (250-300g).

  • Habituation: Acclimate rats to the behavioral testing apparatus (e.g., open-field arena) for 30 minutes daily for 3 days prior to the experiment.

  • Drug Administration (Chronic):

    • Divide animals into a control group (saline injections) and an experimental group (this compound injections).

    • Administer d-amphetamine sulfate (B86663) (e.g., 3 mg/kg, intraperitoneally) or saline once daily for 14 consecutive days.[14]

  • Behavioral Testing:

    • On day 15, challenge all animals with a test dose of d-amphetamine sulfate (e.g., 2.5 mg/kg, i.p.).[14]

    • Immediately place the animal in the open-field arena and record locomotor activity and stereotyped behaviors (e.g., sniffing, head movements, oral stereotypies) for 60 minutes.

  • Data Analysis:

    • Quantify locomotor activity (e.g., distance traveled, beam breaks) and stereotypy scores.

    • Compare the behavioral responses of the chronic amphetamine-treated group to the saline-treated control group. A significantly attenuated behavioral response in the experimental group indicates tolerance.

Protocol 2: In Vitro Assessment of Dopamine Transporter Function Following Prolonged Amphetamine Exposure
  • Cell Culture: Culture LLC-PK1 cells stably expressing the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Amphetamine Treatment:

    • Plate cells and allow them to reach 80-90% confluency.

    • Treat cells with this compound (e.g., 50 µM) or vehicle control in the culture medium for 15 hours.[13]

  • Washout:

    • After treatment, aspirate the medium and wash the cells thoroughly three times with a Krebs-Ringer-HEPES buffer to remove any residual amphetamine.[12]

  • Dopamine Uptake Assay:

    • Incubate the cells with a solution containing a low concentration of radiolabeled dopamine (e.g., [3H]DA) for a short period (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of dopamine uptake and compare the results from amphetamine-treated cells to control cells. A significant reduction in dopamine uptake in the treated cells is indicative of a long-term effect of amphetamine on DAT function.[13]

Visualizations

Amphetamine_Tolerance_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine Phosphate DA_vesicle Dopamine Vesicles AMPH->DA_vesicle Disrupts Storage DAT Dopamine Transporter (DAT) AMPH->DAT Blocks Reuptake VMAT2 VMAT2 DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Increases DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Reverse Transport via DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds & Activates Downregulation Receptor Downregulation & Desensitization DA_receptor->Downregulation Chronic Overstimulation Tolerance Tolerance Downregulation->Tolerance

Caption: Molecular mechanism of amphetamine-induced tolerance.

Experimental_Workflow_Tolerance cluster_animal_model Animal Model Workflow cluster_cell_model Cell Culture Workflow A1 Acclimation & Baseline Behavioral Testing A2 Chronic Treatment: Amphetamine vs. Saline A1->A2 A3 Drug Challenge A2->A3 A4 Behavioral Assessment (Locomotion, Stereotypy) A3->A4 A5 Data Analysis: Compare Groups A4->A5 C1 Cell Seeding & Growth C2 Prolonged Treatment: Amphetamine vs. Vehicle C1->C2 C3 Washout C2->C3 C4 Dopamine Uptake Assay C3->C4 C5 Data Analysis: Compare Treatment Conditions C4->C5

Caption: Experimental workflows for studying amphetamine tolerance.

References

Validation & Comparative

A Comparative Guide to Amphetamine Phosphate and Amphetamine Sulfate: Unraveling In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amphetamine phosphate (B84403) and amphetamine sulfate (B86663), focusing on their physicochemical properties and potential implications for in vivo efficacy. While direct comparative in vivo studies are notably absent in publicly available literature, this document synthesizes existing data on amphetamine pharmacology and the distinct characteristics of these two salt forms to inform research and development.

Introduction: The Significance of the Salt Form

Amphetamine, a potent central nervous system stimulant, is widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] The active moiety is the amphetamine molecule itself; however, for pharmaceutical formulation, it is prepared as a salt to enhance stability and facilitate administration. The choice of the salt form—in this case, phosphate versus sulfate—can influence key physicochemical properties such as solubility and the percentage of active drug substance by weight, which may, in turn, affect its pharmacokinetic and pharmacodynamic profile in vivo.

Physicochemical Properties: A Head-to-Head Comparison

The primary differences between amphetamine phosphate and amphetamine sulfate lie in their chemical and physical characteristics. These properties are crucial for formulation development and can have implications for drug delivery and absorption.

PropertyThis compound (Monobasic)Amphetamine SulfateReference(s)
Molecular Formula C₉H₁₃N · H₃PO₄(C₉H₁₃N)₂ · H₂SO₄[2]
Molecular Weight 233.2 g/mol 368.5 g/mol [2]
Amphetamine Base per 100mg of Salt ~58.0 mg~73.4 mg
Solubility in Water Freely solubleSoluble[3][4][5][6]

Key Observation: Amphetamine sulfate contains a higher percentage of the active amphetamine base by weight compared to monobasic this compound. Conversely, this compound is reported to be more soluble in water than amphetamine sulfate.[3][4][6]

Amphetamine's Mechanism of Action: A Common Pathway

Regardless of the salt form, amphetamine exerts its therapeutic effects through a well-established mechanism of action primarily involving the potentiation of catecholamine neurotransmission. The following diagram illustrates the key signaling pathways affected by amphetamine at the synaptic level.

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dat Dopamine (B1211576) Transporter (DAT) amphetamine->dat Enters via DAT & Inhibits Reuptake vmat2 Vesicular Monoamine Transporter 2 (VMAT2) amphetamine->vmat2 Inhibits taar1 TAAR1 amphetamine->taar1 Activates dopamine_synapse Dopamine dat->dopamine_synapse Reverse Transport dopamine_vesicle Dopamine Vesicle vmat2->dopamine_vesicle Packages Dopamine dopamine_cytosol Cytosolic Dopamine dopamine_vesicle->dopamine_cytosol Dopamine Leak dopamine_cytosol->dat Substrate for Reverse Transport taar1->dat Phosphorylates & Reverses Transport d_receptors Dopamine Receptors (D1, D2, etc.) dopamine_synapse->d_receptors Binds downstream Downstream Signaling (e.g., cAMP pathway) d_receptors->downstream Activates

Caption: Amphetamine's Mechanism of Action at the Dopaminergic Synapse.

Amphetamine increases the concentration of dopamine and norepinephrine (B1679862) in the synaptic cleft by several mechanisms:

  • Reuptake Inhibition: It competitively inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synapse.[7][8]

  • Enhanced Release: Amphetamine is a substrate for DAT and NET, allowing it to enter the presynaptic neuron.[8]

  • Vesicular Disruption: Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters.[9]

  • TAAR1 Agonism: Amphetamine activates the trace amine-associated receptor 1 (TAAR1), which, through a cascade of events, can lead to the phosphorylation and subsequent reversal of DAT, actively transporting dopamine out of the neuron and into the synapse.[1][7][9]

Experimental Protocols for In Vivo Assessment

While no direct comparative studies between this compound and sulfate were identified, the following outlines a representative experimental workflow that could be employed to assess the in vivo efficacy and pharmacokinetics of different amphetamine salt forms in a preclinical model.

Experimental_Workflow cluster_setup Experimental Setup cluster_administration Drug Administration & Monitoring cluster_analysis Data Analysis cluster_endpoints Primary Endpoints animal_model Animal Model (e.g., Sprague-Dawley Rats) randomization Randomization into Treatment Groups animal_model->randomization drug_prep Drug Preparation (Phosphate vs. Sulfate in Vehicle) drug_prep->randomization administration Oral Gavage or Intraperitoneal Injection randomization->administration pk_sampling Serial Blood Sampling (Pharmacokinetics) administration->pk_sampling behavioral_testing Behavioral Assessment (e.g., Locomotor Activity) administration->behavioral_testing microdialysis In Vivo Microdialysis (Neurotransmitter Levels) administration->microdialysis lcms LC-MS/MS Analysis of Plasma Samples pk_sampling->lcms behavioral_analysis Statistical Analysis of Behavioral Data behavioral_testing->behavioral_analysis hplc HPLC-ECD Analysis of Microdialysates microdialysis->hplc pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC) lcms->pk_params neurochemical_params Extracellular Dopamine & Norepinephrine Levels hplc->neurochemical_params behavioral_params Locomotor Activity & Stereotypy Scores behavioral_analysis->behavioral_params

Caption: Preclinical Workflow for Comparing Amphetamine Salt Efficacy.

Methodology Details:

  • Animal Models: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and behavioral studies of stimulants.

  • Drug Administration: For oral efficacy, drugs are administered via oral gavage. Intraperitoneal injections are often used for assessing more direct systemic effects. Doses would be calculated based on the amphetamine base content of each salt.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration. Plasma concentrations of d- and l-amphetamine are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

  • Pharmacodynamic Assessment:

    • Locomotor Activity: Spontaneous locomotor activity is measured in open-field arenas to quantify the stimulant effects.

    • In Vivo Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions (e.g., nucleus accumbens, prefrontal cortex) to measure changes in neurotransmitter levels (dopamine, norepinephrine) in response to drug administration.

Discussion and Future Directions

The lack of direct comparative in vivo efficacy data for this compound versus amphetamine sulfate is a significant gap in the scientific literature. Theoretically, the higher water solubility of this compound could lead to faster dissolution and potentially a more rapid onset of action, though this remains speculative without empirical evidence. Conversely, the higher percentage of amphetamine base in the sulfate salt means that a smaller mass of the salt is required to achieve the same dose of the active moiety.

Future research should prioritize head-to-head in vivo studies in validated animal models, following protocols similar to the one outlined above. Such studies would provide valuable data on the comparative pharmacokinetics and pharmacodynamics of these two salt forms, which could have important implications for the formulation and clinical use of amphetamine-based medications. Furthermore, clinical studies in patient populations would be necessary to determine if the observed physicochemical differences translate into clinically meaningful differences in efficacy or side-effect profiles.

Conclusion

While this compound and amphetamine sulfate share the same active ingredient and fundamental mechanism of action, they possess distinct physicochemical properties. This compound is more water-soluble, whereas amphetamine sulfate contains a higher percentage of amphetamine base by weight. Without direct comparative in vivo studies, it is not possible to definitively state whether one salt form offers superior efficacy over the other. The information presented in this guide is intended to highlight these differences and provide a framework for future research aimed at elucidating the potential in vivo consequences of salt selection in the development of amphetamine-based therapeutics.

References

comparative neurotoxicity of amphetamine phosphate and methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential neurotoxic effects of amphetamine phosphate (B84403) and methamphetamine, supported by experimental data and mechanistic insights.

The following guide provides an objective comparison of the neurotoxic profiles of amphetamine phosphate and methamphetamine. While both are potent central nervous system stimulants, a significant body of evidence indicates that methamphetamine exhibits more pronounced neurotoxicity, particularly concerning dopaminergic and serotonergic systems.[1] This guide will delve into the quantitative differences in their effects on key neurotoxic markers, outline the experimental protocols used to ascertain these findings, and illustrate the underlying mechanistic pathways.

Data Presentation: Quantitative Comparison of Neurotoxic Effects

The subsequent table summarizes key quantitative findings from comparative studies on the neurotoxicity of amphetamine and methamphetamine. It is important to note that experimental conditions, such as dosage, administration route, and animal model, can influence the observed outcomes.

Neurotoxicity MarkerAmphetamineMethamphetamineKey Findings & References
Dopamine (B1211576) (DA) Release Induces significant DA release.Releases approximately 5 times more DA than amphetamine at physiological membrane potentials.Methamphetamine is a more potent DA releaser, leading to higher synaptic DA concentrations.[1][2]
Dopamine Transporter (DAT) Function Inhibits DAT-mediated DA clearance.More efficiently inhibits DAT-mediated DA clearance than amphetamine.Methamphetamine's greater inhibition of DA reuptake prolongs the presence of DA in the synapse.[1][2]
Striatal DAT Density Reduction Causes reductions in DAT density.Chronic use is associated with significant reductions in DAT density, with reports of -23% in the caudate nucleus and -25% in the putamen in abstinent users.Methamphetamine appears to induce a more substantial and persistent downregulation of DAT.[1]
Serotonin Transporter (SERT) Depletion Can lead to reductions in SERT levels.Induces significant and long-lasting depletion of SERT.While both affect SERT, methamphetamine is generally considered to have more profound effects on the serotonergic system.[1]
Neuronal Apoptosis (Striatum) Can induce apoptosis at high doses.A single high dose (40 mg/kg) can induce apoptosis in approximately 25% of striatal neurons.Methamphetamine demonstrates a potent ability to trigger programmed cell death in key brain regions.[1]
Oxidative Stress Induces oxidative stress.Is more potent in inducing oxidative damage compared to d-amphetamine.The greater DA release by methamphetamine contributes to higher levels of reactive oxygen species.[1]
Microglial Activation Induces microglial activation.Causes significant and widespread microglial activation in the brains of human abusers, which can be over 250% higher than in control subjects.Methamphetamine-induced neuroinflammation is a key component of its neurotoxicity.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols employed in comparative neurotoxicity studies of amphetamine and methamphetamine.

In Vitro Assessment of Dopamine Release and Transporter Function
  • Objective: To quantify and compare the effects of amphetamine and methamphetamine on dopamine release and dopamine transporter (DAT) function in a controlled environment.

  • Cell Culture: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express the human dopamine transporter (hDAT).

  • Electrophysiology: Whole-cell patch-clamp recordings are used to measure DAT-mediated currents elicited by the application of varying concentrations of amphetamine or methamphetamine.

  • Amperometry: A carbon fiber electrode is placed near the cells to directly measure the real-time release of dopamine (or a substitute catecholamine) from the cells upon drug application.

  • Data Analysis: The magnitude of the current and the amount of dopamine released are quantified and compared between the two drugs at different concentrations and membrane potentials to determine their relative potencies and efficacies.[2]

Animal Models of Neurotoxicity
  • Objective: To investigate the long-term neurotoxic effects of amphetamine and methamphetamine in a living organism.

  • Animal Subjects: Typically, rodents such as mice or rats are used. The strain, age, and sex of the animals are standardized.

  • Dosing Regimen: Animals are administered single or multiple doses of amphetamine or methamphetamine via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Doses are selected to model human abuse patterns (e.g., a high-dose "binge" administration).

  • Post-Mortem Tissue Analysis: At various time points after drug administration, animals are euthanized, and their brains are dissected. Specific brain regions, such as the striatum and prefrontal cortex, are isolated.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine, serotonin, and their metabolites to assess the extent of monoaminergic depletion.

  • Immunohistochemistry: Brain sections are stained with antibodies against specific proteins, such as DAT and SERT, to visualize and quantify changes in their expression and density. Tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH) levels are also assessed as markers of monoaminergic neuron integrity.[5]

  • Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is employed to identify and quantify apoptotic cells in brain sections. This is often combined with immunofluorescence for neuronal markers like NeuN to confirm neuronal apoptosis.[6][7]

  • Glial Activation Assessment: Immunohistochemistry for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation is performed to evaluate the neuroinflammatory response.[8][9]

Mandatory Visualization

Signaling Pathways of Neurotoxicity

The following diagrams illustrate the proposed signaling pathways involved in the neurotoxicity of amphetamine and methamphetamine.

G Comparative Neurotoxic Mechanisms of Amphetamine and Methamphetamine cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron & Glia AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Disrupts METH Methamphetamine METH->DAT Enters via DAT (More efficiently) METH->VMAT2 Disrupts DA_synapse Synaptic Dopamine DAT->DA_synapse Increased Efflux DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leakage DA_cytosol->DAT Reverse Transport ROS Reactive Oxygen Species (ROS) (Oxidative Stress) DA_cytosol->ROS Auto-oxidation DA_synapse->ROS Auto-oxidation DA_receptor Dopamine Receptors DA_synapse->DA_receptor Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Apoptosis Neuronal Apoptosis ROS->Apoptosis Microglia Microglial Activation ROS->Microglia Excitotoxicity Excitotoxicity DA_receptor->Excitotoxicity Excessive Stimulation Excitotoxicity->Mitochondrial_dysfunction Excitotoxicity->Microglia Mitochondrial_dysfunction->Apoptosis Caspase Activation Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neuroinflammation->Apoptosis G Experimental Workflow for Comparative Neurotoxicity Assessment cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Animal_model Animal Model Selection (e.g., Rats, Mice) Drug_admin Drug Administration (Amphetamine vs. Methamphetamine) Dosing Regimen Animal_model->Drug_admin Behavioral_tests Behavioral Assessments (e.g., Locomotor Activity) Drug_admin->Behavioral_tests Sacrifice Euthanasia & Brain Dissection Behavioral_tests->Sacrifice IHC Immunohistochemistry (DAT, SERT, GFAP, Iba1) Sacrifice->IHC HPLC HPLC Analysis (Dopamine, Serotonin Levels) Sacrifice->HPLC TUNEL TUNEL Staining (Apoptosis Quantification) Sacrifice->TUNEL Data_analysis Data Analysis & Comparison IHC->Data_analysis HPLC->Data_analysis TUNEL->Data_analysis

References

Validating a Novel Animal Model of ADHD: A Comparative Guide Featuring Amphetamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a new animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) using amphetamine phosphate (B84403) as a benchmark therapeutic. We offer a comparative analysis of the new model against established alternatives—the Spontaneously Hypertensive Rat (SHR), the 6-hydroxydopamine (6-OHDA) lesion model, and the Dopamine (B1211576) Transporter Knockout (DAT-KO) mouse. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes key concepts through diagrams to facilitate objective evaluation and informed decision-making in preclinical ADHD research.

Comparative Analysis of ADHD Animal Models

The validation of a new animal model for ADHD hinges on its ability to mimic the core behavioral phenotypes of the disorder—hyperactivity, inattention, and impulsivity—and to predict the clinical efficacy of known ADHD therapeutics like amphetamine. Below is a comparative summary of the proposed new model against widely used existing models.

Table 1: Comparison of a Novel ADHD Animal Model with Established Models

FeatureNovel Animal Model (Proposed)Spontaneously Hypertensive Rat (SHR)6-Hydroxydopamine (6-OHDA) Lesion ModelDopamine Transporter Knockout (DAT-KO) Mouse
Species (Specify Species)RatRat/MouseMouse
Etiology (e.g., Genetic, Neurodevelopmental)Genetic (inbred strain)Neurotoxin-induced lesion of catecholamine neuronsGenetic (knockout of the dopamine transporter gene)
Face Validity
HyperactivityExhibits increased locomotor activityDisplays hyperactivity, especially in novel environments.[1]Shows locomotor hyperactivity.Exhibits profound and persistent hyperactivity.[2][3]
InattentionDemonstrates deficits in sustained attention tasksShows deficits in sustained attention.[1]Exhibits impaired attention in tasks like the 5-CSRTT.[4]Displays attentional deficits.
ImpulsivityShows increased impulsive behaviorsExhibits impulsive behavior.[1]Can show increased impulsivity depending on lesion site and protocol.[4]Demonstrates increased impulsivity.[2]
Predictive Validity
Response to Amphetamine(Hypothesized to show a reduction in hyperactivity and improvement in attention/impulsivity)Shows a "calming" effect with low doses of amphetamine, reducing hyperactivity and improving attention.[5][6][7]Amphetamine can attenuate hyperactivity and improve task performance.Paradoxical reduction in hyperactivity with psychostimulants.[3][8]
Construct Validity (e.g., Specific neural circuits or genetic pathways implicated)Involves dopaminergic and noradrenergic dysregulation.[9]Primarily models dopaminergic deficits.Models a hyperdopaminergic state due to lack of dopamine reuptake.[10]
Limitations (To be determined through validation studies)Confound of hypertension; variability between substrains.Lesion-induced damage may not fully replicate the neurodevelopmental nature of ADHD.The complete absence of DAT is not representative of the human condition.[10]

Experimental Protocols and Supporting Data

The following sections detail the methodologies for key behavioral assays used to validate an ADHD animal model with amphetamine phosphate and present expected quantitative outcomes based on established models.

Open Field Test for Locomotor Activity

The open field test is a crucial assay for assessing baseline locomotor activity and the effect of amphetamine on hyperactivity.

Experimental Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats) with walls to prevent escape. The arena is often made of a non-reflective material and can be equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 15-30 minutes).

    • Gently place the animal in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 15-60 minutes).

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

  • Data Analysis: Key parameters include total distance traveled, rearing frequency (vertical activity), and time spent in the center versus the periphery of the arena.

Table 2: Effect of this compound on Locomotor Activity in the Open Field Test

Animal ModelTreatmentTotal Distance Traveled (arbitrary units)Rearing Frequency
Novel Animal Model Vehicle(Baseline Data)(Baseline Data)
Amphetamine (low dose)(Expected Decrease)(Expected Decrease)
Amphetamine (high dose)(Expected Increase/Decrease)(Expected Increase/Decrease)
SHR VehicleHighHigh
d-amphetamine (e.g., 1.0, 2.0, 4.0 mg/kg)Increased activity compared to WKY controls.[7]Increased rearing compared to WKY controls.[7]
6-OHDA Lesion Model VehicleIncreasedIncreased
AmphetamineAttenuation of hyperactivityAttenuation of vertical activity
DAT-KO Mouse VehicleMarkedly IncreasedMarkedly Increased
d-amphetamine (e.g., 1, 3, 10 mg/kg)Paradoxical decrease in locomotion.[3][11]-
Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze is used to assess anxiety levels, a common comorbidity in ADHD.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms. A higher percentage indicates lower anxiety.

Table 3: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

Animal ModelTreatment% Time in Open Arms% Entries into Open Arms
Novel Animal Model Vehicle(Baseline Data)(Baseline Data)
Amphetamine(Expected Outcome)(Expected Outcome)
SHR VehicleHigher (less anxiety-like behavior) than WKY controls.[5]Higher than WKY controls.[5]
AmphetamineAnxiolytic-like activity observed.[5]-
6-OHDA Lesion Model Vehicle(Variable)(Variable)
Amphetamine(Variable)(Variable)
DAT-KO Mouse Vehicle(Variable)(Variable)
Amphetamine(Variable)(Variable)
Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity

The 5-CSRTT is a sophisticated operant conditioning task that measures sustained attention and impulsivity.

Experimental Protocol:

  • Apparatus: An operant chamber with five apertures, each equipped with a light stimulus and a sensor to detect nose pokes. A food dispenser delivers rewards.

  • Procedure:

    • Animals are food-restricted to motivate performance and are trained over several weeks to perform the task.

    • In a given trial, a brief light stimulus is presented in one of the five apertures.

    • The animal must make a correct nose poke into the illuminated aperture within a limited time to receive a food reward.

    • Administer this compound or vehicle before the test session.

  • Data Analysis:

    • Attention: Measured by accuracy (% of correct responses) and omissions (% of trials with no response).

    • Impulsivity: Measured by premature responses (responses made before the stimulus presentation).

Table 4: Effect of this compound on Performance in the 5-Choice Serial Reaction Time Task (5-CSRTT)

Animal ModelTreatmentAccuracy (%)Premature Responses (%)Omissions (%)
Novel Animal Model Vehicle(Baseline Data)(Baseline Data)(Baseline Data)
Amphetamine(Expected Improvement)(Expected Decrease)(Expected Decrease)
SHR VehicleLower than WKY controlsHigher than WKY controlsHigher than WKY controls
d-amphetamine (0.75 mg/kg)Facilitated learning to repeat required sequences.[6]--
6-OHDA Lesion Model VehicleDecreasedIncreasedIncreased[4]
Methylphenidate (5.0 mg/kg)IncreasedDecreasedDecreased[4]
DAT-KO Mouse VehicleImpaired learning--
Amphetamine(Variable, depends on specific task parameters)(Variable)(Variable)

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for ADHD Model Validation cluster_setup Animal Preparation & Baseline cluster_treatment Amphetamine Treatment & Testing cluster_analysis Data Analysis & Comparison Animal_Selection Select New Animal Model Habituation Habituation to Environment Animal_Selection->Habituation Baseline_Testing Baseline Behavioral Testing (No Drug) Habituation->Baseline_Testing Drug_Admin Administer Amphetamine Phosphate or Vehicle Baseline_Testing->Drug_Admin Behavioral_Assays Behavioral Assays: - Open Field - Elevated Plus Maze - 5-CSRTT Drug_Admin->Behavioral_Assays Data_Collection Collect Quantitative Data Behavioral_Assays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare with Established Models Statistical_Analysis->Comparison Validation_Conclusion Validation_Conclusion Comparison->Validation_Conclusion

Experimental Workflow Diagram

amphetamine_pathway Amphetamine Signaling Pathway in ADHD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters & Reverses NET Norepinephrine Transporter (NET) Amphetamine->NET Enters & Reverses VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Dopamine Dopamine DAT->Dopamine Increased Release Norepinephrine Norepinephrine NET->Norepinephrine Increased Release Dopamine_Vesicle Dopamine Vesicles Norepinephrine_Vesicle Norepinephrine Vesicles DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds Postsynaptic_Effect Modulation of Attention & Behavior DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Amphetamine Signaling Pathway

model_comparison_logic Logical Comparison of ADHD Animal Models cluster_validity Validation Criteria cluster_established Established Models New_Model New Animal Model Face_Validity Face Validity (Behavioral Phenotypes) New_Model->Face_Validity Predictive_Validity Predictive Validity (Response to Amphetamine) New_Model->Predictive_Validity Construct_Validity Construct Validity (Underlying Biology) New_Model->Construct_Validity SHR SHR Face_Validity->SHR six_OHDA 6-OHDA Face_Validity->six_OHDA DAT_KO DAT-KO Face_Validity->DAT_KO Predictive_Validity->SHR Predictive_Validity->six_OHDA Predictive_Validity->DAT_KO Construct_Validity->SHR Construct_Validity->six_OHDA Construct_Validity->DAT_KO Validation_Outcome Validation Outcome SHR->Validation_Outcome six_OHDA->Validation_Outcome DAT_KO->Validation_Outcome

ADHD Model Comparison Logic

Conclusion

The validation of a new animal model for ADHD is a rigorous process that requires a multi-faceted approach. By systematically comparing a novel model to established ones like the SHR, 6-OHDA, and DAT-KO models, researchers can ascertain its face, predictive, and construct validity. The use of this compound as a pharmacological tool is indispensable in this process, providing a benchmark for the model's predictive power for clinically effective therapeutics. This guide offers the necessary framework, including detailed protocols and comparative data, to support the robust validation of new and improved animal models for ADHD research, ultimately aiming to accelerate the development of novel and more effective treatments.

References

A Comparative Analysis of Amphetamine and Cocaine on Dopamine Transporter Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of amphetamine phosphate (B84403) and cocaine on the kinetics of the dopamine (B1211576) transporter (DAT). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a detailed examination of their distinct mechanisms of action and their impact on dopamine reuptake and efflux.

Distinct Mechanisms of Action at the Dopamine Transporter

Amphetamine and cocaine, both potent psychostimulants, exert their primary effects by increasing synaptic dopamine levels. However, they achieve this through fundamentally different interactions with the dopamine transporter (DAT).[1][2] Cocaine acts as a classical competitive inhibitor, binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft.[3][4] This action prolongs the presence of dopamine in the synapse, enhancing dopaminergic signaling.

In contrast, amphetamine functions as a DAT substrate.[5][6] It is transported into the presynaptic neuron by DAT, where it disrupts the vesicular storage of dopamine via interaction with the vesicular monoamine transporter 2 (VMAT2).[3] This leads to an increase in cytosolic dopamine concentration, which in turn promotes the reverse transport, or efflux, of dopamine into the synapse through the DAT.[3][5] Amphetamine also competitively inhibits dopamine reuptake.[5] Furthermore, amphetamine can induce the internalization of DAT from the cell surface, a process that is sensitive to cocaine and can reduce the overall transport capacity.[1][7]

dot

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Disruption by AMPH DAT_in DAT (Inward-facing) DA_cyto->DAT_in Reverse Transport AMPH_cyto Amphetamine AMPH_cyto->VMAT2 DA_synapse Dopamine DAT_in->DA_synapse Efflux DAT_out DAT (Outward-facing) DA_synapse->DAT_out Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding AMPH_synapse Amphetamine AMPH_synapse->DAT_out Transported In COC_synapse Cocaine COC_synapse->DAT_out Blocks Reuptake

Caption: Mechanisms of Amphetamine and Cocaine at the DAT.

Comparative Dopamine Transporter Kinetics

The following table summarizes key kinetic parameters for amphetamine and cocaine at the dopamine transporter, derived from various in vitro studies. These values can vary depending on the specific experimental conditions, such as the cell line and assay used.

ParameterAmphetamineCocaineSignificance
Mechanism Substrate, Releaser, Reuptake Inhibitor[3][5]Reuptake Inhibitor[2][3]Amphetamine has a more complex mechanism, including reverse transport of dopamine, while cocaine is a straightforward blocker.[8]
IC₅₀ (Dopamine Uptake Inhibition) ~1.1 µM (DAT cells)[8]Varies, often in the hundreds of nM rangeIC₅₀ values indicate the concentration required to inhibit 50% of dopamine uptake. Cocaine is generally a more potent inhibitor of uptake.
Effect on Vmax Decreases (due to internalization)[1][7]No direct effect on Vmax of remaining surface transportersAmphetamine can reduce the maximal velocity of dopamine transport by decreasing the number of transporters on the cell surface.[1]
Effect on Km Can modulate substrate affinity[3]Competitive inhibitor, increases apparent KmAs a competitive inhibitor, cocaine increases the apparent Michaelis constant (Km) for dopamine, indicating a lower affinity of the transporter for dopamine in the presence of cocaine.
DAT Internalization Induces[1][7]Blocks amphetamine-induced internalization[1][7]Amphetamine causes a reduction in surface DAT levels, which can be prevented by cocaine.[9]

Experimental Protocols

The kinetic data presented are typically generated using in vitro dopamine uptake assays. Below is a generalized protocol for such an experiment.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

1. Cell Culture and Plating:

  • Cells stably or transiently expressing the human dopamine transporter (hDAT), such as human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells, are cultured under standard conditions.[10][11]

  • Cells are plated into 96-well plates at a predetermined density to achieve approximately 80% confluency on the day of the experiment.[11]

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[12]

  • Cells are then pre-incubated with various concentrations of the test compound (e.g., amphetamine or cocaine) or vehicle for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[12]

  • To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine) is added to each well.[12]

  • The incubation continues for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[12]

3. Termination and Detection:

  • The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold assay buffer to remove extracellular radiolabeled dopamine.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.[12]

4. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., nomifensine).[12]

  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • The concentration-response data are plotted, and the IC₅₀ value (the concentration of the compound that inhibits 50% of specific dopamine uptake) is determined using non-linear regression analysis.[10]

dot

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Culture DAT-expressing cells B Plate cells in 96-well plates A->B C Wash cells with assay buffer B->C D Pre-incubate with test compound C->D E Add [3H]Dopamine D->E F Incubate for uptake E->F G Terminate uptake & wash F->G H Lyse cells G->H I Measure radioactivity H->I J Calculate IC50 I->J

Caption: Workflow for a Dopamine Transporter Uptake Assay.

Conclusion

Amphetamine phosphate and cocaine both elevate synaptic dopamine levels but through distinct kinetic and mechanistic interactions with the dopamine transporter. Cocaine is a competitive antagonist that blocks dopamine reuptake.[2] Amphetamine, in addition to inhibiting reuptake, acts as a substrate that induces dopamine efflux and promotes DAT internalization.[1][5] These differences in their effects on DAT kinetics are crucial for understanding their unique pharmacological profiles and have significant implications for drug development and the study of substance use disorders.

References

A Comparative Analysis of the Behavioral Effects of Amphetamine Phosphate and Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of amphetamine phosphate (B84403) (AMPH) and methylphenidate (MPH), two of the most widely studied and prescribed central nervous system (CNS) stimulants. While both are used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), their distinct pharmacological mechanisms lead to notable differences in their behavioral profiles.[1][2][3] This analysis is supported by experimental data from preclinical models, focusing on key behavioral domains relevant to CNS drug development.

Differentiated Mechanisms of Action at the Monoamine Transporter

The primary molecular targets for both AMPH and MPH are the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[4][5][6] However, their interaction with these transporters is fundamentally different.

  • Methylphenidate (MPH) acts as a canonical transporter blocker . It binds to DAT and NET, preventing the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[4][5][6] This blockage leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[5][7][8]

  • Amphetamine (AMPH) acts as a transporter substrate and releaser . It is transported into the presynaptic neuron by DAT and NET.[9][10][11] Once inside, it disrupts the vesicular storage of monoamines via vesicular monoamine transporter 2 (VMAT2) and reverses the direction of DAT and NET, actively pumping DA and NE out of the neuron and into the synapse.[4][10][11][12] This dual action of reuptake inhibition and active release results in a more robust increase in synaptic monoamine concentrations compared to MPH.[11][13]

G cluster_presynaptic Presynaptic Terminal cluster_amph Amphetamine Action cluster_synapse cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 Vesicle DA Vesicle VMAT2->Vesicle Packaging DA_cyto Cytosolic DA Vesicle->DA_cyto Normal Release DA_cyto->VMAT2 Packaging DAT Dopamine Transporter (DAT) DA_cyto->DAT Reuptake DA_efflux DAT->DA_efflux Reverses Transport (DA Efflux) DA_syn Synaptic DA DAT->DA_syn Reuptake AMPH_in AMPH AMPH_in->VMAT2 Disrupts Vesicles AMPH_in->DAT Enters via DAT DA_Receptor DA Receptor DA_syn->DA_Receptor Binding MPH MPH MPH->DAT Blocks Reuptake

Caption: Mechanisms of Amphetamine (AMPH) and Methylphenidate (MPH) at the DAT.

Comparative Behavioral Effects: Preclinical Data

The differing neurochemical actions of AMPH and MPH translate to distinct behavioral profiles in animal models.

Locomotor Activity

Both stimulants dose-dependently increase locomotor activity, but their qualitative effects can differ, particularly at higher doses.

  • Amphetamine often produces a more robust locomotor response and is more likely to induce stereotyped behaviors (repetitive, focused movements like sniffing or gnawing) at higher doses.[14]

  • Methylphenidate also increases locomotion but may have a ceiling effect before the onset of significant stereotypy.[15][16]

Compound Dose Range (mg/kg, i.p.) Animal Model Primary Locomotor Effect Reference Study Finding
d-Amphetamine 0.5 - 3.0Rat / MouseDose-dependent increase in horizontal activity.[17][18]At 3.0 mg/kg, AMPH significantly increased locomotor activity in wild-type mice.[18]
d-Amphetamine 5.0Rat (young)Induction of repetitive sniffing stereotypy.[14]5 mg/kg d-amphetamine provoked repetitive sniffing activity as the predominant stereotyped behavior.[14]
Methylphenidate 0.5 - 10.0Rat / MouseDose-dependent increase in locomotion.[15][16][19]Doses of 2.5 mg/kg and 10 mg/kg induced significant increases in locomotion in rats.[16]
Methylphenidate 30.0Rat (young)Induction of perseverative gnawing behaviors.[14]30 mg/kg methylphenidate led to perseverative gnawing behaviors.[14]
Attention and Impulsivity

The 5-Choice Serial Reaction Time Task (5-CSRTT) is a key assay for assessing attention and impulsivity.

  • Both drugs can improve accuracy (a measure of attention) in animals with baseline deficits.[20][21]

  • However, AMPH has a greater tendency to increase premature responding (a measure of impulsivity) in a dose-dependent manner.[22]

Compound Dose Range (mg/kg, i.p.) Animal Model Effect on Attention (Accuracy) Effect on Impulsivity (Premature Responses) Reference Study Finding
d-Amphetamine 0.25 - 1.0MouseImproved in low-attentive subgroup at 0.5 mg/kg.[20][21]Increased at 1.0 mg/kg.[20][21]In low-attentive mice, 0.5 mg/kg AMPH improved accuracy.[20][21]
d-Amphetamine 0.3 - 1.0RatNo significant improvement.Dose-dependent increase.[22]D-amphetamine increased premature responding in a dose-dependent manner.[22]
Methylphenidate 0.5 - 2.0MouseImproved in low-attentive subgroup at 2.0 mg/kg.[20][21]Increased at 0.5 mg/kg.[20]In low-attentive mice, 2.0 mg/kg MPH improved accuracy.[20][21]
Methylphenidate 0.1 - 2.0RatDecreased omissions at low doses (0.1-0.5 mg/kg).[22]No significant effect.[22]Low doses of methylphenidate decreased omissions, suggesting improved attention.[22]
Reward and Reinforcement

Intravenous self-administration (IVSA) is the gold standard for evaluating the reinforcing properties of drugs. The "breakpoint" in a progressive-ratio schedule, where an animal ceases to work for a drug infusion, is a key measure of motivation.

  • Both AMPH and MPH are readily self-administered, indicating they have reinforcing effects.[23]

  • Studies suggest that prior self-administration of MPH can increase the motivation to subsequently self-administer AMPH, an effect potentially mediated by MPH-induced increases in DAT expression.[23]

Compound Dose (mg/kg/infusion) Animal Model Reinforcement Measure Reference Study Finding
Amphetamine (Varies)RatProgressive-Ratio BreakpointFollowing MPH self-administration, the breakpoint for AMPH was significantly increased.[23]
Methylphenidate (Varies)RatProgressive-Ratio BreakpointSelf-administration of MPH led to an increase in the breakpoint for subsequent MPH infusions.[23]

Experimental Protocols

Detailed and reproducible methodologies are critical for comparative pharmacology. Below are representative protocols for key behavioral assays.

Open Field Test for Locomotor Activity

This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with an automated beam-break system or overhead video tracking to record movement.

  • Subjects: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated to the facility for at least one week prior to testing.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the session.

    • Each rat receives an intraperitoneal (i.p.) injection of vehicle, AMPH (e.g., 0.5, 1.0, 2.0 mg/kg), or MPH (e.g., 1.0, 2.5, 5.0 mg/kg).

    • Immediately following injection, the rat is placed in the center of the open field arena.

    • Activity is recorded for a 60-minute session.

  • Data Analysis: Key parameters include total distance traveled, time spent in the center versus periphery, and counts of specific behaviors like rearing or stereotypy. Data are analyzed using ANOVA to compare drug effects versus vehicle.

Intravenous Self-Administration (IVSA)

This paradigm is the gold standard for assessing the reinforcing efficacy of a compound.[24][25]

  • Surgical Preparation:

    • Rats are anesthetized, and a chronic indwelling catheter is surgically implanted into the right jugular vein.[26]

    • The catheter tubing is passed subcutaneously to exit on the animal's back, where it is attached to a tether system.

    • Animals are allowed a minimum of 4-7 days for surgical recovery, during which catheters are flushed daily with heparinized saline to maintain patency.[26][27]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a liquid swivel and tether.[27]

  • Acquisition Phase (Fixed-Ratio 1):

    • Animals are placed in the chambers for daily 2-hour sessions.

    • A press on the "active" lever results in a drug infusion (e.g., MPH, 0.25 mg/kg/infusion) and the illumination of the stimulus light for a short duration (e.g., 20 seconds).

    • A press on the "inactive" lever has no programmed consequence.

    • Acquisition is typically defined as stable responding on the active lever for three consecutive days.

  • Progressive-Ratio (PR) Schedule:

    • To measure motivation, the response requirement is increased after each infusion according to a set progression (e.g., 1, 2, 4, 6, 9...).

    • The session ends when the animal fails to earn an infusion within a specified time (e.g., 60 minutes).

    • The final ratio completed is the "breakpoint," which serves as the primary measure of reinforcing efficacy.

  • Data Analysis: The number of infusions earned and the breakpoint values are compared across different drugs or doses using appropriate statistical tests (e.g., t-tests or ANOVA).

G acclimate Animal Acclimation (1 Week) surgery Catheter Implantation (Jugular Vein) acclimate->surgery recovery Surgical Recovery (4-7 Days) surgery->recovery training IVSA Training (Fixed-Ratio Schedule) recovery->training testing Behavioral Testing (e.g., Progressive-Ratio) training->testing analysis Data Collection & Analysis testing->analysis

References

Cross-Species Comparison of Amphetamine Phosphate Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the physiological and behavioral effects of amphetamine phosphate (B84403) across various species, including humans, non-human primates, rats, and mice. The data presented is intended to aid researchers in extrapolating preclinical findings and understanding the translational value of different animal models.

Comparative Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of amphetamine exhibit notable variability across species, which is crucial for interpreting toxicological and efficacy studies.[1] The primary enzyme responsible for amphetamine metabolism in humans is CYP2D6, with the ortholog in rats being CYP2D1.[1] Genetic variations in these enzymes can lead to significant inter-individual and inter-species differences in drug clearance.[1]

Table 1: Comparative Pharmacokinetic Parameters of d-Amphetamine

SpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)t½ (h)Reference
Human (Adult) 0.2-0.3Oral2-330-509-11[1][2]
Human (Child) 0.3-0.5Oral2-340-60~7[1][2]
Rhesus Monkey 1.0Oral1-2100-2002-4[3]
Rat 1.0-2.0i.p.0.5-1200-4001-2[4][5]
Mouse 2.0-5.0i.p.0.25-0.5400-8000.5-1.5[6][7]

Note: Values are approximate and can vary based on strain, sex, and specific experimental conditions. Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; t½ = Elimination half-life; i.p. = Intraperitoneal.

Pharmacokinetic profiles in rodents differ significantly from primates, which can result in a functionally different impact of the drug.[4] Rodents generally exhibit a much faster metabolic rate, leading to a shorter half-life compared to humans.[8]

Comparative Behavioral Effects

Amphetamine is a potent central nervous system stimulant that dose-dependently increases locomotor activity and can induce stereotypic behaviors across species.[6][9] However, the nature and threshold for these behaviors vary.

Table 2: Comparative Behavioral Responses to Amphetamine

SpeciesBehaviorTypical Dose Range (mg/kg)ObservationsReferences
Human Increased Activity/Alertness0.2-0.5 (Oral)Enhanced cognitive control and wakefulness.[9][10][9][10][11]
Euphoria/Reward0.3-0.7 (Oral)Reinforcing effects studied via self-administration paradigms.[9][12][9][12]
Rhesus Monkey Self-Administration0.01-0.3 (i.v.)Readily self-administer amphetamine, indicating reinforcing properties.[3][3]
Rat Locomotor Hyperactivity0.5-2.0 (i.p.)Dose-dependent increases in horizontal movement in open-field tests.[13][14][13][14]
Stereotypy> 3.0 (i.p.)Repetitive, focused movements (e.g., sniffing, gnawing) at higher doses.[6][6]
Self-Administration0.01-0.1 (i.v.)Robust lever-pressing for intravenous drug infusions.[15][16][15][16]
Mouse Locomotor Hyperactivity1.0-5.0 (i.p.)Strain-dependent increases in locomotion; C57BL/6 mice show robust responses.[6][7][17][6][7][17]
Stereotypy> 5.0 (i.p.)Gradual displacement of locomotion by stereotypic behaviors at higher doses.[6][6]
Anxiogenic Effects~2.0 (i.p.)In some models like the elevated plus maze, amphetamine can increase anxiety-like behavior.[18][18]

In both humans and mice, amphetamine has been shown to increase motor activity without a corresponding increase in exploratory behavior.[10] In rodents, the specific behavioral response is highly dependent on the dose, with lower doses typically increasing locomotion and higher doses leading to the emergence of stereotypy.[6] It is also important to note that the testing environment can influence the observed locomotor effects.[19]

Comparative Neurochemical Effects

The primary mechanism of amphetamine involves increasing synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[20][21] It achieves this by promoting neurotransmitter release from presynaptic terminals, inhibiting reuptake, and interacting with the vesicular monoamine transporter 2 (VMAT2).[22][23]

Table 3: Comparative Neurochemical Responses to Amphetamine

SpeciesBrain RegionNeurotransmitterMagnitude of EffectObservationsReferences
Human Striatum, PFCDA, NE+++Enhanced DA and NE activity in regions regulating cognitive control.[9][9]
Rhesus Monkey Caudate, PFCDA++++ (Caudate)Strikingly larger and faster DA release in the caudate compared to the prefrontal cortex (PFC).[4][4]
PFCDA++More sustained elevation of DA levels in the PFC compared to the caudate.[4][4]
Rat Striatum, NAcDA++++Robust increase in extracellular DA, mediating reward and motor effects.[23][24][23][24]
BrainstemNE++++Amphetamines show a higher affinity for the norepinephrine transporter (NET) than the dopamine transporter (DAT), leading to a powerful NE release.[25][25]
Mouse PFCDA, NE+++Activates cAMP and ERK signaling pathways through adrenergic and dopaminergic receptors.[26][26]

While the fundamental mechanism is conserved, there are regional and species-specific differences. For instance, in non-human primates, amphetamine induces a much greater and more rapid release of dopamine in the caudate nucleus compared to the prefrontal cortex, though the effects in the cortex are more prolonged.[4] In rodents, the neurotoxic effects of high-dose amphetamine appear limited to axon terminals, whereas in primates, nerve cell bodies may be affected, leading to potentially permanent changes.[27]

Experimental Protocols

Accurate cross-species comparison requires standardized and detailed experimental protocols.

Locomotor Activity Assessment (Rodents)
  • Apparatus: Open-field arena (e.g., 40x40x40 cm) equipped with infrared photobeam arrays or video-tracking software.

  • Procedure:

    • Habituate the animal to the testing room for at least 60 minutes before the experiment.

    • Place the animal in the open-field arena and allow for a 30-minute habituation period to establish a baseline activity level.[13]

    • Administer amphetamine phosphate or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

    • Immediately return the animal to the arena and record locomotor activity (e.g., distance traveled, horizontal beam breaks, stereotypy counts) for 60-120 minutes.[7]

  • Data Analysis: Analyze data in time bins (e.g., 5-10 minutes) to assess both the onset and duration of the drug's effect. Compare drug-treated groups to vehicle-treated controls using appropriate statistical tests (e.g., ANOVA).[6]

Drug Self-Administration (Rodents)
  • Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.[15]

  • Procedure:

    • Animals are surgically implanted with an intravenous catheter (e.g., into the jugular vein) and allowed to recover.

    • Animals are trained to press an "active" lever to receive an infusion of amphetamine (e.g., 0.05-0.1 mg/kg/infusion) paired with a cue (e.g., light).[15][16] Pressing the "inactive" lever has no consequence.

    • Sessions are typically 2 hours daily, and acquisition is often established on a fixed-ratio 1 (FR1) schedule, where one press results in one infusion.[15]

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. A significant preference for the active lever over the inactive lever indicates the reinforcing effect of the drug.[12]

In Vivo Microdialysis (Primates & Rodents)
  • Apparatus: Stereotaxic instrument, microdialysis probes, high-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Procedure:

    • Animals are surgically implanted with a guide cannula targeting the brain region of interest (e.g., caudate, prefrontal cortex).[4]

    • After recovery, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Amphetamine is administered, and sample collection continues to measure changes in extracellular dopamine and norepinephrine concentrations.[4]

  • Data Analysis: Neurotransmitter concentrations in the dialysate are quantified by HPLC. Post-drug levels are typically expressed as a percentage change from the pre-drug baseline.

Visualizations

Signaling Pathway

The diagram below illustrates the primary molecular mechanisms of amphetamine at a presynaptic dopamine terminal.

AmphetamineMechanism cluster_presynaptic Presynaptic Terminal AMPH_ext Amphetamine (Extracellular) DAT Dopamine Transporter (DAT) AMPH_ext->DAT Enters via DAT AMPH_int Amphetamine (Intracellular) AMPH_ext->AMPH_int Diffuses across membrane DA_synapse Dopamine DAT->DA_synapse VMAT2 VMAT2 AMPH_int->VMAT2 Inhibits TAAR1 TAAR1 AMPH_int->TAAR1 Activates Vesicle Synaptic Vesicle DA_vesicle DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto DA efflux DA_cyto->DAT Reverse Transport TAAR1->DAT Phosphorylates & Reverses DAT

Caption: Amphetamine's mechanism of action at the presynaptic terminal.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical behavioral study assessing the effects of amphetamine.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Animal Acclimation (1 week) B Surgical Procedures (e.g., Catheter Implantation) (Optional) A->B If required D Habituation to Apparatus (30-60 min) A->D If no surgery C Post-Surgical Recovery (1 week) (Optional) B->C C->D E Baseline Measurement D->E F Drug/Vehicle Administration (this compound) E->F G Behavioral Testing (e.g., Locomotion, Self-Admin) F->G H Data Collection & Quantification G->H I Statistical Analysis (e.g., ANOVA) H->I J Interpretation & Reporting I->J

Caption: General experimental workflow for preclinical amphetamine studies.

References

Amphetamine Phosphate's Effect on Gene Expression Compared to Other Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of amphetamine phosphate (B84403) and other central nervous system (CNS) stimulants on gene expression. The information herein is supported by experimental data from peer-reviewed studies and is intended to serve as a resource for researchers in neuropharmacology, drug development, and related fields.

Introduction

CNS stimulants, including amphetamine phosphate, methamphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and methylphenidate, exert their primary effects by increasing the synaptic availability of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506).[1] While their acute pharmacological effects are well-documented, the long-term neuroadaptations, which are believed to underlie tolerance, sensitization, and addiction, are driven by complex changes in gene expression.[2][3] These alterations in the transcriptome can modify neuronal structure and function, leading to lasting changes in behavior.[4] Understanding the distinct and overlapping genomic signatures of these stimulants is crucial for developing more targeted and effective therapeutic interventions.

This guide summarizes the current state of knowledge on how these compounds differentially modulate gene expression, with a focus on key signaling pathways and transcriptional networks.

Comparative Analysis of Gene Expression Changes

The following tables summarize the effects of various stimulants on the expression of key genes implicated in neuronal function, plasticity, and signaling. The data is compiled from multiple studies employing techniques such as microarray analysis and RNA sequencing (RNA-seq). It is important to note that direct comparisons of fold-changes across studies are challenging due to variations in experimental design, including drug dosage, administration route, treatment duration, and the specific brain region analyzed.

Table 1: Amphetamine-Induced Changes in Gene Expression

GeneBrain RegionChange in ExpressionFunctional CategoryReference
c-fosStriatum↑ (acute), ↓ (chronic)Immediate Early Gene, Transcription Factor[5][6]
Arc (Arg3.1)Striatum, CortexImmediate Early Gene, Synaptic Plasticity[7]
BDNFStriatum, Prefrontal CortexNeurotrophic Factor[8][9]
CREBStriatum↑ (phosphorylation)Transcription Factor[5][10]
ΔFosBNucleus Accumbens↑ (chronic)Transcription Factor[2]
Egr2 (Krox20)StriatumTranscription Factor[9]
Per2StriatumCircadian Rhythm[9]

Table 2: Methamphetamine-Induced Changes in Gene Expression

GeneBrain RegionChange in ExpressionFunctional CategoryReference
c-fosStriatumImmediate Early Gene, Transcription Factor[11]
Arc (Arg3.1)Striatum, CortexImmediate Early Gene, Synaptic Plasticity[12]
CREBStriatum↑ (in CREB signaling pathway genes)Transcription Factor[3]
Glutamate ReceptorsStriatum↓ (chronic)Neurotransmitter Receptor[11]
Genes in ERK/MAPK pathwayStriatum↓ (MEK1, Erk2p)Signal Transduction[13][14]
Genes in Akt/GSK3 pathwayStriatum↓ (GSK3alpha)Signal Transduction[13][14]
Inflammation-related genesStriatumImmune Response[3]

Table 3: MDMA-Induced Changes in Gene Expression

GeneBrain RegionChange in ExpressionFunctional CategoryReference
Gria3, Grin2aCortexGlutamate Receptor Subunits[10]
GabreCortexGABA-A Receptor Subunit[10]
Epha4, Epha5, Epha6CortexEphrin Receptors, Synaptic Plasticity[10]
Heat shock proteins (e.g., Hsp40, Hspa8)Hippocampus↑/↓Protein Folding, Stress Response[15]
Circadian rhythm genes (Per3, CLOCK, ARNTL)HeartCircadian Rhythm[16]
Camk2g, Camk1gFrontal CortexLTP Pathway[17]

Table 4: Methylphenidate-Induced Changes in Gene Expression

GeneBrain RegionChange in ExpressionFunctional CategoryReference
c-fosStriatum↑ (acute), ↓ (chronic)Immediate Early Gene, Transcription Factor[6]
Zif268 (Egr1)Striatum↑ (acute), ↓ (chronic)Immediate Early Gene, Transcription Factor[12]
Homer1aStriatum↑ (acute), ↓ (chronic, with fluoxetine)Synaptic Plasticity[12]
Monoamine transporter genes (DAT, NET, SERT)-(Inhibition of reuptake)Neurotransmitter Transport[5]
Dopamine receptor genes (DRD1, DRD2)Striatum(Modulated activity)Neurotransmitter Receptor[5]
ATXN1, HEY1, MAP3K8, GLUT3Lymphoblastoid cells↑ (chronic)Various[18]

Experimental Protocols

The following sections provide a generalized overview of the experimental methodologies commonly employed in studies investigating the effects of stimulants on gene expression. For specific details, please refer to the cited literature.

Animal Models and Drug Administration
  • Subjects: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are frequently used.[6][9][14] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Stimulants are often administered via intraperitoneal (i.p.) injection.[6][9] Dosages vary depending on the drug and the study's objective (e.g., acute vs. chronic effects). For instance, amphetamine might be administered at 2-5 mg/kg, while methylphenidate could be used at 2-10 mg/kg.[6][9] Control animals receive a saline injection.

Tissue Collection and RNA Extraction
  • Tissue Collection: At a predetermined time following the final drug administration (e.g., 2 hours for immediate early gene analysis), animals are euthanized.[6] Brains are rapidly extracted, and specific regions of interest (e.g., striatum, prefrontal cortex, hippocampus) are dissected on a chilled surface to minimize RNA degradation.[19] The tissue is then flash-frozen in liquid nitrogen and stored at -80°C.[19][20]

  • RNA Extraction: Total RNA is extracted from the frozen tissue using methods such as TRIzol reagent or commercially available kits (e.g., Qiagen RNeasy Kit) according to the manufacturer's protocols.[8] RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).[20]

Gene Expression Analysis: Microarray
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA).[16][21] During this process, fluorescently labeled nucleotides (e.g., Cy3 and Cy5) are incorporated into the cDNA.[16]

  • Hybridization: The labeled cDNA probes are hybridized to a microarray chip containing thousands of known gene sequences.[22][23] The hybridization is typically carried out overnight in a temperature-controlled chamber.

  • Scanning and Data Analysis: The microarray is scanned at two different wavelengths to detect the fluorescence of the Cy3 and Cy5 dyes.[16] The intensity of the fluorescence at each spot on the array is proportional to the amount of labeled cDNA bound, and therefore, to the expression level of the corresponding gene. The raw data is then normalized and analyzed to identify differentially expressed genes between the control and stimulant-treated groups.[21]

Gene Expression Analysis: RNA Sequencing (RNA-seq)
  • Library Preparation: A sequencing library is prepared from the extracted RNA. This involves fragmenting the RNA, converting it to cDNA, and ligating sequencing adapters to the ends of the cDNA fragments.[1][24][25]

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).[26]

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The remaining reads are then aligned to a reference genome. The number of reads that map to each gene is counted, and this information is used to determine the expression level of each gene.[27][28] Statistical analysis is then performed to identify genes that are differentially expressed between the experimental groups.

Signaling Pathways and Regulatory Networks

The effects of stimulants on gene expression are mediated by complex intracellular signaling cascades. The following diagrams illustrate some of the key pathways involved.

Stimulant_Mechanism_of_Action cluster_amphetamine Amphetamine / Methamphetamine cluster_mdma MDMA cluster_methylphenidate Methylphenidate AMPH Amphetamine/ Methamphetamine DAT_VMAT DAT / VMAT2 AMPH->DAT_VMAT Enters neuron, reverses transport DA_release ↑ Dopamine Release DAT_VMAT->DA_release MDMA MDMA SERT_DAT SERT / DAT MDMA->SERT_DAT Reverses transport Sero_DA_release ↑ Serotonin & Dopamine Release SERT_DAT->Sero_DA_release MPH Methylphenidate DAT_NET_block DAT / NET MPH->DAT_NET_block Blocks reuptake DA_NE_reuptake ↓ Dopamine & Norepinephrine Reuptake DAT_NET_block->DA_NE_reuptake

Figure 1: Primary mechanisms of action for different classes of stimulants at the presynaptic terminal.

Downstream_Signaling_Pathways cluster_receptors Postsynaptic Receptors cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcriptional Regulation D1R D1 Receptor AC Adenylate Cyclase D1R->AC NMDAR NMDA Receptor CaMK CaMK NMDAR->CaMK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK_MAPK ERK/MAPK Pathway PKA->ERK_MAPK Akt_GSK3 Akt/GSK3 Pathway PKA->Akt_GSK3 CaMK->ERK_MAPK CREB CREB ERK_MAPK->CREB DeltaFosB ΔFosB CREB->DeltaFosB induces (chronic) Gene_Expression Altered Gene Expression (e.g., c-fos, Arc, BDNF) CREB->Gene_Expression DeltaFosB->Gene_Expression represses/activates

Figure 2: Key downstream signaling pathways activated by stimulants leading to changes in gene expression.

Conclusion

This compound and other CNS stimulants induce profound and, in some cases, lasting changes in the brain's transcriptional landscape. While there are common pathways affected by these drugs, particularly those related to dopamine signaling and synaptic plasticity, distinct differences in their genomic signatures are also evident. Amphetamine and methamphetamine show significant overlap in their effects on immediate early genes and key transcription factors. MDMA appears to have a more pronounced impact on genes related to the serotonin system and neurotoxicity. Methylphenidate, while sharing some targets with amphetamines, also exhibits a unique profile of gene regulation.

Further research employing standardized experimental paradigms and advanced analytical techniques will be crucial for a more precise comparative analysis. A deeper understanding of the specific molecular changes induced by each of these stimulants will undoubtedly pave the way for the development of more effective treatments for stimulant use disorders and other neuropsychiatric conditions.

References

A Comparative Guide to Validating the Purity and Concentration of Amphetamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for validating the purity and concentration of research-grade amphetamine phosphate (B84403) obtained from suppliers. Ensuring the identity, purity, and strength of active pharmaceutical ingredients is a critical step in preclinical and research settings. The following sections detail experimental protocols for chromatographic and titrimetric techniques, present data in a comparative format, and illustrate workflows for clarity.

Part 1: Purity Analysis and Impurity Profiling

Purity analysis is essential for identifying and quantifying any process-related impurities, degradation products, or other foreign substances. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its high separation efficiency and definitive identification capabilities.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly effective for identifying volatile and semi-volatile organic impurities that may be present from the synthesis route. Common impurities are often specific to the manufacturing process, such as the Leuckart synthesis.[1]

Table 1: Common Synthesis-Related Impurities in Amphetamine

Impurity Name Common Origin
Phenyl-2-propanone (P2P) / Benzyl Methyl Ketone (BMK) Starting material for Leuckart synthesis[1]
N-formylamphetamine Intermediate from Leuckart synthesis[1]
4-methyl-5-phenylpyrimidine By-product of Leuckart synthesis[1]
Di-(β-phenylisopropyl)amine By-product of Leuckart synthesis[2]

| N,N-di(β-phenylisopropyl)amine | By-product of Leuckart synthesis[1] |

Experimental Protocol: GC-MS for Impurity Profiling

This protocol is adapted from established methods for analyzing amphetamine samples.[1][3]

  • Sample Preparation (Extraction):

    • Accurately weigh and dissolve approximately 200 mg of the amphetamine phosphate sample in 4 mL of an alkaline buffer solution (e.g., 0.1 M Tris buffer, pH 8.1).[3]

    • Sonicate the mixture for 10 minutes to ensure complete dissolution.[1]

    • Add 200 µL of toluene (B28343) containing an appropriate internal standard (e.g., eicosane (B133393) or octadecane (B175841) at 10 µg/mL).[1][3]

    • Sonicate for another 10 minutes, then centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.[1][3]

    • Carefully transfer the organic (toluene) layer to a GC vial for analysis.[1]

  • Derivatization (Optional but Recommended):

    • For enhanced peak shape and sensitivity, derivatization is often performed.[4]

    • Evaporate the toluene extract under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFA) or Pentafluoropropionic Anhydride (PFPA) and 50 µL of ethyl acetate.[5][6]

    • Cap the vial and heat at 70°C for 20 minutes.[6] Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC Column: Rtx-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Injector: Splitless mode, 250°C.[3]

    • Oven Program: Initial temperature 60-90°C, hold for 1 min, ramp at 8-10°C/min to 300°C, and hold for 10 min.[1][3]

    • MS Transfer Line: 280°C.[3][5]

    • MS Ion Source: Electron Impact (EI) at 70 eV, 230°C.[3]

    • Scan Range: 30-300 m/z.[3]

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and retention times.[3]

    • Quantify impurities relative to the amphetamine peak or the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (200 mg) dissolve 2. Dissolve in Buffer (pH 8.1) weigh->dissolve extract 3. Add Toluene + IS & Sonicate dissolve->extract separate 4. Centrifuge & Collect Organic Layer extract->separate derivatize 5. Derivatize (Optional, with PFPA/TFA) separate->derivatize inject 6. Inject into GC-MS derivatize->inject acquire 7. Acquire Data (Scan 30-300 m/z) inject->acquire identify 8. Identify Peaks (Library Match) acquire->identify quantify 9. Quantify Impurities identify->quantify report 10. Generate Report quantify->report

Figure 1. Workflow for GC-MS impurity profiling of this compound.

Part 2: Concentration (Assay) and Identity Verification

Determining the precise concentration of this compound is crucial. This can be achieved through chromatographic methods, which also confirm identity, or classical titrimetry, which provides an absolute quantification. A colorimetric assay can further be used to confirm the concentration of the phosphate counter-ion.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the assay of pharmaceutical compounds.[7][8] It offers high precision and can simultaneously separate the main compound from any non-volatile impurities.

Experimental Protocol: HPLC-UV Assay

This protocol is based on common reverse-phase methods for amphetamine analysis.[7][9][10]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of a known concentration (e.g., 0.5 mg/mL).[11] Prepare a series of dilutions for a calibration curve if required.

    • Sample Solution: Accurately weigh and dissolve the supplier's this compound sample in the mobile phase to achieve a target concentration similar to the primary standard (e.g., 0.5 mg/mL).[11]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[11]

  • HPLC Instrumentation and Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a buffer. A common mobile phase is acetonitrile and water (e.g., 30:70 v/v) with an acid modifier like 0.1% phosphoric acid to ensure the analyte is in its ionized form.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at 215 nm.[9]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing the peak area of the analyte to the peak area of the reference standard using the following formula: ConcentrationSample = (AreaSample / AreaStandard) * ConcentrationStandard

HPLC_Workflow prep_std Prepare Standard Solution (Known Concentration) filter Filter Both Solutions (0.45 µm) prep_std->filter prep_smp Prepare Sample Solution (Target Concentration) prep_smp->filter inject Inject Standard & Sample filter->inject setup Set Up HPLC System (C18, UV 215 nm) setup->inject chrom Generate Chromatograms inject->chrom calc Calculate Concentration (Area Comparison) chrom->calc report Assay Report calc->report

Figure 2. General workflow for HPLC-UV assay of this compound.

Method B: Non-Aqueous Acid-Base Titration

This is a classic, absolute method for determining the concentration of a basic substance. For salts of weak bases like amphetamine, a non-aqueous titration in glacial acetic acid is the standard pharmacopeial method.[9] This method measures the total basic content of the sample.

Experimental Protocol: Potentiometric Titration
  • Reagent Preparation:

    • Titrant: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid. Standardize it against potassium hydrogen phthalate (B1215562) (KHP).

    • Solvent: Use glacial acetic acid.

  • Titration Procedure:

    • Accurately weigh approximately 500 mg of the this compound sample.[9]

    • Dissolve the sample in 50 mL of glacial acetic acid.[9]

    • Immerse a calibrated pH electrode (or a suitable combination electrode for non-aqueous titration) into the solution.

    • Titrate the solution with the standardized 0.1 N perchloric acid, recording the volume of titrant and the potential (mV) or pH reading.[9]

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Determine the equivalence point volume (Veq) from the point of maximum inflection on the titration curve (the first or second derivative of the pH vs. volume plot).[12]

    • Calculate the percentage purity of this compound using the formula: % Purity = (Veq * N * MW) / (W * n * 10) Where:

      • Veq = Volume of titrant at equivalence point (mL)

      • N = Normality of perchloric acid titrant (eq/L)

      • MW = Molecular weight of this compound (233.20 g/mol )[13]

      • W = Weight of the sample (g)

      • n = Number of reacting moles (for amphetamine, n=1)

Method C: Colorimetric Determination of Phosphate

To verify the identity and concentration of the phosphate counter-ion, a spectrophotometric method can be employed. This method is based on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced to a intensely colored "molybdenum blue" complex.[1][8]

Experimental Protocol: Molybdenum Blue Method
  • Reagent Preparation:

    • Combined Reagent: Prepare a solution containing ammonium molybdate, potassium antimony tartrate, and sulfuric acid.[1]

    • Reducing Agent: Prepare a fresh solution of ascorbic acid.[1][8]

    • Phosphate Standard: Prepare a stock solution of known concentration from dried potassium dihydrogen phosphate (KH2PO4).[1][4]

  • Procedure:

    • Calibration Curve: Prepare a series of calibration standards by diluting the phosphate stock solution to cover a range of 0.01 to 1.0 mg P/L.[4][8]

    • Sample Preparation: Accurately weigh a small amount of this compound, dissolve it in deionized water, and dilute to fall within the calibration range.

    • To each standard and sample solution (e.g., a 25 mL volumetric flask), add the combined molybdate reagent and the ascorbic acid reducing agent.[1]

    • Allow 10-30 minutes for full color development.[14]

    • Measurement: Using a spectrophotometer, measure the absorbance of each solution at approximately 880 nm against a reagent blank.[8][14]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus phosphate concentration for the standards.

    • Determine the phosphate concentration in the sample solution from the calibration curve.

    • Calculate the percentage of phosphate by weight in the original this compound sample. For pure this compound (C₉H₁₃N·H₃PO₄), the theoretical phosphate (PO₄³⁻) content is approximately 40.7%.

Part 3: Comparison of Analytical Methods

Each method offers distinct advantages and is suited for different aspects of quality validation.

Table 2: Performance Comparison of Key Analytical Methods

Feature HPLC-UV GC-MS Acid-Base Titration
Primary Use Concentration (Assay), Purity Purity (Impurity ID & Quant) Concentration (Assay)
Specificity High (separates components) Very High (separation + MS ID) Low (measures total base)
Sensitivity High (µg/mL range) Very High (ng/mL to pg/mL range)[15] Moderate (mg range)
Precision Excellent (RSD < 2.0%)[9] Good (RSD 6-9%)[1] Excellent (RSD < 1.0%)
Key Advantage Robust, precise quantification of main peak Definitive identification of unknown impurities Absolute method, no reference standard needed

| Key Limitation | Requires reference standard for quantification | Can be destructive to column, may require derivatization[4] | Non-specific; impurities that are basic will interfere |

Figure 3. Logical workflow for the complete validation of an this compound sample.

References

comparing the half-life of amphetamine phosphate to other amphetamine salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic half-life of various amphetamine salts. While a direct comparison with amphetamine phosphate (B84403) is limited due to a lack of available clinical data, this document summarizes the half-life of commonly researched and prescribed amphetamine salts, including mixed amphetamine salts and dextroamphetamine sulfate. All quantitative data is presented in a clear tabular format, and a detailed, representative experimental protocol for determining amphetamine half-life is provided. Additionally, a diagram illustrating the key signaling pathways of amphetamine's mechanism of action is included.

Data on the Half-Life of Amphetamine Salts

The half-life of amphetamine is dependent on the specific isomer (dextroamphetamine or levoamphetamine) and is significantly influenced by urinary pH. Alkaline urine can prolong the half-life, while acidic urine can shorten it. The following table summarizes the available half-life data for different amphetamine salts based on their active amphetamine isomers.

Amphetamine Salt/IsomerHalf-Life (in hours)Key Considerations
d-Amphetamine 9 - 11The more potent of the two isomers.[1]
l-Amphetamine 11 - 14Possesses a longer half-life than d-amphetamine.[1]
Mixed Amphetamine Salts 10 - 13A combination of different amphetamine salts, typically providing a 3:1 ratio of d-amphetamine to l-amphetamine. The overall half-life reflects a composite of the individual isomers.[2][3]
Dextroamphetamine Sulfate ~12A specific salt of the d-amphetamine isomer.[2]
Amphetamine Phosphate No clinical data availablePharmacokinetic data, including half-life, for this compound is not readily available in published clinical studies.

Note: The half-life of amphetamines can vary significantly among individuals due to factors such as metabolism, age, and overall health.[3] The urinary pH has a substantial impact on the rate of elimination, with acidic urine promoting excretion and alkaline urine leading to reabsorption and a longer half-life.[1][4]

Experimental Protocols: Determining Amphetamine Half-Life

The following is a representative experimental protocol for a clinical trial designed to determine the pharmacokinetic profile, including the half-life, of an oral amphetamine salt formulation in healthy adults. This protocol is a synthesis of methodologies described in various pharmacokinetic studies.[5][6][7][8][9]

Study Design:

A single-dose, randomized, open-label, two-period, two-sequence crossover study is a common design for such investigations. This design allows for each subject to serve as their own control, reducing inter-subject variability. A washout period of at least seven days is typically implemented between study periods to ensure complete elimination of the drug from the previous treatment.

Subject Recruitment:

A cohort of healthy adult volunteers is recruited. Inclusion criteria typically include age (e.g., 18-55 years), a body mass index (BMI) within a healthy range, and no history of clinically significant medical conditions. Exclusion criteria would encompass any known allergy to amphetamines, cardiovascular conditions, psychiatric disorders, and recent use of any medications that could interfere with amphetamine metabolism or excretion.

Drug Administration:

Subjects are administered a single oral dose of the amphetamine salt formulation under fasted conditions (e.g., overnight fast of at least 10 hours).

Pharmacokinetic Sampling:

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of d-amphetamine and l-amphetamine. A typical sampling schedule would be:

  • Pre-dose (0 hour)

  • Post-dose: 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours.

Bioanalytical Method:

The plasma concentrations of d-amphetamine and l-amphetamine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7] This method offers high sensitivity and specificity for the quantification of the amphetamine isomers.

  • Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.

  • Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system equipped with a chiral column to separate the d- and l-isomers.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity.

Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve, and the half-life is calculated as 0.693/λz.

Visualization of Amphetamine's Signaling Pathway

The following diagram illustrates the primary mechanism of action of amphetamine at the synaptic level, focusing on its interaction with dopamine (B1211576) transporters (DAT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1).

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via DAT Amphetamine_int Intracellular Amphetamine DAT->Amphetamine_int DAT->Dopamine_synapse TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits TAAR1->DAT Phosphorylates & Modulates Dopamine_vesicle Dopamine Vesicle Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Dopamine Efflux Dopamine_cytosol->DAT Reverse Transport Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds to Postsynaptic_response Postsynaptic Response Dopamine_receptor->Postsynaptic_response Initiates

Caption: Amphetamine's mechanism of action in a presynaptic neuron.

References

Amphetamine Phosphate vs. Novel Psychoactive Substances: A Comparative Analysis of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the receptor binding profiles of amphetamine phosphate (B84403) and selected novel psychoactive substances (NPS). The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the molecular pharmacology of these compounds. The primary focus is on their interactions with key monoamine transporters and other relevant central nervous system receptors.

Introduction

Amphetamine, a well-characterized central nervous system stimulant, exerts its effects primarily through interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2][3] It also shows affinity for the trace amine-associated receptor 1 (TAAR1).[1][4] Novel psychoactive substances (NPS) encompass a broad and evolving class of compounds designed to mimic the effects of traditional illicit drugs.[5] This guide specifically examines representative synthetic cathinones and a synthetic cannabinoid to compare their receptor binding profiles against that of amphetamine. Understanding these interactions at a molecular level is crucial for predicting pharmacological effects, abuse potential, and for the development of potential therapeutic interventions.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of amphetamine and selected NPS at key monoamine transporters and cannabinoid receptors. Lower values indicate higher binding affinity.

CompoundClassDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)TAAR1 (EC50, μM)CB1 (Ki, nM)CB2 (Ki, nM)
(S)-AmphetaminePhenethylamine24.8[4]7.1[4]1770[4]---
MephedroneSynthetic Cathinone5900190019300---
MDPVSynthetic Cathinone4.1[6]26[6]3349[6]---
JWH-018Synthetic Cannabinoid----9.0[7]2.94[7]

Note: The binding affinity values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

Amphetamine and TAAR1 Signaling Pathway

Amphetamine, upon entering the presynaptic neuron, can activate the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[1][3][8][9] This activation triggers downstream signaling cascades involving G-proteins (Gαs and Gα13), leading to the modulation of protein kinase A (PKA) and RhoA activities.[8][9] These pathways ultimately influence the function and trafficking of monoamine transporters.[8][9]

Amphetamine and TAAR1 Signaling Pathway cluster_outside Extracellular Space cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron Amphetamine_ext Amphetamine DAT DAT Amphetamine_ext->DAT Uptake Amphetamine_int Amphetamine DAT->Amphetamine_int TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Gs Gαs TAAR1->Gs Activates G13 Gα13 TAAR1->G13 Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DAT_trafficking DAT Trafficking/Function PKA->DAT_trafficking Modulates RhoA->DAT_trafficking Modulates Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_receptor Prepare Receptor Source (e.g., cell membranes) incubate Incubate Receptor, Radioligand, and Test Compound to Equilibrium prep_receptor->incubate prep_radio Prepare Radiolabeled Ligand (Fixed Concentration) prep_radio->incubate prep_test Prepare Test Compound (Serial Dilutions) prep_test->incubate filtrate Rapid Filtration to Separate Bound from Free Ligand incubate->filtrate count Quantify Radioactivity (e.g., Scintillation Counting) filtrate->count analyze Generate Competition Curve (Binding vs. [Test Compound]) count->analyze calculate Calculate IC50 and Ki Values analyze->calculate

References

Safety Operating Guide

Proper Disposal of Amphetamine Phosphate in a Research Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like amphetamine phosphate (B84403) is a critical component of laboratory safety and regulatory compliance. Adherence to these procedures is essential to prevent diversion and ensure environmental safety. This guide provides a comprehensive overview of the required disposal procedures in the United States, governed primarily by the Drug Enforcement Administration (DEA).

Core Principles of Controlled Substance Disposal

The disposal of controlled substances is a federally regulated process. Key principles include:

  • Secure Storage Until Disposal: All expired, unwanted, or contaminated controlled substances must remain securely stored under lock and key until they are officially disposed of.[1]

  • Meticulous Record-Keeping: Accurate and current records of all controlled substances, from acquisition to disposal, are mandatory under state and federal regulations.[1][2]

  • Use of Authorized Service Providers: The most common and recommended method for the final disposal of controlled substances is through a DEA-registered "reverse distributor."[3][4][5]

Pre-Disposal Procedures

Before the final disposal, researchers must take the following preparatory steps:

  • Segregation and Labeling: Expired or unwanted containers of amphetamine phosphate must be clearly labeled as such and separated from active stock within the locked storage cabinet or safe.[3][4]

  • Inventory and Documentation: A thorough inventory of the substances designated for disposal must be completed. This includes noting the drug name, strength, quantity, and container size.

Step-by-Step Disposal Process Using a Reverse Distributor

The standard and most compliant method for disposing of this compound is through a DEA-registered reverse distributor.

  • Engage a Reverse Distributor: The primary investigator or licensed researcher is responsible for contacting a reverse distributor to arrange for the collection and disposal of the this compound.[5] University Environmental Health and Safety (EHS) departments often have contracts with specific reverse distributors and can facilitate this process.[4]

  • Complete Required DEA Forms: The transfer of controlled substances to a reverse distributor must be documented on the appropriate DEA forms.

    • For Schedule I and II substances, a DEA Form 222 is required.[2][3]

    • For Schedule III-V substances, an invoice is typically used.[3]

  • Packaging for Transport: The reverse distributor will provide guidance on how to properly package the this compound for safe and secure transport.

  • Maintain Records: Copies of all transfer documents and disposal records must be maintained for a minimum of two years.[3]

On-Site Disposal (Less Common)

In some instances, on-site destruction may be permitted, but this is a less common and more stringently controlled process. It often requires the physical presence of a DEA special agent or an authorized state official to witness the destruction.[1] If this method is used, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed and signed by both the registrant and the witnessing agent.[1]

Handling Spills and Accidental Breakage

In the event of a spill or breakage of a container of this compound, the following steps should be taken:

  • Assess Recoverability: Determine if any of the spilled substance is recoverable.

  • Document the Incident: Any breakage or spillage must be documented in the inventory records. This documentation should be signed by two individuals who witnessed the incident.[3]

  • Dispose of Recoverable Substance: Any controlled substance that is recovered must be disposed of according to the standard DEA procedures outlined above (i.e., through a reverse distributor).[3]

  • Non-Recoverable Waste: For non-recoverable residual amounts, such as the small amount left in a vial after use, it may be permissible to discard the empty container in a biohazard sharps container. This should be documented by zeroing out the container's balance on the usage log.[4]

Unacceptable Disposal Methods

It is critical to note that the following methods are not acceptable for the disposal of recoverable amounts of controlled substances:

  • Wasting into an animal[4]

  • Disposing in a sharps container[4]

  • Pouring down the laboratory sink[4]

  • Mixing with cat litter or coffee grounds for regular trash disposal (this method is for non-controlled substances)[4][6]

Summary of Key Disposal Information

Scenario Recommended Action Required Documentation
Expired/Unwanted this compound Transfer to a DEA-registered reverse distributor.DEA Form 222 (for Schedule I/II) or invoice (for Schedule III-V).
Recoverable Spills/Breakage Collect and transfer to a DEA-registered reverse distributor.Documentation of the incident in inventory records (signed by two witnesses).
Non-Recoverable Residue in Vials Dispose of the empty container in a biohazard sharps container.Zero out the container balance on the usage log.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start This compound Requires Disposal (Expired, Unwanted, Contaminated) is_recoverable Is the substance recoverable? start->is_recoverable non_recoverable Non-Recoverable Waste (e.g., residue in vial) is_recoverable->non_recoverable No recoverable Recoverable Waste (e.g., unused vials, spills) is_recoverable->recoverable Yes dispose_sharps Dispose of empty container in sharps container non_recoverable->dispose_sharps log_disposal Document disposal on usage log dispose_sharps->log_disposal contact_rd Contact DEA-registered Reverse Distributor recoverable->contact_rd complete_forms Complete required DEA forms (e.g., Form 222) contact_rd->complete_forms transfer_waste Transfer waste to Reverse Distributor complete_forms->transfer_waste maintain_records Maintain disposal records for at least 2 years transfer_waste->maintain_records

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Amphetamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amphetamine Phosphate (B84403)

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with amphetamine phosphate. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Summary

This compound is a potent central nervous system (CNS) stimulant.[1] It is classified as fatal if swallowed or inhaled and may cause damage to organs, particularly the brain, through prolonged or repeated exposure.[2] When heated to decomposition, it can emit highly toxic fumes of phosphorus oxides (POx) and nitrogen oxides (NOx).[1] Due to its pharmacological activity and potential for abuse, it is a controlled substance and requires stringent handling and storage protocols.[3][4]

Occupational Exposure Limits

No specific official Occupational Exposure Limit (OEL) has been established for this compound.[5] In the absence of a formal OEL, a risk-based approach using hazard banding is recommended for potent compounds. Given the high acute toxicity, a conservative control strategy should be adopted.

Table 1: Acute Toxicity Data

SubstanceRouteSpeciesLD50 Value
This compoundOralRat175 mg/kg[6]
This compoundOralMouse154 mg/kg[6]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 or higher-rated respirator.Required when handling powder or if dust generation is possible to prevent inhalation.[3]
Hand Two pairs of chemical-resistant, powder-free nitrile gloves.[7][8]Provides robust protection against skin contact. Double-gloving is best practice for hazardous drugs.[8]
Eye Safety glasses with side shields or chemical splash goggles.[3]Protects eyes from dust particles and potential splashes.
Body Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[8]Prevents contamination of personal clothing.
Footwear Closed-toe shoes and disposable shoe covers.Protects against spills and prevents tracking contamination outside the work area.[7]

Operational Plan: Safe Handling Protocol

All handling of this compound powder must occur within a designated controlled area.

1. Preparation and Engineering Controls:

  • Verify that a chemical fume hood or other ventilated enclosure is certified and functioning correctly.

  • Designate a specific area for handling, and ensure it is clean and uncluttered.

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, containers) and place them inside the fume hood.

  • Ensure an emergency eyewash station and safety shower are accessible.

2. Donning PPE:

  • Wash hands thoroughly.

  • Don inner gloves.

  • Don disposable gown, ensuring complete coverage.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.[8]

  • Don eye protection.

  • Don respiratory protection.

3. Handling the Compound:

  • Perform all manipulations, including weighing and dilutions, within the chemical fume hood to minimize exposure.

  • Handle the material carefully to avoid the formation of dust and aerosols.

  • Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.

4. Decontamination and Doffing PPE:

  • Wipe down the work surface and any equipment used with an appropriate deactivating solution, followed by a cleaning agent.

  • Remove outer gloves and dispose of them as hazardous waste.

  • Remove the gown by rolling it away from the body and dispose of it as hazardous waste.

  • Remove eye protection.

  • Remove inner gloves and dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water.[3]

Disposal Plan

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, weigh boats, and wipes, must be disposed of as hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers suitable for hazardous materials.

  • Disposal: Arrange for collection and disposal by a specialized and licensed hazardous waste management company in accordance with all local, state, and federal regulations.[2] Do not discharge into sewers or the environment.[3][9]

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician.[2]

Visualizations

The following diagrams illustrate the key safety and handling workflows.

cluster_0 Hierarchy of Controls for Chemical Safety a Elimination/Substitution (Use a less hazardous chemical) b Engineering Controls (e.g., Fume Hood) a->b label_most Most Effective c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Gloves, Gown, Respirator) c->d label_least Least Effective

Caption: Hierarchy of controls, prioritizing engineering and administrative solutions over PPE.

prep 1. Preparation - Verify fume hood - Designate work area - Gather equipment don 2. Don PPE - Gown, double gloves - Eye protection - Respirator prep->don Proceed handle 3. Handling - All work in fume hood - Avoid dust creation don->handle Proceed decon 4. Decontaminate - Clean work surfaces - Clean equipment handle->decon Work Complete doff 5. Doff PPE - Remove outer gloves - Gown, then inner gloves decon->doff Proceed waste 6. Waste Disposal - Segregate hazardous waste - Store in sealed containers doff->waste Proceed wash 7. Final Wash - Wash hands thoroughly waste->wash Proceed spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill (Size & Location) evacuate->assess is_major Major Spill? assess->is_major call_ehs Call Emergency/ EHS is_major->call_ehs Yes is_minor Minor Spill is_major->is_minor No don_ppe Don Appropriate PPE is_minor->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean & Decontaminate Area contain->cleanup dispose Dispose of Waste Properly cleanup->dispose report Report Incident dispose->report

References

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